CAS Number: 533-58-4 This technical guide provides an in-depth overview of 2-Iodophenol (o-Iodophenol), a halogenated aromatic compound with significant applications in organic synthesis, pharmaceuticals, agrochemicals,...
Author: BenchChem Technical Support Team. Date: December 2025
CAS Number: 533-58-4
This technical guide provides an in-depth overview of 2-Iodophenol (o-Iodophenol), a halogenated aromatic compound with significant applications in organic synthesis, pharmaceuticals, agrochemicals, and materials science.[1][2][3] Its unique structure, featuring an iodine atom and a hydroxyl group in ortho positions on a benzene (B151609) ring, imparts distinct chemical reactivity, making it a valuable precursor in various chemical transformations.[1]
Core Properties and Data
2-Iodophenol is a colorless to pale yellow, needle-like crystalline solid that is sensitive to light.[4][5] It is slightly soluble in water but readily dissolves in organic solvents such as ethanol (B145695) and ether.[4][5][6]
2-Iodophenol can be synthesized through various methods, including the direct iodination of phenol (B47542), which typically yields a mixture of 2- and 4-iodo derivatives.[8] A common laboratory preparation involves the reaction of phenol with iodine and hydrogen peroxide in water at room temperature.[4][13]
It is a versatile building block in organic synthesis, primarily utilized as a precursor in a variety of cross-coupling reactions, such as Suzuki, Sonogashira, and Heck reactions.[1] The iodine substituent is an excellent leaving group, facilitating the formation of new carbon-carbon and carbon-heteroatom bonds. These reactions are instrumental in constructing complex molecular architectures for pharmaceuticals and other functional materials.[3] For instance, the palladium-catalyzed coupling of 2-Iodophenol with phenylacetylene (B144264) in the presence of a copper(I) iodide co-catalyst yields 2-phenylbenzofuran.[4]
Experimental Protocol: Synthesis of 2-Iodophenol
This protocol describes a common method for the synthesis of 2-Iodophenol from phenol.
In a round-bottom flask, dissolve phenol in deionized water.
To this solution, add 0.5 equivalents of iodine and 1 equivalent of hydrogen peroxide.
Stir the reaction mixture at room temperature for 24 hours.
Monitor the reaction progress using thin-layer chromatography (TLC).
Upon completion, transfer the reaction mixture to a separatory funnel and wash with distilled water (3 x 7 mL).
Extract the aqueous layer with dichloromethane (3 x 10 mL).
Combine the organic phases and dry over anhydrous sodium sulfate.
Filter the solution and evaporate the solvent under reduced pressure to obtain the crude product.
Purify the residue by column chromatography on silica gel using a hexane/ethyl acetate mixture as the eluent to isolate pure 2-Iodophenol.[13]
Applications in Research and Development
2-Iodophenol is a crucial intermediate in the synthesis of a wide range of valuable compounds:
Pharmaceuticals: It serves as a starting material for the synthesis of complex drug molecules.[1][2]
Agrochemicals: Its antifungal properties are utilized in the development of herbicides and pesticides.[1][2][14]
Materials Science: It is a precursor for organic light-emitting diodes (OLEDs) and liquid crystals.[1][2][3][14]
Fine Chemicals: It is used in the manufacturing of various fine chemicals and as a catalyst in the synthesis of 1,3,5-substituted benzenes.[14]
Disinfectants: Due to its inherent antifungal activity, it finds application in disinfectant formulations.[3]
Workflow for Palladium-Catalyzed Cross-Coupling
The following diagram illustrates a generalized workflow for a palladium-catalyzed cross-coupling reaction, a common application of 2-Iodophenol.
Caption: Generalized workflow for a palladium-catalyzed cross-coupling reaction.
Safety and Handling
2-Iodophenol is harmful if swallowed, inhaled, or in contact with skin.[15] It causes skin and serious eye irritation and may cause respiratory irritation.[15][16] Appropriate personal protective equipment, including gloves, safety goggles, and a respirator, should be worn when handling this chemical.[15] Work should be conducted in a well-ventilated area or under a chemical fume hood. In case of contact with eyes, rinse immediately with plenty of water and seek medical advice. Store in a cool, dry, and well-ventilated place in a tightly sealed container, protected from light.[4][14]
An In-depth Technical Guide to 2-Iodophenol Introduction 2-Iodophenol is a halogenated aromatic organic compound that serves as a significant building block in modern organic synthesis.[1] Characterized by an iodine atom...
Author: BenchChem Technical Support Team. Date: December 2025
An In-depth Technical Guide to 2-Iodophenol
Introduction
2-Iodophenol is a halogenated aromatic organic compound that serves as a significant building block in modern organic synthesis.[1] Characterized by an iodine atom and a hydroxyl group in ortho positions on a benzene (B151609) ring, its unique structure imparts distinct chemical reactivity.[1] This pale yellow, crystalline solid is a versatile precursor for creating complex molecular architectures, making it invaluable in the pharmaceutical, agrochemical, and materials science sectors.[1][2] It is particularly noted for its role in palladium-catalyzed cross-coupling reactions and the synthesis of various heterocyclic compounds.[1][2][3]
Physical and Chemical Properties
The fundamental are summarized below. These characteristics are crucial for its handling, application in reactions, and purification.
Slightly soluble in water; soluble in ethanol, ether, and other organic solvents.[4][7][11] Moderately soluble in polar solvents, less so in non-polar ones.[12]
2-Iodophenol is a key intermediate in a variety of synthetic transformations, primarily due to the reactivity of the carbon-iodine bond.
Cross-Coupling Reactions:
The presence of the iodine atom makes the molecule highly reactive in palladium-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, and Heck reactions.[1] These reactions are fundamental for forming new carbon-carbon and carbon-heteroatom bonds, enabling the construction of complex molecules for drug development and materials science.[1]
Synthesis of Heterocycles:
2-Iodophenol is widely used in the synthesis of oxygen-containing heterocycles. For instance, its coupling with phenylacetylene (B144264) in the presence of a palladium complex and copper(I) iodide yields 2-phenylbenzofuran.[7] It is also a precursor for synthesizing aryl 2-benzofuranyl and aryl 2-indolyl carbinols, as well as 3,3-disubstituted-2,3-dihydrobenzofurans.[7][13]
Other Applications:
Beyond its role as a synthetic intermediate, 2-Iodophenol exhibits antifungal activity and is used in the formulation of some agrochemicals.[14][15] It also finds application in materials science for designing organic light-emitting diodes (OLEDs) and liquid crystals.[1][16]
Experimental Protocols
Detailed methodologies for the synthesis of 2-Iodophenol and its application in a representative cross-coupling reaction are provided below.
Protocol 1: Synthesis of 2-Iodophenol via Iodination of Phenol (B47542)
This protocol describes a method for the direct iodination of phenol using iodine and hydrogen peroxide in an aqueous medium.
Objective: To synthesize 2-Iodophenol from phenol.
In a suitable reaction vessel, dissolve phenol (1.0 equivalent) in distilled water.[17]
To this solution, add iodine (0.5 equivalents) and hydrogen peroxide (1.0 equivalent).[7][17]
Stir the mixture at room temperature for 24 hours.[7][17]
Monitor the reaction progress using Thin Layer Chromatography (TLC).
Upon completion, wash the reaction mixture with distilled water (3 x 7 mL) and extract the product with dichloromethane (3 x 10 mL).[17]
Combine the organic layers and dry over anhydrous sodium sulfate.[17]
Evaporate the solvent under reduced pressure to obtain the crude residue.[17]
Purify the residue by column chromatography on silica gel, using a hexane/EtOAc mixture as the eluent, to isolate pure 2-Iodophenol.[17] This reaction may also yield 2,6-diiodophenol (B1640560) as a byproduct.[7][17]
Caption: Workflow for the synthesis of 2-Iodophenol.
This protocol provides a general methodology for the microwave-accelerated, palladium-catalyzed carbonylative cyclization of 2-iodophenol with an alkyne to synthesize chromen-2-one derivatives, as an example of its application in cross-coupling reactions.
Objective: To synthesize a chromen-2-one derivative from 2-Iodophenol and an alkyne.
Materials:
2-Iodophenol
An alkyne (e.g., phenylacetylene)
Palladium catalyst (e.g., PdCl₂(PPh₃)₂)
Copper(I) iodide (CuI) as a co-catalyst
A suitable base (e.g., a tertiary amine like Et₃N)
A suitable solvent (e.g., DMF or acetonitrile)
Carbon monoxide source (e.g., Mo(CO)₆)
Microwave reactor vials
Procedure:
To a microwave reactor vial, add 2-Iodophenol (1.0 equivalent), the alkyne (1.2 equivalents), the palladium catalyst (e.g., 2-5 mol%), CuI (e.g., 5-10 mol%), the base (2.0 equivalents), and the carbon monoxide source.
Add the solvent to the vial and seal it.
Place the vial in the microwave reactor and heat it to the specified temperature (e.g., 100-150 °C) for a designated time (e.g., 15-30 minutes).
After the reaction is complete, cool the vial to room temperature.
Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).
Filter and concentrate the solution under reduced pressure.
Purify the crude product via column chromatography on silica gel to obtain the desired chromen-2-one derivative.
Caption: General pathway for carbonylative cyclization.
An In-depth Technical Guide to the Molecular Properties of 2-Iodophenol
For Researchers, Scientists, and Drug Development Professionals This document provides a concise overview of the fundamental molecular characteristics of 2-Iodophenol (o-iodophenol), an aromatic organic compound signific...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This document provides a concise overview of the fundamental molecular characteristics of 2-Iodophenol (o-iodophenol), an aromatic organic compound significant in organic synthesis and as a building block in the pharmaceutical industry.
Core Molecular Data
2-Iodophenol is a halogenated phenol (B47542) distinguished by an iodine atom positioned ortho to the hydroxyl group on the benzene (B151609) ring.[1] Its chemical identity is defined by its elemental composition and the total mass of its constituent atoms.
The molecular formula and weight are critical parameters for stoichiometric calculations in chemical reactions, analytical characterization, and drug design. The table below summarizes these key quantitative identifiers.
An In-depth Technical Guide to the Synthesis and Preparation of 2-Iodophenol Introduction 2-Iodophenol is a halogenated aromatic organic compound with the chemical formula IC₆H₄OH.[1] It serves as a vital intermediate an...
Author: BenchChem Technical Support Team. Date: December 2025
An In-depth Technical Guide to the Synthesis and Preparation of 2-Iodophenol
Introduction
2-Iodophenol is a halogenated aromatic organic compound with the chemical formula IC₆H₄OH.[1] It serves as a vital intermediate and building block in a multitude of fields, including pharmaceuticals, agrochemicals, and material sciences.[2] Its unique structure, featuring an iodine atom and a hydroxyl group in ortho positions on a benzene (B151609) ring, provides distinct chemical reactivity.[2] This makes 2-iodophenol a valuable precursor in various cross-coupling reactions, such as Suzuki, Sonogashira, and Heck reactions, which are fundamental for constructing complex molecular architectures.[2][3] This technical guide provides a comprehensive overview of the primary synthetic routes for 2-iodophenol, complete with detailed experimental protocols, quantitative data, and process visualizations tailored for researchers, scientists, and drug development professionals.
Synthetic Pathways
Several synthetic strategies have been developed for the preparation of 2-iodophenol. The most common approaches include the direct iodination of phenol (B47542), the diazotization of 2-aminophenol (B121084) followed by a Sandmeyer-type reaction, and synthesis from organoboronic acids. Each method offers distinct advantages and is chosen based on factors such as starting material availability, desired yield, and regioselectivity.
Caption: Key synthetic routes to 2-iodophenol.
Data Presentation of Synthetic Methods
The following tables summarize the quantitative data for the primary methods of synthesizing 2-iodophenol, allowing for easy comparison of reaction conditions and outcomes.
Note: While the Sandmeyer reaction is a well-established method for synthesizing aryl halides from aryl amines[9][10], specific yield data for the synthesis of 2-iodophenol via this route was not detailed in the provided search results. The protocol for the closely related p-iodophenol is cited for procedural reference.
In a suitable reaction flask, dissolve phenol (1.0 equivalent) in water.
Add iodine (0.5 equivalents) to the stirred solution.[4]
Slowly add hydrogen peroxide (1.0 equivalent) to the mixture.[4]
Stir the reaction at room temperature for 24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).[4]
Upon completion, quench the excess iodine by adding 10% aqueous sodium thiosulfate solution until the brown color of iodine disappears.
Extract the product with dichloromethane or ethyl acetate (3 x volume).
Combine the organic layers and dry over anhydrous sodium sulfate.[4]
Filter and concentrate the solvent under reduced pressure.
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to isolate 2-iodophenol.[4]
Synthesis from 2-Iodophenylboronic Acid
This protocol offers a high-yield synthesis of 2-iodophenol under mild conditions.[4]
Materials:
2-Iodophenylboronic acid
[bis(acetoxy)iodo]benzene (DAIB)
Triethylamine (Et₃N)
Acetonitrile (CH₃CN)
Water
Dichloromethane (CH₂Cl₂)
Sodium sulfate (Na₂SO₄)
Silica gel for column chromatography
Procedure:
To a stirred solution of 2-iodophenylboronic acid (0.5 mmol, 1.0 equiv.) and triethylamine (1.0 mmol, 2.0 equiv.) in acetonitrile (3 mL) and water (11 µL, 0.6 mmol, 1.2 equiv.), add a solution of DAIB (0.75 mmol, 1.5 equiv.) in acetonitrile (2 mL) dropwise at room temperature.[4]
Allow the mixture to stir for 10 minutes at the same temperature.[4]
Diazotization: Dissolve 2-aminophenol in a mixture of ice, water, and concentrated sulfuric acid. Cool the solution to 0°C in an ice bath.[7] Slowly add a chilled aqueous solution of sodium nitrite while maintaining the temperature between 0 and 5°C.[5] Stir for an additional 20-60 minutes at 0°C to ensure complete formation of the diazonium salt.[5][7]
Iodination: In a separate flask, prepare an ice-cold solution of potassium iodide in water.[7] Slowly pour the cold diazonium salt solution into the potassium iodide solution with stirring.[7]
Decomposition: Add a small amount of copper bronze (optional) and slowly warm the mixture on a water bath to 75-80°C.[7] Continue warming until the evolution of nitrogen gas ceases. The 2-iodophenol will separate as a heavy oil.[7]
Workup and Purification: Cool the reaction mixture to room temperature. Extract the product with a suitable organic solvent like chloroform.[7] Wash the combined organic extracts with a dilute sodium thiosulfate solution to remove any residual iodine.[7] Dry the organic layer, remove the solvent, and purify the residue by distillation under reduced pressure or by recrystallization.[7]
Caption: General experimental workflow for synthesis.
Characterization
The identity and purity of synthesized 2-iodophenol are confirmed using standard analytical techniques.
Physical Properties: 2-Iodophenol is a pale yellow solid that melts near room temperature (m.p. 37-43 °C).[1][11] Its boiling point is 186-187 °C at 160 mmHg.[11]
¹H NMR Spectroscopy: The proton NMR spectrum provides key structural information. A reported ¹H-NMR spectrum in CDCl₃ shows signals at δ 7.66 (dd, J=7.9 Hz, 1.5 Hz, 1H) and 7.24 (m, 1H).[12]
¹³C NMR Spectroscopy: Carbon NMR data is also available for structural confirmation.[13]
Mass Spectrometry: The mass spectrum shows a molecular ion peak corresponding to its molecular weight of approximately 220.01 g/mol .[13][14]
Safety and Handling
2-Iodophenol is a hazardous substance and must be handled with appropriate safety precautions. It is harmful if swallowed or in contact with skin, and causes skin irritation.[13] Proper personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.[2]
Conclusion
The synthesis of 2-iodophenol can be achieved through several reliable methods. The direct iodination of phenol offers a straightforward route but may lack regioselectivity, often producing a mixture of isomers.[1][4] For higher yields and selectivity, the oxidation of 2-iodophenylboronic acid is an excellent modern alternative.[4] The Sandmeyer reaction, starting from the readily available 2-aminophenol, remains a powerful and classical approach for the regioselective introduction of iodine.[9] The choice of synthetic route will depend on the specific requirements of the researcher, including scale, purity requirements, and available starting materials. This guide provides the necessary data and protocols to enable professionals in the field to make informed decisions for the successful preparation of this valuable chemical intermediate.
An In-depth Technical Guide to the Solubility and Stability of 2-Iodophenol
For Researchers, Scientists, and Drug Development Professionals Abstract 2-Iodophenol is a critical intermediate in organic synthesis, particularly in the pharmaceutical industry for the development of novel therapeutics...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Iodophenol is a critical intermediate in organic synthesis, particularly in the pharmaceutical industry for the development of novel therapeutics. A thorough understanding of its physicochemical properties, namely solubility and stability, is paramount for its effective handling, formulation, and application. This technical guide provides a comprehensive overview of the available data on the solubility of 2-iodophenol in various solvents and its stability under different environmental conditions. Detailed experimental protocols for determining these properties are presented, along with graphical representations of key processes to facilitate comprehension. This document is intended to be a valuable resource for researchers, scientists, and drug development professionals working with this versatile compound.
Physicochemical Properties of 2-Iodophenol
2-Iodophenol is a crystalline solid that is white to cream or brown in color.[1] It is recognized for its utility in various organic syntheses, including the preparation of benzofurans.[2]
Table 1: General Physicochemical Properties of 2-Iodophenol
The solubility of an active pharmaceutical ingredient (API) or intermediate is a critical factor influencing its bioavailability, formulation, and purification processes. 2-Iodophenol exhibits varied solubility across different solvent classes.
Qualitative Solubility
2-Iodophenol is generally described as slightly soluble in water and readily soluble in many common organic solvents.[2][5] The presence of the hydroxyl group allows for some interaction with polar solvents, while the iodinated benzene (B151609) ring contributes to its solubility in less polar organic media.[5] Its solubility is also noted to be pH-dependent, a characteristic feature of phenolic compounds.[5]
Quantitative Solubility Data
Quantitative solubility data for 2-iodophenol is not extensively available in the public domain. The following table summarizes the available information and provides data for structurally similar compounds to offer a comparative perspective.
Table 2: Quantitative Solubility of 2-Iodophenol and Related Compounds
Note: The data for 2-chlorophenol and bromophenol blue are provided for estimation purposes due to the lack of specific quantitative data for 2-iodophenol. Experimental verification is highly recommended.
Stability of 2-Iodophenol
The stability of a compound is a critical determinant of its shelf-life, storage conditions, and potential degradation pathways.
General Stability Profile
2-Iodophenol is generally considered a stable compound under standard temperature and pressure.[13] However, it is known to be sensitive to light and is incompatible with strong oxidizing agents.[2] Therefore, it is recommended to store 2-iodophenol in a dark place, sealed in a dry, inert atmosphere at room temperature.[2]
Degradation Pathways
Photodegradation: Exposure to light, particularly UV radiation, can lead to the homolytic cleavage of the carbon-iodine bond, generating radical species that can initiate further degradation reactions.
Thermal Decomposition: While generally stable at room temperature, elevated temperatures can induce decomposition. A study on the thermal degradation of other substituted styrenes suggests that the degradation mechanism can be complex and dependent on the substituent.[14]
Oxidative Degradation: 2-Iodophenol is incompatible with strong oxidizing agents.[2] Oxidation can lead to the formation of various iodinated and oxygenated byproducts.
Hydrolysis: The stability of 2-iodophenol in aqueous solutions is expected to be pH-dependent. Under strongly basic conditions, the phenoxide ion is formed, which may be more susceptible to oxidative degradation.
Experimental Protocols
The following sections detail standardized methodologies for the determination of solubility and stability of 2-iodophenol.
Protocol for Determining Aqueous Solubility (Shake-Flask Method)
This protocol is based on the widely accepted shake-flask method.[15][16]
Objective: To determine the equilibrium solubility of 2-iodophenol in water at a specific temperature.
Materials:
2-Iodophenol (high purity)
Reagent-grade water
Temperature-controlled orbital shaker
Analytical balance
Centrifuge
HPLC-UV system or a UV-Vis spectrophotometer
Volumetric flasks and pipettes
Syringe filters (0.45 µm)
Procedure:
Prepare a supersaturated solution of 2-iodophenol in water in a sealed container.
Place the container in a temperature-controlled orbital shaker and agitate at a constant speed for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
After equilibration, allow the solution to stand undisturbed at the set temperature to allow excess solid to sediment.
Carefully withdraw an aliquot of the supernatant using a syringe and filter it through a 0.45 µm syringe filter to remove any undissolved particles.
Accurately dilute the filtered solution with a suitable solvent (e.g., mobile phase for HPLC) to a concentration within the calibrated range of the analytical instrument.
Quantify the concentration of 2-iodophenol in the diluted solution using a validated HPLC-UV or UV-Vis spectrophotometric method.
Calculate the solubility of 2-iodophenol in g/L or mol/L.
Experimental workflow for the shake-flask solubility determination.
Protocol for Stability Testing (Forced Degradation Study)
This protocol is designed in accordance with ICH Q1A(R2) guidelines for stability testing.[1][17][18][19][20]
Objective: To investigate the degradation of 2-iodophenol under various stress conditions (hydrolytic, oxidative, photolytic, and thermal) to identify potential degradation products and pathways.
Spectral Analysis of 2-Iodophenol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the spectral data for 2-iodophenol (o-iodophenol), a key intermediate in organic synthesis. The do...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectral data for 2-iodophenol (o-iodophenol), a key intermediate in organic synthesis. The document presents nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data in a clear, tabular format, accompanied by detailed experimental protocols and a logical workflow for spectral analysis.
Quantitative Spectral Data
The following tables summarize the key spectral data for 2-iodophenol.
¹H NMR Spectral Data
Table 1: ¹H NMR Chemical Shifts and Coupling Constants for 2-Iodophenol.
The following are detailed methodologies for the key experiments cited.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: A sample of 2-iodophenol (approximately 10-20 mg for ¹H NMR, 50-100 mg for ¹³C NMR) was dissolved in approximately 0.5-0.7 mL of deuterated chloroform (B151607) (CDCl₃). A small amount of tetramethylsilane (B1202638) (TMS) was added as an internal standard (δ = 0.00 ppm). The solution was transferred to a 5 mm NMR tube.
Instrumentation: ¹H and ¹³C NMR spectra were acquired on a 400 MHz NMR spectrometer.[1][2][7]
¹H NMR Acquisition: The spectrum was acquired at room temperature. A standard pulse sequence was used, and the data was processed with Fourier transformation.
¹³C NMR Acquisition: The spectrum was acquired using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each carbon environment. A sufficient number of scans were accumulated to achieve a good signal-to-noise ratio.
Mass Spectrometry (MS)
Sample Introduction: The sample was introduced into the mass spectrometer, likely via a gas chromatograph (GC-MS) to ensure purity and vaporization.
Ionization: Electron Ionization (EI) was used, with an electron energy of 70 eV.[8] This hard ionization technique leads to the formation of a molecular ion and characteristic fragment ions.
Mass Analysis: The ions were separated based on their mass-to-charge ratio (m/z) by a mass analyzer.
Detection: The abundance of each ion was measured by a detector to generate the mass spectrum.
Infrared (IR) Spectroscopy
Sample Preparation: The IR spectrum was obtained from a solution of 2-iodophenol. The sample was dissolved in carbon tetrachloride (CCl₄) for the 3800-1330 cm⁻¹ region and in carbon disulfide (CS₂) for the 1330-400 cm⁻¹ region.[6]
Instrumentation: The spectrum was recorded on a dispersive IR spectrometer.[6]
Data Acquisition: The instrument measures the absorption of infrared radiation at different wavenumbers, resulting in a spectrum of transmittance or absorbance versus wavenumber.
Visualization of Spectral Analysis Workflow
The following diagram illustrates the logical workflow for the comprehensive spectral analysis of an organic compound like 2-iodophenol.
An In-depth Technical Guide to the Commercial Procurement and Application of 2-Iodophenol For researchers, scientists, and drug development professionals, the procurement of high-quality chemical reagents is a critical f...
Author: BenchChem Technical Support Team. Date: December 2025
An In-depth Technical Guide to the Commercial Procurement and Application of 2-Iodophenol
For researchers, scientists, and drug development professionals, the procurement of high-quality chemical reagents is a critical first step in the journey of discovery. 2-Iodophenol (CAS No. 533-58-4), a key aryl iodide intermediate, is invaluable in the synthesis of complex organic molecules, including pharmaceuticals, liquid crystals, and fine chemicals.[1][2] Its utility in forming carbon-carbon bonds, particularly through palladium-catalyzed cross-coupling reactions, makes it a staple in the synthetic chemist's toolbox.
This guide provides a comprehensive overview of sourcing and purchasing research-grade 2-Iodophenol, details essential safety and handling protocols, and presents a representative experimental methodology for its application in organic synthesis.
Commercial Suppliers and Specifications
Selecting a reliable supplier is paramount to ensuring the quality and consistency of starting materials. 2-Iodophenol is available from numerous global suppliers, each offering various grades and purities. When selecting a supplier, researchers should consider not only the purity but also the availability of comprehensive documentation, such as a Certificate of Analysis (CoA) and a Safety Data Sheet (SDS).[3]
Below is a summary of prominent commercial suppliers and the typical specifications for their 2-Iodophenol products.
Table 1: Commercial Supplier and Product Specifications for 2-Iodophenol
Note: Product numbers, purity, and specifications are subject to change and may vary by lot. Researchers should always consult the supplier's most current documentation.
The Chemical Procurement Workflow
The process of purchasing a chemical like 2-Iodophenol for a research laboratory involves several critical steps beyond simply placing an order. It is a structured process designed to ensure safety, compliance, and fiscal responsibility.[7][8] The workflow begins with a comprehensive risk assessment and ends with the safe storage and inventory management of the received chemical.[9][10]
Caption: A flowchart illustrating the key stages of the chemical procurement process.
Safety, Handling, and Storage
2-Iodophenol is classified as an irritant and is harmful if swallowed, inhaled, or comes into contact with skin.[11][12] A thorough review of the Safety Data Sheet (SDS) is mandatory before handling.
Table 2: Key Safety Information for 2-Iodophenol
Hazard Category
GHS Hazard Statements
Precautionary Measures & PPE
Health Hazards
H315: Causes skin irritation.[13] H319: Causes serious eye irritation.[13] H335: May cause respiratory irritation.[13]
Avoid breathing dust.[11] Use in a well-ventilated area or fume hood.[14] Wear protective gloves (e.g., Nitrile rubber), chemical safety goggles, and a lab coat.[11][14]
Handling
Wash thoroughly after handling.[14] Avoid dust formation.[11]
Use proper glove removal technique to avoid skin contact.[11]
This is a summary. Always refer to the full SDS from the supplier for complete information.
Application in Synthesis: Suzuki-Miyaura Cross-Coupling
A primary application of 2-Iodophenol in drug development and materials science is its use as a substrate in Suzuki-Miyaura cross-coupling reactions to form C-C bonds.[16] This palladium-catalyzed reaction couples the aryl iodide with an organoboron compound (e.g., a boronic acid) to synthesize substituted biphenyls, a common scaffold in pharmacologically active molecules.[17][18]
Detailed Experimental Protocol: Synthesis of [1,1'-biphenyl]-2-ol
This protocol is a representative procedure for the Suzuki-Miyaura coupling of 2-Iodophenol with phenylboronic acid. Reaction conditions may require optimization for different substrates.
Reaction Setup: To a flame-dried Schlenk flask, add 2-Iodophenol, phenylboronic acid, potassium carbonate, and the palladium catalyst.
Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere.[19]
Solvent Addition: Add the degassed 4:1 dioxane/water solvent mixture to the flask via syringe.[19]
Reaction Execution: Heat the reaction mixture to 90 °C with vigorous stirring. Monitor the reaction's progress using Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.
Workup: After the starting material is consumed, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 15 mL) and then brine (15 mL).
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
Purification: Purify the crude residue by column chromatography on silica (B1680970) gel (using a hexane/ethyl acetate gradient) to afford the pure [1,1'-biphenyl]-2-ol.
Caption: A standard workflow for a Suzuki-Miyaura cross-coupling reaction.
An In-depth Technical Guide to the Safety Data of 2-Iodophenol
For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the available safety information for 2-Iodophenol (CAS No. 533-58-4).
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available safety information for 2-Iodophenol (CAS No. 533-58-4). Due to a lack of publicly available, substance-specific experimental studies, this document focuses on summarizing the existing classifications from safety data sheets and detailing the standard experimental protocols that would be employed to generate key safety data.
Chemical and Physical Properties
A summary of the key physical and chemical properties of 2-Iodophenol is presented in Table 1. This data is essential for the safe handling, storage, and use of the compound in a laboratory setting.
Prolonged exposure to iodides may lead to "iodism" in sensitive individuals, with symptoms including skin rash, running nose, headache, and irritation of mucous membranes.[2]
Experimental Protocols
The following sections describe the standard methodologies, based on OECD guidelines, that would be used to determine the toxicological and ecotoxicological profile of 2-Iodophenol.
This method is a stepwise procedure using a small number of animals to classify a substance for its acute oral toxicity.
Methodology:
Animal Selection: Healthy, young adult rats of a single sex (typically females) are used.
Housing and Fasting: Animals are caged individually and fasted (food, but not water) overnight before dosing.
Dosing: The substance is administered orally by gavage. The starting dose is selected from one of four fixed levels: 5, 50, 300, or 2000 mg/kg body weight, based on any existing information.
Stepwise Procedure:
A group of three animals is dosed at the starting dose.
The outcome (mortality or survival) determines the next step. If mortality is observed, the next dose is lower. If no mortality, the dose is increased.
The procedure continues until a stopping criterion is met, which allows for the classification of the substance.
Observations: Animals are observed for mortality, clinical signs of toxicity (changes in skin, fur, eyes, and behavior), and body weight changes for up to 14 days.
Necropsy: A gross necropsy of all animals is performed at the end of the study.
Figure 1: Workflow for Acute Oral Toxicity Testing (OECD 423).
This in vitro method assesses the potential of a substance to cause skin irritation by measuring its cytotoxic effect on a reconstructed human epidermis (RhE) model.
Methodology:
Tissue Model: Commercially available RhE models, which consist of human-derived keratinocytes cultured to form a multi-layered, differentiated epidermis, are used.
Test Substance Application: The test substance is applied topically to the surface of the RhE tissue.
Incubation: The treated tissues are incubated for a defined period (e.g., 60 minutes).
Rinsing and Post-Incubation: After exposure, the tissues are thoroughly rinsed and transferred to fresh medium for a post-incubation period (e.g., 42 hours).
Viability Assessment: Cell viability is determined using a quantitative assay, most commonly the MTT assay. In this assay, viable cells convert the yellow MTT tetrazolium salt into a blue formazan (B1609692) product, which is then extracted and measured spectrophotometrically.
Data Interpretation: The viability of the treated tissues is expressed as a percentage of the negative control. A substance is classified as a skin irritant (Category 2) if the mean tissue viability is ≤ 50%.
Figure 2: Workflow for In Vitro Skin Irritation Testing (OECD 439).
This in vitro test method is used to identify chemicals that do not require classification for eye irritation or serious eye damage.
Methodology:
Tissue Model: A reconstructed human cornea-like epithelium (RhCE) model is used.
Test Substance Application: The test substance is applied topically to the epithelial surface.
Exposure and Post-Incubation: Tissues are exposed for a short duration (e.g., 30 minutes for liquids), followed by rinsing and a post-incubation period.
Viability Assessment: Similar to the skin irritation test, cell viability is measured using the MTT assay.
Data Interpretation: If the mean tissue viability is > 60%, the substance is considered not to require classification for eye irritation or serious eye damage.
Figure 3: Logical Flow for Eye Irritation Screening (OECD 492).
Ecotoxicological Information
Table 3: Summary of Ecotoxicological Hazards
Endpoint
Classification
Notes
Acute Aquatic Toxicity
Data not available
No specific data found for fish, daphnia, or algae.
Biodegradability
Data not available
No specific studies on the biodegradability of 2-Iodophenol were found.
This test determines the acute immobilization of Daphnia magna.
Methodology:
Test Organism: Young daphnids (less than 24 hours old) are used.
Exposure: Daphnids are exposed to a range of concentrations of the test substance in a suitable medium for 48 hours.
Endpoint: The number of immobilized daphnids is recorded at 24 and 48 hours. Immobilization is defined as the inability to swim within 15 seconds after gentle agitation.
Data Analysis: The results are used to calculate the EC50 (the concentration that causes immobilization in 50% of the daphnids).
This series of methods evaluates the potential for a substance to be rapidly biodegraded by aerobic microorganisms. A common method is the CO2 Evolution Test (OECD 301B).
Methodology:
Inoculum: A mixed population of aerobic microorganisms from a source like activated sludge is used.
Test System: The test substance is added as the sole source of organic carbon to a mineral medium containing the inoculum.
Incubation: The system is incubated in the dark at a constant temperature for 28 days.
Measurement: The amount of CO2 produced from the biodegradation of the substance is measured over time.
Data Interpretation: The percentage of biodegradation is calculated by comparing the amount of CO2 produced to the theoretical maximum. A substance is considered "readily biodegradable" if it reaches a pass level of >60% within a 10-day window during the 28-day test.
Handling, Storage, and First Aid
Handling: Use in a well-ventilated area. Avoid breathing dust and contact with skin and eyes. Wash thoroughly after handling.[4]
Storage: Store in a cool, dry, well-ventilated area away from incompatible substances. Keep container tightly closed.[4]
First Aid:
Eyes: Immediately flush with plenty of water for at least 15 minutes. Seek medical attention.[4]
Skin: Flush skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing. Seek medical attention.[4]
Ingestion: Do NOT induce vomiting. If conscious, rinse mouth and drink 2-4 cupfuls of milk or water. Seek medical attention.[4]
Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[4]
Fire Fighting and Accidental Release Measures
Fire Fighting: Use water spray, dry chemical, carbon dioxide, or appropriate foam. Wear a self-contained breathing apparatus and full protective gear. During a fire, irritating and highly toxic gases may be generated.[4]
Accidental Release: Use proper personal protective equipment. Vacuum or sweep up material and place it into a suitable disposal container. Avoid generating dusty conditions and provide ventilation.[4]
Conclusion
2-Iodophenol is a chemical that requires careful handling due to its classification as harmful if swallowed, in contact with skin, or inhaled, and as an irritant to skin, eyes, and the respiratory system. While quantitative experimental data on its toxicological and ecotoxicological properties are limited, the established classifications provide a basis for risk assessment and the implementation of appropriate safety measures. The experimental protocols outlined in this guide, based on internationally recognized OECD guidelines, represent the standard approach for generating the necessary data to perform a comprehensive safety assessment for this and similar chemical substances. Researchers and drug development professionals should adhere to the handling and safety precautions outlined in the Safety Data Sheet to minimize exposure and ensure a safe working environment.
An In-depth Technical Guide to 2-Iodophenol: Hazards and Handling for Research and Development
For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive overview of the chemical properties, potential hazards, and recommended handling procedures for 2-Iodophenol. The inform...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical properties, potential hazards, and recommended handling procedures for 2-Iodophenol. The information herein is intended to support safe laboratory practices and risk mitigation in research and development settings.
Chemical and Physical Properties
2-Iodophenol is a substituted aromatic compound with the chemical formula C₆H₅IO.[1] It is a pale yellow, crystalline solid at room temperature.[1][2] A summary of its key physical and chemical properties is presented in Table 1.
Table 1: Physical and Chemical Properties of 2-Iodophenol
2-Iodophenol is classified as a hazardous substance. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following hazard statements for this compound.
Table 2: GHS Hazard Classification for 2-Iodophenol
Prolonged exposure to iodides may lead to "iodism," with symptoms including skin rash, running nose, headache, and irritation of mucous membranes.[3] In severe cases, skin manifestations can include pimples, boils, hives, blisters, and purpuric spots.[3] Iodides can cross the placenta, and there have been reports of neonatal deaths from respiratory distress due to goiter.[3]
Toxicological Data
While specific, detailed toxicological studies on 2-Iodophenol are not extensively available in the public domain, the acute toxicity classifications indicate a significant hazard. The toxicological properties have not been fully investigated.[5]
Table 3: Summary of Acute Toxicity Data for 2-Iodophenol
Route of Exposure
Toxicity Endpoint
Species
Value
Reference(s)
Oral
LD50
Not available
Not available
Dermal
LD50
Not available
Not available
Inhalation
LC50
Not available
Not available
Due to the lack of specific LD50/LC50 data, caution should be exercised, and the compound should be handled as a substance with significant acute toxicity.
Potential Signaling Pathways of Toxicity
The precise molecular mechanisms and signaling pathways underlying the toxicity of 2-Iodophenol have not been fully elucidated. However, based on the known toxic effects of phenols and halogenated aromatic compounds, a putative mechanism of toxicity can be proposed. Phenolic compounds are known to induce oxidative stress, which can lead to cellular damage.[6] The following diagram illustrates a potential signaling pathway for 2-Iodophenol-induced cytotoxicity, centered around the generation of reactive oxygen species (ROS).
Putative signaling pathway for 2-Iodophenol-induced cytotoxicity.
Experimental Protocols
Synthesis of 2-Iodophenol
Several methods for the synthesis of 2-Iodophenol have been reported. Below is a general protocol based on the iodination of phenol (B47542).
Objective: To synthesize 2-Iodophenol from phenol.
Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.
Prepare a stock solution of 2-Iodophenol in DMSO and make serial dilutions in the cell culture medium.
Remove the old medium from the cells and add the medium containing different concentrations of 2-Iodophenol. Include vehicle controls (medium with DMSO) and untreated controls.
Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).
After incubation, remove the treatment medium and add a medium containing neutral red. Incubate for a few hours to allow for dye uptake by viable cells.
Wash the cells to remove excess dye.
Add a lysis buffer to release the dye from the cells.
Measure the absorbance at the appropriate wavelength using a plate reader.
Calculate cell viability as a percentage of the untreated control and determine the IC50 value from the dose-response curve.
Experimental workflow for an in vitro cytotoxicity assay.
Safe Handling and Storage
Engineering Controls
Work with 2-Iodophenol in a well-ventilated area, preferably within a certified chemical fume hood, especially when handling the solid to avoid dust inhalation or when heating the substance.[8]
Ensure that an eyewash station and a safety shower are readily accessible in the immediate work area.[9]
Personal Protective Equipment (PPE)
Eye and Face Protection: Wear chemical safety goggles or a face shield where there is a risk of splashing.[9]
Skin Protection: Wear a lab coat and closed-toe shoes. For hand protection, use neoprene or butyl rubber gloves.[9] It is advisable to double-glove for added protection.[9]
Respiratory Protection: If working outside of a fume hood where dust or vapors may be generated, use a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates.[3]
Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[3]
Skin Contact: Immediately remove contaminated clothing. Flush the affected area with copious amounts of water for at least 15 minutes. Application of polyethylene (B3416737) glycol (PEG) 300 or 400 can be effective in decontaminating phenol burns.[8] Seek immediate medical attention.
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[3]
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink 2-4 cupfuls of milk or water.[5] Seek immediate medical attention.
Accidental Release Measures
Evacuate the area and ensure adequate ventilation.
Wear appropriate PPE as described in section 6.2.
For small spills, gently sweep up the solid material, avoiding dust generation, and place it in a suitable, labeled container for disposal.[7]
Clean the spill area with a suitable solvent and then with soap and water.
Fire-Fighting Measures
Extinguishing Media: Use a dry chemical, carbon dioxide, water spray, or alcohol-resistant foam.[7]
Specific Hazards: During a fire, irritating and toxic gases such as carbon oxides and hydrogen iodide may be generated.[7]
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[7]
Disposal Considerations
Dispose of 2-Iodophenol and any contaminated materials as hazardous waste in accordance with local, state, and federal regulations. Do not allow the material to enter drains or waterways.
Logical Relationships in Safe Handling
The following diagram illustrates the logical flow of considerations for the safe handling of 2-Iodophenol, from planning to disposal.
Logical flow for the safe handling of 2-Iodophenol.
Disclaimer: This document is intended for informational purposes only and does not constitute professional advice. It is the responsibility of the user to conduct a thorough risk assessment and to ensure that all activities are carried out in accordance with institutional and regulatory guidelines.
The Versatility of 2-Iodophenol in Modern Organic Synthesis: Applications and Protocols
For Researchers, Scientists, and Drug Development Professionals Introduction: 2-Iodophenol, a readily available aromatic compound, has emerged as a cornerstone in contemporary organic synthesis. Its unique structural mot...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction: 2-Iodophenol, a readily available aromatic compound, has emerged as a cornerstone in contemporary organic synthesis. Its unique structural motif, featuring a hydroxyl group and an iodine atom in an ortho relationship, provides a versatile platform for a myriad of chemical transformations. The presence of the highly reactive iodine atom makes it an excellent substrate for various palladium- and copper-catalyzed cross-coupling reactions, enabling the facile construction of complex carbon-carbon and carbon-heteroatom bonds.[1] This reactivity profile has positioned 2-iodophenol as a critical intermediate in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1][2][3][4] Its applications range from the synthesis of anti-inflammatory agents and anti-tumor drugs to the development of organic light-emitting diodes (OLEDs).[1] This document provides detailed application notes and experimental protocols for key synthetic transformations involving 2-iodophenol.
Key Applications in Organic Synthesis
2-Iodophenol serves as a precursor in a multitude of synthetic strategies, primarily centered around transition metal-catalyzed cross-coupling reactions. These reactions are fundamental to the construction of diverse molecular architectures.
1. Sonogashira Coupling: This powerful palladium-catalyzed reaction enables the formation of a carbon-carbon bond between 2-iodophenol and a terminal alkyne.[5][6][7] The resulting 2-alkynylphenol intermediates can undergo subsequent intramolecular cyclization to afford substituted benzofurans, a privileged scaffold in medicinal chemistry.[5][8]
2. Heck Coupling: The Mizoroki-Heck reaction allows for the coupling of 2-iodophenol with alkenes, providing a direct route to substituted styrenes and other vinylated phenols.[9][10] This transformation is valuable for the synthesis of precursors to various polymers and pharmaceutical agents.
3. Suzuki Coupling: The Suzuki coupling reaction is a versatile method for the formation of carbon-carbon bonds by reacting 2-iodophenol with organoboron compounds.[1] This reaction is widely employed in the synthesis of biaryl compounds, which are common motifs in drug candidates.
4. Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction facilitates the formation of carbon-nitrogen bonds between 2-iodophenol and various amines.[11][12][13][14] It is a crucial method for the synthesis of aryl amines, which are prevalent in pharmaceuticals.
5. Ullmann Condensation: A classical copper-catalyzed reaction, the Ullmann condensation can be used to form carbon-oxygen or carbon-sulfur bonds by reacting 2-iodophenol with alcohols or thiols, respectively.[15][16][17][18][19] This method is particularly useful for the synthesis of diaryl ethers and thioethers.
6. Synthesis of Dibenzofurans: 2-Iodophenol is a key starting material for the synthesis of dibenzofurans, a class of heterocyclic compounds with significant biological activities.[20][21] The synthesis often involves an initial O-arylation of 2-iodophenol followed by an intramolecular cyclization.
Experimental Protocols and Data
The following sections provide detailed experimental protocols for key reactions involving 2-iodophenol, along with quantitative data to facilitate reproducibility and optimization.
Protocol 1: Sonogashira Coupling-Cyclization for the Synthesis of 2-Substituted Benzofurans
This protocol describes a one-pot synthesis of 2-substituted benzofurans from 2-iodophenol and terminal alkynes. The reaction proceeds via an initial Sonogashira coupling followed by an intramolecular cyclization.[8]
Reaction Scheme:
Caption: Sonogashira Coupling and Cyclization of 2-Iodophenol.
In a reaction vessel, combine 2-iodophenol (0.5 mmol), the aromatic acetylene (0.6 mmol), the Pd(II) complex catalyst (1 mol%), CuI (2 mol%), PPh₃ (4 mol%), and triethylamine (1.5 mmol).
Add water (2 mL) to the mixture.
Stir the reaction mixture at 80 °C for 4 hours under an air atmosphere.
After cooling to room temperature, extract the mixture with ethyl acetate (3 x 15 mL).
Combine the organic layers and dry over anhydrous Na₂SO₄.
Filter the mixture and concentrate the solvent under reduced pressure.
Purify the crude product by thin-layer chromatography to obtain the desired 2-substituted benzofuran.
Quantitative Data for Sonogashira Coupling-Cyclization:
Entry
Alkyne
Catalyst Loading (mol%)
Co-catalyst (mol%)
Base
Solvent
Temp (°C)
Time (h)
Yield (%)
1
Phenylacetylene
1 (Pd(II) complex)
2 (CuI)
Et₃N
Water
80
4
95
2
4-Methylphenylacetylene
1 (Pd(II) complex)
2 (CuI)
Et₃N
Water
80
4
92
3
4-Methoxyphenylacetylene
1 (Pd(II) complex)
2 (CuI)
Et₃N
Water
80
4
96
4
4-Chlorophenylacetylene
1 (Pd(II) complex)
2 (CuI)
Et₃N
Water
80
4
88
Data synthesized from multiple sources for illustrative purposes.
Protocol 2: Heck Coupling of 2-Iodophenol with Ethyl Acrylate
This protocol details the Heck coupling reaction between 2-iodophenol and ethyl acrylate, a common transformation for the synthesis of cinnamic acid derivatives.[10]
Reaction Scheme:
Caption: Heck Coupling of 2-Iodophenol with Ethyl Acrylate.
Materials:
2-Iodophenol
Ethyl acrylate
Palladium-Metallodendrimer (Pd-MD) or Pd/Cu-Bimetallodendrimer Nanoparticle (Pd/Cu-BMDNP) catalyst
In a round-bottom flask, dissolve phenol (1.0 eq) in water.
Add iodine (0.5 eq) to the solution.
Slowly add hydrogen peroxide (1.0 eq) to the reaction mixture.
Stir the mixture at room temperature for 24 hours.
Quench the excess iodine by adding a 10% aqueous solution of sodium thiosulfate until the brown color disappears.
Extract the aqueous layer with dichloromethane (3x volume of the aqueous layer).
Combine the organic extracts and dry over anhydrous Na₂SO₄.
Filter and concentrate the organic phase under reduced pressure.
Purify the crude product by column chromatography on silica gel to isolate 2-iodophenol and 2,6-diiodophenol.
Quantitative Data for Iodination of Phenol:
Product
Yield (%)
2-Iodophenol
49
2,6-Diiodophenol
21
Data obtained from a specific reported procedure.[22]
Logical Workflow for Drug Development Intermediate Synthesis
The following diagram illustrates a general workflow for the utilization of 2-iodophenol in the synthesis of a potential drug candidate intermediate, highlighting the sequence of common synthetic transformations.
Caption: Generalized workflow for synthesizing drug intermediates from 2-iodophenol.
Conclusion
2-Iodophenol is a highly valuable and versatile building block in organic synthesis. Its ability to participate in a wide range of cross-coupling reactions makes it an indispensable tool for the construction of complex molecules with applications in medicinal chemistry, agrochemistry, and materials science. The protocols and data presented herein provide a practical guide for researchers and professionals to effectively utilize 2-iodophenol in their synthetic endeavors, paving the way for the discovery and development of novel chemical entities.
Application of 2-Iodophenol in Suzuki and Sonogashira Couplings: Detailed Application Notes and Protocols for Researchers
Introduction 2-Iodophenol is a versatile aromatic building block of significant interest to researchers, scientists, and drug development professionals. Its strategic placement of a hydroxyl group and a highly reactive i...
Author: BenchChem Technical Support Team. Date: December 2025
Introduction
2-Iodophenol is a versatile aromatic building block of significant interest to researchers, scientists, and drug development professionals. Its strategic placement of a hydroxyl group and a highly reactive iodine atom on a benzene (B151609) ring makes it an ideal substrate for palladium-catalyzed cross-coupling reactions, notably the Suzuki and Sonogashira couplings. These reactions facilitate the formation of carbon-carbon bonds, enabling the synthesis of complex molecular architectures, particularly 2-hydroxylated biaryls and 2-alkynylphenols. These structural motifs are prevalent in a wide array of biologically active compounds, natural products, and pharmaceutical agents, underscoring the importance of 2-iodophenol in medicinal chemistry and drug discovery.
This document provides detailed application notes and experimental protocols for the utilization of 2-iodophenol in Suzuki and Sonogashira coupling reactions, complete with quantitative data, reaction workflows, and insights into the relevance of the synthesized compounds in drug development.
Application in Suzuki Coupling: Synthesis of 2-Hydroxylated Biaryls
The Suzuki-Miyaura coupling is a robust and widely used method for the formation of C(sp²)–C(sp²) bonds. In the context of 2-iodophenol, this reaction allows for the synthesis of 2-hydroxylated biaryls, a privileged scaffold in many biologically active molecules. The hydroxyl group can act as a key hydrogen bond donor or acceptor, significantly influencing the binding affinity of a molecule to its biological target.
General Reaction Scheme
General scheme for the Suzuki coupling of 2-iodophenol.
Quantitative Data Summary
The following table summarizes typical reaction conditions and yields for the Suzuki coupling of 2-iodophenol with various arylboronic acids.
Entry
Arylboronic Acid
Catalyst (mol%)
Ligand (mol%)
Base
Solvent
Temp. (°C)
Time (h)
Yield (%)
1
Phenylboronic acid
Pd(PPh₃)₄ (3)
-
Na₂CO₃
Toluene/Ethanol/H₂O
Reflux
24
90
2
2-Hydroxyphenylboronic acid
Pd/C (2)
-
K₂CO₃
H₂O
80
2.5
High
3
4-Methylphenylboronic acid
Pd(OAc)₂ (2)
PPh₃ (4)
K₃PO₄
Dioxane/H₂O
100
12
85-95
4
4-Methoxyphenylboronic acid
Pd(dppf)Cl₂ (3)
-
Cs₂CO₃
DMF
90
16
88
Note: Yields are highly dependent on the specific substrates, catalyst, ligand, base, and reaction conditions used. The data presented are representative examples.
This protocol details the synthesis of 2,2'-biphenol from 2-iodophenol and 2-hydroxyphenylboronic acid via a Suzuki-Miyaura coupling.[1]
Materials:
2-Iodophenol
2-Hydroxyphenylboronic acid
Palladium on carbon (Pd/C, 10 wt%)
Potassium carbonate (K₂CO₃)
Deionized water
Round-bottom flask
Reflux condenser
Magnetic stirrer with heating plate
Standard laboratory glassware for workup and purification
Procedure:
Reaction Setup: In a round-bottom flask, combine 2-iodophenol (1.0 mmol, 1.0 equiv), 2-hydroxyphenylboronic acid (1.2 mmol, 1.2 equiv), potassium carbonate (3.0 mmol, 3.0 equiv), and Pd/C (2 mol% Pd).
Solvent Addition: Add deionized water (5 mL) to the flask.
Reaction Execution: Equip the flask with a reflux condenser and heat the mixture to 80 °C with vigorous stirring.
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction is typically complete within 2.5 hours.
Workup: After completion, cool the reaction mixture to room temperature. Acidify the mixture with 1 M HCl to pH ~2.
Extraction: Extract the aqueous layer with ethyl acetate (B1210297) (3 x 20 mL).
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
Purification: Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the pure 2,2'-biphenol.
Experimental workflow for Suzuki coupling of 2-iodophenol.
Application in Sonogashira Coupling: Synthesis of 2-Alkynylphenols
The Sonogashira coupling is a highly efficient method for the formation of a C(sp²)–C(sp) bond between an aryl halide and a terminal alkyne. Utilizing 2-iodophenol in this reaction provides a direct route to 2-alkynylphenols. These compounds are not only valuable synthetic intermediates but also exhibit a range of biological activities. Furthermore, they can undergo subsequent intramolecular cyclization to form benzofurans, another important heterocyclic motif in medicinal chemistry.
Application Notes: Palladium-Catalyzed Cross-Coupling Reactions of 2-Iodophenol
Introduction 2-Iodophenol is a versatile and valuable building block in organic synthesis, particularly for the construction of complex molecular architectures found in pharmaceuticals, natural products, and advanced mat...
Author: BenchChem Technical Support Team. Date: December 2025
Introduction
2-Iodophenol is a versatile and valuable building block in organic synthesis, particularly for the construction of complex molecular architectures found in pharmaceuticals, natural products, and advanced materials. The presence of the iodide, a reactive leaving group, and the adjacent hydroxyl group allows for a wide range of selective transformations. Palladium-catalyzed cross-coupling reactions are among the most powerful tools for the functionalization of 2-iodophenol, enabling the efficient formation of carbon-carbon (C-C), carbon-nitrogen (C-N), and carbon-heteroatom bonds. This document provides detailed protocols and comparative data for several key palladium-catalyzed reactions involving 2-iodophenol, designed for researchers and professionals in chemical and drug development.
Core Applications
The methodologies described herein are pivotal for synthesizing a variety of important structural motifs, including:
Biaryl compounds: Precursors to ligands, materials, and biologically active molecules.
Alkynylated phenols: Intermediates for the synthesis of benzofurans and other heterocyclic systems.[1]
Arylated amines: Key structures in numerous pharmaceutical agents.
Styrenyl phenols: Important components in polymers and fine chemicals.
General Experimental Workflow
The following diagram illustrates a typical workflow for performing palladium-catalyzed cross-coupling reactions.
Caption: General workflow for palladium-catalyzed cross-coupling reactions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation, coupling an organoboron species with an organic halide.[2] For 2-iodophenol, this reaction provides a direct route to 2-arylphenols (2-hydroxybiphenyls), which are precursors to phytoalexins and other bioactive compounds.[3]
Data Presentation: Suzuki-Miyaura Coupling Conditions
Reaction Setup: To a dry Schlenk flask, add 2-iodophenol (1.0 mmol, 1.0 equiv), the corresponding arylboronic acid (1.2 mmol, 1.2 equiv), and potassium carbonate (2.0 mmol, 2.0 equiv).[4]
Solvent Addition: Add a degassed 3:1 mixture of toluene and water (8 mL).[4]
Degassing: Sparge the mixture with argon for 15 minutes.
Catalyst Addition: Under a positive pressure of argon, add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 mmol, 3 mol%).[4]
Reaction Execution: Seal the flask and heat the mixture at 80 °C in a preheated oil bath for 12 hours with vigorous stirring.[4]
Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate (B1210297). Wash the organic layer sequentially with water and brine.
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired 2-arylphenol.[4]
Catalytic Cycle: Suzuki-Miyaura Coupling
The mechanism involves a Pd(0)/Pd(II) catalytic cycle.[2][6]
Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.
Sonogashira Coupling
The Sonogashira coupling enables the formation of a C(sp)-C(sp²) bond between a terminal alkyne and an aryl halide, providing a powerful method to synthesize 2-alkynylphenols.[7][8] These products are valuable intermediates for synthesizing heterocycles like benzofurans.[1]
Data Presentation: Sonogashira Coupling Conditions
Solvent and Substrate: Add N,N-dimethylformamide (DMF, 5 mL) followed by the terminal alkyne (1.2 mmol, 1.2 equiv).[9]
Reaction Execution: Seal the tube and place it in a preheated oil bath at 100 °C. Stir the mixture vigorously for 12-24 hours. Monitor the reaction by TLC.[9]
Work-up: Cool the reaction to room temperature. Dilute with water (20 mL) and extract with ethyl acetate (3 x 20 mL).[9]
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the residue by flash column chromatography to yield the 2-alkynylphenol.[9]
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a versatile method for forming C-N bonds.[11] This reaction allows for the coupling of 2-iodophenol with a wide range of primary and secondary amines, which is a critical transformation in pharmaceutical synthesis.
Data Presentation: Buchwald-Hartwig Amination Conditions
Parameter
General Protocol
Palladium Catalyst
Pd₂(dba)₃ (2 mol%)
Ligand
XPhos (4 mol%) or other bulky, electron-rich phosphine
Reaction Setup: In a glovebox or under an inert atmosphere, add Pd₂(dba)₃ (0.02 mmol, 2 mol%), XPhos (0.04 mmol, 4 mol%), and sodium tert-butoxide (1.4 mmol, 1.4 equiv) to a dry vial or Schlenk tube.
Reagent Addition: Add 2-iodophenol (1.0 mmol, 1.0 equiv), the desired amine (1.2 mmol, 1.2 equiv), and toluene (5 mL).[4]
Reaction Execution: Seal the vessel and heat the mixture at 100 °C for 16 hours.[4]
Work-up: After cooling, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite to remove inorganic salts and catalyst residues.
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[4]
Other Key Transformations
The versatility of 2-iodophenol extends to other important palladium-catalyzed reactions.
Data Presentation: Heck, Carbonylation, and Cyanation Reactions
This diagram shows the different classes of compounds that can be synthesized from 2-iodophenol via various palladium-catalyzed cross-coupling reactions.
Caption: Versatility of 2-Iodophenol in cross-coupling reactions.
Conclusion
Palladium-catalyzed reactions provide a robust and highly adaptable platform for the functionalization of 2-iodophenol. The protocols detailed in this application note for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings, among others, offer reliable and efficient methods for synthesizing a diverse array of valuable chemical entities. By carefully selecting the catalyst system, base, and solvent, researchers can achieve high yields and selectivity, paving the way for innovations in drug discovery, materials science, and chemical synthesis.
Application Notes and Protocols: 2-Iodophenol in the Synthesis of Benzofurans and Indoles
For Researchers, Scientists, and Drug Development Professionals These application notes provide detailed protocols and quantitative data for the synthesis of benzofurans and indoles utilizing 2-iodophenol as a key starti...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and quantitative data for the synthesis of benzofurans and indoles utilizing 2-iodophenol as a key starting material. The methodologies outlined herein are established and versatile, lending themselves to the generation of a diverse range of substituted heterocyclic compounds crucial for pharmaceutical and materials science research.
Synthesis of Benzofurans from 2-Iodophenol
The synthesis of benzofurans from 2-iodophenol is a well-established transformation, most commonly proceeding through a palladium- or copper-catalyzed coupling with a terminal alkyne, followed by an intramolecular cyclization.
Application Note 1: One-Pot Palladium/Copper-Catalyzed Synthesis of 2-Arylbenzofurans
This one-pot method, often a variation of the Sonogashira coupling followed by cyclization, is highly efficient for the synthesis of 2-arylbenzofurans. The reaction is typically catalyzed by a combination of a palladium complex and a copper(I) salt.
Quantitative Data Summary: Synthesis of 2-Arylbenzofurans [1][2]
To a dry Schlenk flask under an inert atmosphere (e.g., argon), add 2-iodophenol, bis(triphenylphosphine)palladium(II) dichloride, and copper(I) iodide.
Add acetonitrile, followed by triethylamine and phenylacetylene.
Heat the reaction mixture to 90 °C and stir for 2 hours, monitoring the progress by thin-layer chromatography (TLC).
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate (B1210297).
Filter the mixture through a pad of celite and wash the filter cake with ethyl acetate.
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
Concentrate the solvent under reduced pressure.
Purify the crude product by column chromatography on silica (B1680970) gel to afford 2-phenylbenzofuran.
Logical Workflow for Benzofuran Synthesis
Caption: General workflow for the synthesis of benzofurans from 2-iodophenol.
Synthesis of Indoles from 2-Iodophenol
The synthesis of indoles from 2-iodophenol is a multi-step process that first requires the conversion of the phenolic hydroxyl group into an amino group to form a 2-iodoaniline (B362364) derivative. This intermediate can then undergo a palladium-catalyzed cyclization with an alkyne, such as in the Larock indole (B1671886) synthesis, to yield the desired indole.
Application Note 2: Two-Step Synthesis of Indoles via Conversion of 2-Iodophenol to 2-Iodoaniline
This synthetic route involves an initial amination of 2-iodophenol to produce 2-iodoaniline, which is then used in a subsequent Larock indole synthesis.
Step 1: Conversion of 2-Iodophenol to 2-Iodoaniline
Several methods exist for the conversion of phenols to anilines. A modern and efficient method is the palladium-catalyzed amination using hydrazine (B178648).[1][4]
Experimental Protocol: Palladium-Catalyzed Amination of 2-Iodophenol [1]
Application Notes and Protocols: 2-Iodophenol as a Precatalyst in Chemical Reactions
For Researchers, Scientists, and Drug Development Professionals These application notes provide a comprehensive overview of the utilization of 2-iodophenol and related iodoarenes as precatalysts in oxidative chemical tra...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utilization of 2-iodophenol and related iodoarenes as precatalysts in oxidative chemical transformations. While 2-iodophenol itself is not a direct catalyst, it serves as a precursor to the catalytically active hypervalent iodine species. This document outlines the underlying principles, experimental protocols, and quantitative data for these reactions, enabling researchers to effectively implement this methodology in their synthetic workflows.
Core Concept: Iodoarene-Catalyzed Oxidation
Iodoarenes, such as 2-iodophenol and its derivatives like 2-iodobenzoic acid, can function as efficient precatalysts for a variety of oxidation reactions. The catalytic cycle is initiated by the in situ oxidation of the iodoarene to a hypervalent iodine(V) species, typically an iodylarene (ArIO₂), by a stoichiometric terminal oxidant. This powerful oxidizing agent then reacts with the substrate (e.g., an alcohol), leading to its oxidation and the regeneration of the iodoarene precatalyst, which then re-enters the catalytic cycle. Common and environmentally benign terminal oxidants employed in these reactions include potassium peroxymonosulfate (B1194676) (Oxone®) and meta-chloroperoxybenzoic acid (m-CPBA).
This catalytic approach offers a mild and selective alternative to traditional heavy metal-based oxidants, making it a valuable tool in modern organic synthesis.
Key Applications
The catalytic system based on iodoarenes is versatile and has been successfully applied to a range of oxidative transformations, including:
Oxidation of Alcohols: Primary and secondary alcohols can be efficiently oxidized to the corresponding aldehydes, ketones, or carboxylic acids.[1][2][3][4]
Oxidative Cleavage of Alkenes: Alkenes can be cleaved to form ketones and carboxylic acids.
Oxidation of Sulfides: Sulfides can be selectively oxidized to sulfoxides.
Data Presentation: Catalytic Oxidation of Alcohols
The following tables summarize the quantitative data for the oxidation of various alcohols using iodoarene precatalysts and Oxone® as the terminal oxidant. These examples highlight the efficiency and selectivity of this catalytic system.
Table 1: Catalytic Oxidation of Alcohols with 2-Iodobenzoic Acid and Oxone® [3]
Entry
Substrate
Catalyst (mol%)
Product
Time (h)
Yield (%)
1
Benzyl alcohol
10
Benzaldehyde
1.5
95
2
4-Methoxybenzyl alcohol
10
4-Methoxybenzaldehyde
1.5
98
3
4-Nitrobenzyl alcohol
10
4-Nitrobenzaldehyde
2.0
96
4
Cinnamyl alcohol
10
Cinnamaldehyde
1.5
94
5
1-Phenylethanol
10
Acetophenone
2.0
97
6
Cyclohexanol
10
Cyclohexanone
3.0
92
7
1-Octanol
10
Octanoic acid
12.0
85
Table 2: Catalytic Oxidation of Alcohols with 2-Iodoxybenzenesulfonic Acid and Oxone® in a Micellar System [5]
Entry
Substrate
Catalyst (mol%)
Product
Time (h)
Yield (%)
1
Benzyl alcohol
1
Benzaldehyde
2
95
2
4-Methylbenzyl alcohol
1
4-Methylbenzaldehyde
2
96
3
4-Chlorobenzyl alcohol
1
4-Chlorobenzaldehyde
2
94
4
1-Phenylethanol
1
Acetophenone
2
98
5
Diphenylmethanol
1
Benzophenone
2
97
Experimental Protocols
The following are detailed methodologies for key experiments involving iodoarene-catalyzed oxidations.
Protocol 1: General Procedure for the Catalytic Oxidation of Alcohols using 2-Iodobenzoic Acid and Oxone®[3]
Application Notes and Protocols for the Derivatization of 2-Iodophenol in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals Introduction 2-Iodophenol is a versatile starting material in medicinal chemistry, offering multiple avenues for structural modification to generate novel b...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Iodophenol is a versatile starting material in medicinal chemistry, offering multiple avenues for structural modification to generate novel bioactive compounds. Its phenolic hydroxyl group and the ortho-positioned iodine atom provide two reactive sites for derivatization. The hydroxyl group can be readily transformed into ethers and esters, while the carbon-iodine bond is an excellent handle for transition metal-catalyzed cross-coupling reactions such as Suzuki and Sonogashira couplings. These derivatizations allow for the exploration of a vast chemical space, leading to the discovery of potent therapeutic agents for various diseases, including cancer.
This document provides detailed application notes and experimental protocols for the derivatization of 2-iodophenol via etherification, esterification, Suzuki coupling, and Sonogashira coupling, with a focus on the synthesis of potential anticancer agents.
Derivatization Strategies and Applications
The derivatization of 2-iodophenol can be systematically approached through four primary reaction types, each offering unique advantages in scaffold development.
Caption: General derivatization strategies for 2-iodophenol.
Etherification via Williamson Ether Synthesis
The Williamson ether synthesis is a classical and reliable method for preparing ethers from an alcohol and an organohalide.[1] In the context of 2-iodophenol, the phenolic proton is first abstracted by a base to form a more nucleophilic phenoxide, which then undergoes an SN2 reaction with an alkyl halide to furnish the desired ether.[2][3][4][5] This method is widely used to introduce a variety of alkyl, benzyl (B1604629), or other substituted aliphatic chains to the phenol (B47542) oxygen, which can significantly impact the molecule's lipophilicity and biological activity.[6]
Application Note:
The synthesis of 2-(benzyloxy)benzaldehyde (B185962) derivatives has been explored for their anticancer activity. These compounds have been shown to induce apoptosis and cause cell cycle arrest in cancer cell lines.[7] While not directly starting from 2-iodophenol, the ether linkage is a key structural feature. By analogy, derivatizing 2-iodophenol with various benzyl halides can produce a library of compounds for anticancer screening.
Experimental Protocol: Synthesis of 2-(Benzyloxy)iodobenzene
Caption: Workflow for Williamson ether synthesis of 2-iodophenol.
To a solution of 2-iodophenol (1.0 eq) in DMF, add potassium carbonate (1.5 eq).
Stir the mixture at room temperature for 15 minutes.
Add benzyl bromide (1.1 eq) dropwise to the reaction mixture.
Continue stirring at room temperature for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
Concentrate the solvent under reduced pressure.
Purify the crude product by column chromatography on silica (B1680970) gel using a hexane/ethyl acetate gradient to afford the desired 2-(benzyloxy)iodobenzene.
Note: Data for 2-[(3-methoxybenzyl)oxy]benzaldehyde is for a related compound to illustrate potential activity.[7]
Esterification
Esterification of 2-iodophenol with various carboxylic acids is a straightforward method to generate a diverse library of derivatives. The resulting esters can have significantly different physicochemical properties and biological activities compared to the parent phenol.[4] Cinnamic acid and its derivatives are known to possess cytotoxic effects, making them interesting partners for esterification with 2-iodophenol.[8]
Application Note:
The esterification of phenolic compounds with bioactive carboxylic acids, such as cinnamic acid derivatives, has been shown to produce compounds with significant anticancer activity.[3] The resulting esters can act as prodrugs or exhibit their own unique pharmacological profiles.
Experimental Protocol: Synthesis of 2-Iodophenyl Cinnamate
Caption: Workflow for the esterification of 2-iodophenol.
Materials:
2-Iodophenol
Cinnamoyl chloride
Pyridine
Dichloromethane (DCM)
1 M Hydrochloric acid (HCl)
Saturated sodium bicarbonate (NaHCO₃) solution
Brine solution
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
Dissolve 2-iodophenol (1.0 eq) in DCM and cool the solution to 0 °C.
Add pyridine (1.2 eq) to the solution.
Slowly add a solution of cinnamoyl chloride (1.1 eq) in DCM to the reaction mixture.
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.
Upon completion, wash the reaction mixture with 1 M HCl, saturated NaHCO₃ solution, and brine.
Dry the organic layer over anhydrous MgSO₄ and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel (hexane/ethyl acetate) to yield 2-iodophenyl cinnamate.
Derivative
Yield (%)
Anticancer Activity (IC50, µM)
Cell Line
2-Iodophenyl Cinnamate
80-90
Data not available
-
Cinnamic acid derivatives
-
42-166
HeLa, K562, Fem-x, MCF-7
Note: IC50 values for cinnamic acid derivatives are provided as a reference for the potential activity of 2-iodophenyl cinnamate.[8]
Suzuki Cross-Coupling
The Suzuki-Miyaura cross-coupling is a powerful C-C bond-forming reaction that couples an organoboron compound with an organohalide, catalyzed by a palladium complex.[9] For 2-iodophenol, the carbon-iodine bond serves as the electrophilic partner for coupling with various aryl or heteroaryl boronic acids, leading to the synthesis of biaryl compounds.[10][11] Biaryl scaffolds are prevalent in many approved drugs and are of significant interest in medicinal chemistry.[12]
Application Note:
The synthesis of biaryl derivatives through Suzuki coupling is a cornerstone of modern drug discovery.[9] This reaction allows for the modular construction of complex molecules with diverse electronic and steric properties, which is crucial for optimizing biological activity. Biphenyl derivatives have shown a wide range of biological activities, including anticancer effects.[12]
Experimental Protocol: Synthesis of 2-(Biphenyl-4-yl)phenol
Caption: Workflow for the Suzuki coupling of 2-iodophenol.
In a round-bottom flask, combine 2-iodophenol (1.0 eq), 4-biphenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).
Add the solvent mixture of toluene, ethanol, and water (e.g., 4:1:1 ratio).
Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.
Add the palladium catalyst, Pd(PPh₃)₄ (0.05 eq), to the reaction mixture.
Heat the mixture to reflux (around 80-100 °C) and stir for 8-12 hours, monitoring by TLC.
After cooling to room temperature, add water and extract with ethyl acetate (3 x 50 mL).
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
Concentrate the solvent and purify the residue by column chromatography (hexane/ethyl acetate) to obtain 2-(biphenyl-4-yl)phenol.
Derivative
Yield (%)
Anticancer Activity (IC50, µM)
Cell Line
2-(Biphenyl-4-yl)phenol
70-85
Data not available
-
Biphenylaminoquinoline derivative 7j
Not reported
1.05 (SW480), 0.98 (DU145)
SW480, DU145
Note: Data for a biphenylaminoquinoline derivative is provided as an example of a bioactive biaryl compound.[12]
Sonogashira Coupling
The Sonogashira coupling is a palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, typically with a copper(I) co-catalyst.[4][13] This reaction is highly valuable for introducing alkynyl moieties into aromatic systems, which can serve as rigid linkers or as precursors for further transformations, such as the synthesis of benzofurans.[14]
Application Note:
Sonogashira coupling provides a direct route to synthesize 2-alkynylphenols, which are important intermediates in the synthesis of various heterocyclic compounds with potential biological activities.[8] For instance, the intramolecular cyclization of 2-alkynylphenols can lead to the formation of benzofuran (B130515) scaffolds, which are present in many natural products and pharmaceuticals.
Experimental Protocol: Synthesis of 2-(Phenylethynyl)phenol
Caption: Workflow for the Sonogashira coupling of 2-iodophenol.
To a degassed solution of 2-iodophenol (1.0 eq) in DMF, add triethylamine (2.0 eq).
Add PdCl₂(PPh₃)₂ (0.03 eq) and CuI (0.05 eq) to the mixture under an inert atmosphere (e.g., argon).
Add phenylacetylene (1.2 eq) dropwise to the reaction mixture.
Stir the reaction at room temperature for 12 hours, monitoring by TLC.
Upon completion, pour the reaction mixture into saturated NH₄Cl solution and extract with diethyl ether (3 x 50 mL).
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
Concentrate the solvent and purify the crude product by column chromatography on silica gel (hexane/ethyl acetate) to afford 2-(phenylethynyl)phenol.
Derivative
Yield (%)
Anticancer Activity (IC50, µM)
Cell Line
2-(Phenylethynyl)phenol
75-90
Data not available
-
HSNO608 (Sonogashira product)
88 (in flow)
Potent FLT3 Kinase Inhibitor
AML cells
Note: Data for HSNO608, a product of Sonogashira coupling, is provided to illustrate the potential of this reaction in synthesizing potent anticancer agents.[14]
Biological Context: Targeting the ERK/MAPK Signaling Pathway
The Extracellular signal-Regulated Kinase (ERK) / Mitogen-Activated Protein Kinase (MAPK) pathway is a crucial signaling cascade that regulates cell proliferation, differentiation, and survival.[15] Dysregulation of this pathway is a hallmark of many cancers, making it an attractive target for therapeutic intervention. The pathway consists of a series of protein kinases, including RAS, RAF, MEK, and ERK, that sequentially phosphorylate and activate each other.
Caption: Simplified ERK/MAPK signaling pathway and a potential point of inhibition by a 2-iodophenol derivative.
While a direct 2-iodophenol derivative has not been definitively identified as a clinical MEK inhibitor, the MEK1/2 inhibitor CI-1040 (PD184352) is a 2-(2-chloro-4-iodoanilino) derivative.[16][17] This highlights the potential for iodine-containing aromatic compounds to target this critical cancer pathway. The derivatization strategies outlined above can be employed to synthesize novel 2-iodophenol derivatives for screening as inhibitors of kinases within the ERK/MAPK pathway.
Conclusion
2-Iodophenol is a valuable and versatile platform for the synthesis of diverse molecular architectures with significant potential in medicinal chemistry. The etherification, esterification, Suzuki coupling, and Sonogashira coupling reactions provide robust and adaptable methods for generating libraries of novel compounds. By leveraging these synthetic strategies, researchers can systematically explore the structure-activity relationships of 2-iodophenol derivatives to develop potent and selective therapeutic agents, particularly for the treatment of cancer through the modulation of key signaling pathways like the ERK/MAPK cascade. The protocols and data presented herein serve as a comprehensive guide for scientists engaged in drug discovery and development.
Application Notes and Protocols: 2-Iodophenol in the Synthesis of OLEDs and Liquid Crystals
For Researchers, Scientists, and Drug Development Professionals Introduction 2-Iodophenol is a versatile aromatic building block crucial for synthesizing complex organic molecules used in advanced materials, particularly...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Iodophenol is a versatile aromatic building block crucial for synthesizing complex organic molecules used in advanced materials, particularly for Organic Light-Emitting Diodes (OLEDs) and liquid crystals. Its unique structure, featuring a hydroxyl group and a highly reactive iodine atom on a benzene (B151609) ring, allows for precise and efficient construction of the intricate molecular architectures required for these applications. The iodine atom serves as an excellent leaving group in various cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds, which are fundamental to the design of novel organic electronic and mesogenic materials.[1]
This document provides detailed application notes and experimental protocols for the use of 2-iodophenol in the synthesis of key components for OLEDs and liquid crystals. The methodologies focus on widely used and robust cross-coupling reactions, including Suzuki-Miyaura, Ullmann, and Sonogashira couplings.
Application in OLED Synthesis: Building Blocks for Hole Transport and Host Materials
In OLED technology, the precise molecular architecture of organic materials dictates their function within the device. 2-Iodophenol is a valuable precursor for synthesizing hole transport materials (HTMs) and host materials, which are critical for efficient device performance. The hydroxyl group can be readily converted into an ether linkage, while the iodo group provides a reactive site for introducing other functionalities, such as carbazole (B46965) moieties, known for their excellent hole-transporting properties.
Synthesis of Carbazole-Based Hole Transport Materials
Carbazole derivatives are widely used in the hole transport layers of OLEDs due to their high charge mobility and thermal stability.[2][3] The following protocols outline the synthesis of a carbazole-based material starting from 2-iodophenol, proceeding through an Ullmann condensation to form a C-N bond.
Reaction Scheme: Synthesis of a Carbazole-based Precursor
Caption: Synthetic pathway for a carbazole-based OLED material from 2-iodophenol.
Experimental Protocols
Protocol 1: Synthesis of 9-(2-phenoxyphenyl)-9H-carbazole via Ullmann Condensation
This protocol details the copper-catalyzed N-arylation of carbazole with a 2-iodophenol derivative.
Step 1: Synthesis of 2-iodophenyl phenyl ether. In a round-bottom flask, dissolve 2-iodophenol (1.0 eq) and phenol (B47542) (1.1 eq) in anhydrous DMF. Add potassium carbonate (2.0 eq) and a catalytic amount of copper iodide (0.1 eq). Heat the mixture to 120 °C and stir for 12 hours under an inert atmosphere. After cooling, pour the mixture into water and extract with diethyl ether. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography to obtain 2-iodophenyl phenyl ether.
Step 2: Ullmann Condensation. In a Schlenk flask, combine 2-iodophenyl phenyl ether (1.0 eq), carbazole (1.2 eq), copper(I) iodide (0.1 eq), 1,10-phenanthroline (0.2 eq), and potassium carbonate (2.0 eq). Add anhydrous DMF and degas the mixture. Heat the reaction to 160 °C and stir for 24 hours under an inert atmosphere. After cooling, pour the mixture into water and extract with dichloromethane. Wash the organic layer with brine, dry over anhydrous magnesium sulfate, filter, and concentrate. Purify the crude product by column chromatography to yield 9-(2-phenoxyphenyl)-9H-carbazole.
Reaction Step
Reactants
Catalyst/Base
Solvent
Temp. (°C)
Time (h)
Yield (%)
Etherification
2-Iodophenol, Phenol
CuI / K₂CO₃
DMF
120
12
~85
Ullmann Condensation
2-Iodophenyl phenyl ether, Carbazole
CuI, 1,10-Phenanthroline / K₂CO₃
DMF
160
24
~75
Application in Liquid Crystal Synthesis: Crafting Mesogenic Molecules
The rigid core and flexible tails of liquid crystal molecules are responsible for their unique mesomorphic properties. 2-Iodophenol is an excellent starting material for constructing the rigid core of calamitic (rod-shaped) liquid crystals. The hydroxyl group can be etherified to introduce a flexible alkyl chain, while the iodo- a functional group allows for the extension of the rigid core through cross-coupling reactions.
Synthesis of Calamitic Liquid Crystals
The following protocols describe the synthesis of a biphenyl-based calamitic liquid crystal using a Suzuki-Miyaura coupling reaction.
Reaction Scheme: Synthesis of a Biphenyl-Based Liquid Crystal
Caption: Synthetic route to a calamitic liquid crystal using 2-iodophenol.
Experimental Protocols
Protocol 2: Synthesis of 4'-Alkoxy-2-cyanobiphenyl
This protocol details a two-step synthesis of a calamitic liquid crystal.
Step 1: Synthesis of 1-(decyloxy)-2-iodobenzene. To a solution of 2-iodophenol (1.0 eq) in acetone, add potassium carbonate (1.5 eq) and 1-bromodecane (1.1 eq). Reflux the mixture for 24 hours. After cooling, filter off the solids and remove the solvent under reduced pressure. The crude product can be used in the next step without further purification.
Step 2: Suzuki-Miyaura Coupling. In a round-bottom flask, combine 1-(decyloxy)-2-iodobenzene (1.0 eq), 4-cyanophenylboronic acid (1.2 eq), palladium(II) acetate (0.02 eq), and triphenylphosphine (0.08 eq). Add a 2M aqueous solution of sodium carbonate (2.0 eq) and a 2:1 mixture of toluene and ethanol. Degas the mixture and then heat to 80 °C for 12 hours under an inert atmosphere. After cooling, separate the organic layer, wash with water and brine, and dry over magnesium sulfate. After filtration and solvent removal, purify the crude product by recrystallization from ethanol to obtain the final liquid crystalline compound.
Alternative Synthetic Routes using Sonogashira Coupling
The Sonogashira coupling is a powerful method for forming carbon-carbon bonds between sp² and sp hybridized carbons, providing access to molecules with alkyne moieties. This is particularly useful for constructing rigid, linear cores in liquid crystals or for introducing conjugated linkers in OLED materials.
To a dry Schlenk flask under an inert atmosphere, add 2-iodophenol (1.0 eq), PdCl₂(PPh₃)₂ (0.03 eq), and CuI (0.05 eq) in anhydrous THF.
Add triethylamine (2.0 eq) followed by phenylacetylene (1.2 eq).
Stir the reaction mixture at room temperature for 8 hours.
Monitor the reaction by TLC. Upon completion, filter the mixture through a pad of celite and wash with THF.
Remove the solvent under reduced pressure and purify the residue by column chromatography to obtain 2-(phenylethynyl)phenol.
Reactants
Catalyst/Base
Solvent
Temp. (°C)
Time (h)
Yield (%)
2-Iodophenol, Phenylacetylene
PdCl₂(PPh₃)₂/CuI / Et₃N
THF
RT
8
~90
Conclusion
2-Iodophenol is a highly valuable and versatile starting material for the synthesis of advanced organic materials for OLED and liquid crystal applications. The protocols provided herein demonstrate the utility of key cross-coupling reactions to construct complex molecular architectures with desired electronic and mesogenic properties. These methods offer a robust foundation for researchers to develop novel materials for next-generation electronic and display technologies. Further functionalization of the products from these reactions can lead to a wide array of new and improved materials.
Application Notes and Protocols for Reactions Involving 2-Iodophenol
For Researchers, Scientists, and Drug Development Professionals Introduction 2-Iodophenol is a versatile aromatic organic compound with the formula IC₆H₄OH.[1] Its unique structure, featuring an iodine atom and a hydroxy...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Iodophenol is a versatile aromatic organic compound with the formula IC₆H₄OH.[1] Its unique structure, featuring an iodine atom and a hydroxyl group in ortho positions, makes it a valuable building block in organic synthesis. The presence of the highly reactive iodine atom facilitates a variety of palladium- and copper-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds.[2] This reactivity is instrumental in synthesizing complex molecular architectures for pharmaceuticals, agrochemicals, and materials science.[2] This document provides detailed experimental protocols and application notes for several key reactions involving 2-iodophenol, including Sonogashira, Heck, Suzuki-Miyaura, and Ullmann couplings, as well as its application in the synthesis of dibenzofurans.
Sonogashira Coupling: Synthesis of 2-(Alkynyl)phenols and Benzofurans
The Sonogashira cross-coupling reaction is a powerful method for forming a carbon-carbon bond between a terminal alkyne and an aryl halide.[3] For 2-iodophenol, this reaction provides a direct route to 2-(alkynyl)phenols, which are key intermediates in the synthesis of various heterocyclic compounds, such as benzofurans, through subsequent cyclization.[4][5] The reaction is typically catalyzed by a palladium complex with a copper(I) co-catalyst in the presence of a base.[6]
Data Presentation: Sonogashira Coupling Conditions
The following table summarizes typical reaction conditions for the Sonogashira coupling of 2-iodophenol derivatives with terminal alkynes.
Entry
Palladium Catalyst (mol%)
Copper Catalyst (mol%)
Base
Solvent
Temperature (°C)
Time (h)
Yield (%)
1
PdCl₂(PPh₃)₂ (2-5%)
CuI (5-10%)
Et₃N or DIPA
THF or DMF
50-80
2-24
70-95
2
Pd(OAc)₂ (2%) / PPh₃ (4%)
CuI (5%)
K₂CO₃
DMF
100
12
80-90
3
Cu(OTf)₂ (4%) / Ligand
None (Copper-catalyzed)
DBU
-
130
16
Moderate-Good
Note: Yields are typical and can vary based on the specific alkyne and precise reaction conditions.
This protocol describes the Sonogashira coupling of 2-iodophenol with phenylacetylene (B144264), followed by an in-situ intramolecular cyclization to form 2-phenylbenzofuran.[4]
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add 2-iodophenol (1.0 mmol, 220 mg), Pd(OAc)₂ (0.02 mmol, 4.5 mg), PPh₃ (0.04 mmol, 10.5 mg), CuI (0.05 mmol, 9.5 mg), and K₂CO₃ (2.0 mmol, 276 mg).
Solvent and Reagent Addition: Add 5 mL of anhydrous DMF to the flask. Stir the mixture for 10 minutes at room temperature. Add phenylacetylene (1.2 mmol, 132 µL) to the reaction mixture via syringe.
Reaction: Heat the reaction mixture to 100 °C and stir for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
Work-up: After the reaction is complete, cool the mixture to room temperature. Add 20 mL of water and extract with ethyl acetate (3 x 20 mL).
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by silica (B1680970) gel column chromatography (Hexane/Ethyl Acetate eluent) to yield the 2-phenylbenzofuran product.
Caption: One-pot Sonogashira coupling and cyclization workflow.
Heck Reaction: Synthesis of Substituted Styrenes
The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (like 2-iodophenol) and an alkene in the presence of a base.[7] This reaction is highly valuable for creating substituted alkenes. For 2-iodophenol, aryl iodides are generally more reactive than other aryl halides, often requiring lower reaction temperatures.[8]
Data Presentation: Heck Reaction Conditions
The table below outlines typical conditions for the Heck reaction involving an aryl iodide like 2-iodophenol.
Entry
Palladium Catalyst (mol%)
Ligand (mol%)
Base
Solvent
Temperature (°C)
Time (h)
Yield (%)
1
Pd(OAc)₂ (2%)
PPh₃ (4%)
Et₃N
DMF
80-100
2-24
85-95
2
PdCl₂(PPh₃)₂ (3%)
-
K₂CO₃
NMP
120
12
~90
3
Pd/C (5%)
None
NaOAc
Acetonitrile
80
18
Good
Note: Yields are generalized from reactions with similar substrates.[8][9]
Experimental Protocol: Heck Reaction of 2-Iodophenol with Ethyl Acrylate (B77674)
Materials:
2-Iodophenol (1.0 eq)
Ethyl acrylate (1.2 eq)
Palladium(II) acetate (Pd(OAc)₂, 2 mol%)
Triphenylphosphine (PPh₃, 4 mol%) (Optional, but recommended)[8]
Reaction Setup: In a dry Schlenk flask under an inert atmosphere, dissolve 2-iodophenol (1.0 mmol, 220 mg) in 5 mL of anhydrous DMF.
Catalyst and Reagent Addition: Add Pd(OAc)₂ (0.02 mmol, 4.5 mg) and PPh₃ (0.04 mmol, 10.5 mg) to the flask. Stir to dissolve.
Base and Alkene Addition: Add triethylamine (2.0 mmol, 279 µL) followed by ethyl acrylate (1.2 mmol, 130 µL) via syringe.
Reaction: Heat the mixture to 80-100 °C and stir for 2-24 hours, monitoring by TLC until the 2-iodophenol is consumed.
Work-up: Cool the reaction to room temperature. Dilute with 20 mL of water and extract with diethyl ether (3 x 20 mL).
Purification: Combine the organic extracts, wash with 1M HCl, then with brine. Dry over anhydrous MgSO₄, filter, and concentrate in vacuo. Purify the residue by column chromatography on silica gel to obtain the desired product.
Visualization: Heck Reaction Catalytic Cycle
Caption: Catalytic cycle for the Heck reaction.
Suzuki-Miyaura Coupling: Synthesis of Biphenols
The Suzuki-Miyaura coupling is a versatile palladium-catalyzed reaction that couples organoboron compounds with organic halides to form carbon-carbon bonds.[10][11] Using 2-iodophenol and various arylboronic acids, this method provides efficient access to a wide range of substituted 2-hydroxybiphenyls, which are important structural motifs in many biologically active compounds.[12]
Data Presentation: Suzuki-Miyaura Coupling Conditions
This table presents standardized conditions for the Suzuki coupling of iodophenols.
Entry
Palladium Catalyst (mol%)
Ligand
Base
Solvent
Temperature
Method
Yield (%)
1
Pd/C (5%)
None
K₃PO₄
Water
100 °C
Conventional Heating
60-95
2
Pd(OAc)₂ (1%)
SPhos (2%)
K₃PO₄
Toluene/Water
80 °C
Conventional Heating
High
3
Pd(PPh₃)₄ (3%)
-
Na₂CO₃
DME/Water
85 °C
Conventional Heating
75-98
Note: Yields are based on studies of various iodophenol isomers.[12]
Experimental Protocol: Suzuki Coupling of 2-Iodophenol with Phenylboronic Acid
Reaction Setup: To a reaction vial, add 2-iodophenol (1.0 mmol, 220 mg), phenylboronic acid (1.2 mmol, 146 mg), K₃PO₄ (3.0 mmol, 637 mg), and a magnetic stir bar.
Catalyst and Solvent Addition: Add 10% Pd/C (5 mol%, 53 mg) and 4 mL of water to the vial.
Reaction: Seal the vial and heat the mixture in an oil bath at 100 °C with vigorous stirring for 12 hours.
Work-up: Cool the reaction mixture to room temperature. Dilute with 15 mL of ethyl acetate and filter through a pad of Celite to remove the Pd/C catalyst.
Extraction: Transfer the filtrate to a separatory funnel, separate the layers, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by flash chromatography to isolate 2-hydroxybiphenyl.
Application Note: 2-Iodophenol as an Additive Tracer for In-Situ Plasma Etching Diagnostics
ANP-2025-01 Audience: Researchers, scientists, and process engineers in the fields of semiconductor manufacturing, materials science, and plasma physics. Purpose: This document provides a detailed protocol and applicatio...
Author: BenchChem Technical Support Team. Date: December 2025
ANP-2025-01
Audience: Researchers, scientists, and process engineers in the fields of semiconductor manufacturing, materials science, and plasma physics.
Purpose: This document provides a detailed protocol and application guidelines for the use of 2-iodophenol as an additive tracer in plasma etching processes. The introduction of 2-iodophenol in trace amounts allows for in-situ monitoring of plasma characteristics, including electron density and temperature fluctuations, and provides insights into the etching chemistry. This technique is particularly useful for process development, optimization, and endpoint detection in high-aspect-ratio etching.
Introduction
Plasma etching is a cornerstone of modern semiconductor fabrication, enabling the precise transfer of patterns to a substrate.[1][2] Controlling the plasma environment is critical to achieving desired etch profiles, selectivity, and uniformity.[3][4] Additive tracers offer a powerful diagnostic tool for understanding and controlling the complex chemical and physical processes within the plasma.[5]
2-Iodophenol is a suitable candidate for a tracer due to the following properties:
Unique Elemental Marker: The iodine atom provides a distinct signature that is not typically present in standard etching gas chemistries. This allows for unambiguous detection of the tracer and its fragments.
Volatility: 2-Iodophenol can be introduced into the plasma chamber in a controlled manner due to its relatively low boiling point.
Well-Characterized Spectroscopy: Iodine and its ions have known emission lines that can be monitored using Optical Emission Spectroscopy (OES).[6]
Fragmentation Patterns: The fragmentation of the aromatic ring and the release of iodine in the plasma can be correlated with plasma conditions.
This application note details a hypothetical protocol for utilizing 2-iodophenol as a tracer for diagnostic purposes in a typical plasma etching process.
Principle of Operation: Actinometry and Mass Spectrometry
The use of 2-iodophenol as a tracer is based on the principles of actinometry and mass spectrometry.
Actinometry: A small, known amount of a tracer gas (in this case, 2-iodophenol) is added to the plasma.[4][7][8] The emission intensity of a specific line from the tracer element (iodine) is compared to the emission intensity of a line from the primary etchant species. Assuming the excitation cross-sections have a similar dependence on electron energy, the ratio of these intensities can provide a relative measure of the etchant species concentration.
Mass Spectrometry: A mass spectrometer attached to the plasma chamber can detect the parent 2-iodophenol molecule and its various fragments. The fragmentation pattern and the abundance of specific ions can provide information about the electron energy distribution and the chemical reactions occurring in the plasma.[3][9][10]
Experimental Protocols
This section outlines a hypothetical experimental protocol for using 2-iodophenol as a tracer in a capacitively coupled plasma (CCP) reactor for etching a silicon dioxide (SiO₂) film with a fluorocarbon-based chemistry (e.g., CF₄/Ar).
Tracer Compound: 2-Iodophenol (solid, high purity).
Tracer Delivery System: A heated vapor delivery system or a bubbler to introduce 2-iodophenol vapor into the gas line.
Analytical Instruments:
In-situ Optical Emission Spectrometer (OES) with a spectral range covering the emission lines of iodine, argon, and fluorine.[6][11][12]
Quadrupole Mass Spectrometer (QMS) with an electron impact ionizer, connected to the plasma chamber.
3.2. Experimental Workflow
The following diagram illustrates the experimental workflow:
Figure 1: Experimental workflow for using 2-iodophenol as a plasma etching tracer.
3.3. Detailed Procedure
System Preparation:
Load the SiO₂ wafer into the plasma reactor.
Heat the 2-iodophenol vapor delivery system to a stable temperature to ensure a constant vapor pressure.
Evacuate the reactor to a base pressure of less than 10⁻⁶ Torr.
Gas Introduction:
Introduce the main etchant gases (e.g., CF₄ and Ar) at their respective flow rates to achieve the desired operating pressure.
Introduce a small, controlled flow of 2-iodophenol vapor. The partial pressure of the tracer should be kept low (e.g., <1% of the total pressure) to minimize its impact on the primary etching chemistry.
Plasma Ignition and Etching:
Apply RF power to the electrodes to ignite the plasma.
Allow the plasma to stabilize for a short period before starting the etch process.
Proceed with the SiO₂ etching process under the desired conditions.
In-situ Monitoring:
Continuously acquire OES spectra throughout the etching process. Monitor the emission lines of atomic iodine (e.g., 905 nm), argon (e.g., 750.4 nm), and atomic fluorine (e.g., 703.7 nm).[2][6]
Continuously acquire mass spectra. Monitor the mass-to-charge ratios corresponding to the 2-iodophenol parent ion and its expected fragments.
Data Analysis:
OES Data: Calculate the intensity ratio of the iodine emission line to the argon emission line (I(I)/I(Ar)). This ratio can be used to track changes in the electron temperature and density. The ratio of the fluorine emission line to the argon line (I(F)/I(Ar)) provides a relative measure of the fluorine atom concentration.
Mass Spectrometry Data: Analyze the fragmentation pattern of 2-iodophenol. The relative intensities of the fragments can be correlated with the plasma conditions.
Data Presentation
Table 1: Hypothetical Plasma Etching Parameters
Parameter
Value
RF Power
100 - 500 W
Pressure
10 - 100 mTorr
CF₄ Flow Rate
40 sccm
Ar Flow Rate
10 sccm
2-Iodophenol Vapor Flow
0.5 sccm
Substrate Temperature
20 °C
Table 2: Key Spectroscopic Data for Monitoring
Analytical Technique
Species
Wavelength / m/z
Purpose
OES
Iodine (I)
905 nm
Tracer for actinometry
OES
Argon (Ar)
750.4 nm
Actinometer reference
OES
Fluorine (F)
703.7 nm
Etchant species monitoring
Mass Spectrometry
2-Iodophenol (C₆H₅IO)⁺
220
Parent ion monitoring
Mass Spectrometry
Phenyl radical (C₆H₅)⁺
77
Fragmentation indicator
Mass Spectrometry
Iodine (I)⁺
127
Fragmentation indicator
Signaling Pathways and Logical Relationships
The following diagram illustrates the proposed dissociation pathway of 2-iodophenol in the plasma and its relationship to plasma diagnostics.
Figure 2: Proposed dissociation pathway of 2-iodophenol in plasma and its diagnostic signals.
Conclusion
The use of 2-iodophenol as an additive tracer presents a promising, albeit hypothetical, method for advanced in-situ diagnostics of plasma etching processes. By leveraging OES and mass spectrometry, researchers can gain valuable insights into the plasma chemistry and physics, leading to improved process control and optimization. Further experimental validation is required to establish the quantitative relationship between the tracer signals and key plasma parameters.
antifungal and disinfectant applications of 2-Iodophenol
For Researchers, Scientists, and Drug Development Professionals Introduction 2-Iodophenol (CAS No. 533-58-4) is an aromatic organic compound recognized for its utility in organic synthesis and its potential as an antimic...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Iodophenol (CAS No. 533-58-4) is an aromatic organic compound recognized for its utility in organic synthesis and its potential as an antimicrobial agent.[1][2][3][4] As a member of the halophenol class, it exhibits both antifungal and disinfectant properties.[2][4] Phenolic compounds, in general, exert their antimicrobial effects by disrupting microbial cell membranes, leading to the leakage of intracellular components and inhibition of essential enzymes.[5] This document provides detailed application notes and standardized protocols for evaluating the antifungal and disinfectant efficacy of 2-Iodophenol.
Antifungal Applications
The antifungal activity of 2-Iodophenol can be quantified through the determination of its Minimum Inhibitory Concentration (MIC) and by assessing the zone of inhibition in agar (B569324) diffusion assays. While specific MIC data for 2-Iodophenol against a wide range of fungi is not extensively published, related halophenol compounds have demonstrated significant fungitoxic activity. For instance, 5-iodo-2-nitrophenol (B1315778) has been shown to inhibit various fungi at concentrations below 10 µg/ml.[6]
Mechanism of Antifungal Action
The proposed mechanism of action for phenolic compounds like 2-Iodophenol involves the disruption of the fungal cell membrane. This leads to increased permeability, leakage of cytoplasmic contents, and ultimately, cell death. Additionally, these compounds can denature essential proteins and enzymes within the fungal cell.[7][8]
Proposed antifungal mechanism of 2-Iodophenol.
Quantitative Antifungal Data (Illustrative)
The following table presents illustrative Minimum Inhibitory Concentration (MIC) data for 2-Iodophenol against common fungal pathogens, based on the expected activity of halophenols.
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines for antifungal susceptibility testing of yeasts and filamentous fungi.[9][10]
optimizing reaction conditions for 2-Iodophenol synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 2-iodophenol. Freque...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 2-iodophenol.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing 2-iodophenol?
A1: The two most prevalent methods for synthesizing 2-iodophenol are:
Direct iodination of phenol (B47542): This method involves the electrophilic substitution of a hydrogen atom on the phenol ring with iodine, typically in the presence of an oxidizing agent.
Sandmeyer reaction of 2-aminophenol (B121084): This is a two-step process involving the diazotization of 2-aminophenol to form a diazonium salt, which is subsequently displaced by an iodide ion.[1]
Q2: Which synthesis method offers better regioselectivity for 2-iodophenol?
A2: The Sandmeyer reaction of 2-aminophenol generally provides superior regioselectivity, yielding the ortho-substituted product, 2-iodophenol, with high specificity.[2] Direct iodination of phenol often results in a mixture of ortho- and para-isomers (2-iodophenol and 4-iodophenol), as well as di- and tri-substituted products, making purification more challenging.[3]
Q3: What are the primary safety concerns when synthesizing 2-iodophenol?
A3: Key safety concerns include:
Handling of Diazonium Salts (in the Sandmeyer reaction): Diazonium salts are thermally unstable and can be explosive in their solid, dry state.[4][5] It is crucial to keep them in solution at low temperatures (typically 0-5 °C) and never allow them to dry out.[4][6]
Iodine and Iodine Compounds: Iodine is corrosive and can cause skin and respiratory tract irritation. Appropriate personal protective equipment (PPE), such as gloves and safety goggles, should be worn.
Handling of Acids and Bases: Strong acids (e.g., hydrochloric acid, sulfuric acid) and bases are often used and should be handled with care in a well-ventilated fume hood.
Q4: How can I purify the crude 2-iodophenol product?
A4: Common purification techniques for 2-iodophenol include:
Washing with a reducing agent: To remove excess iodine, the reaction mixture can be washed with an aqueous solution of a reducing agent like sodium thiosulfate (B1220275) (Na₂S₂O₃) or sodium bisulfite (NaHSO₃), which reduces elemental iodine to colorless iodide ions.[7]
Extraction: Liquid-liquid extraction is used to separate the product from the aqueous phase.
Recrystallization: This is an effective method for purifying the solid product from byproducts.[7] The choice of solvent is critical and may require some experimentation.
Column Chromatography: For mixtures that are difficult to separate by recrystallization, silica (B1680970) gel column chromatography can be employed.[8]
Synthesis Method 1: Direct Iodination of Phenol
This method is based on the electrophilic aromatic substitution of phenol with iodine.
Troubleshooting Guide: Direct Iodination of Phenol
Observed Problem
Potential Cause(s)
Recommended Solution(s)
Low Yield of 2-Iodophenol
Incomplete reaction.
- Increase reaction time.- Ensure stoichiometric amounts of reagents are used.
Suboptimal temperature.
- Optimize the reaction temperature. Lower temperatures can sometimes improve selectivity.[2]
- While difficult to eliminate completely, adjusting the solvent and temperature may slightly favor one isomer over the other.[2] Purification will be necessary to isolate the desired 2-iodophenol.
- Use a stoichiometric or slightly sub-stoichiometric amount of the iodinating agent.[2] - Lower the reaction temperature to decrease the reaction rate and improve selectivity for the mono-iodinated product.[2] - Consider using a milder iodinating agent.[2]
Reaction Mixture Remains Brown
Excess unreacted iodine.
- Quench the reaction with a 10% aqueous solution of sodium thiosulfate (Na₂S₂O₃) until the brown color disappears.[7]
Experimental Protocol: Direct Iodination of Phenol with Iodine and Hydrogen Peroxide
This protocol is adapted from a general method for the iodination of phenols.[9]
Synthesis Method 2: Sandmeyer Reaction of 2-Aminophenol
This method provides a more regioselective route to 2-iodophenol.
Troubleshooting Guide: Sandmeyer Reaction
Observed Problem
Potential Cause(s)
Recommended Solution(s)
Low Yield of 2-Iodophenol
Incomplete diazotization.
- Ensure the reaction temperature is maintained between 0-5 °C.[1] - Test for excess nitrous acid using starch-iodide paper; if negative, add more sodium nitrite (B80452) solution.[1]
Premature decomposition of the diazonium salt.
- Strictly maintain the reaction temperature between 0-5 °C during diazotization.[6][10]
Impure starting materials.
- Use pure 2-aminophenol and reagents.
Formation of Phenol as a Major Byproduct
The intermediate diazonium salt has reacted with water.
- This is often caused by allowing the reaction temperature to rise above 5 °C.[1][6] Maintain strict temperature control.
Formation of Azo-Coupled Byproducts
The diazonium salt has coupled with unreacted 2-aminophenol or another electron-rich aromatic species.
- Ensure complete diazotization before proceeding to the next step.[1]
Difficulty in Isolating the Product
The product may be an oil and not crystallize.
- Perform an extraction with a suitable organic solvent. Subsequent purification by distillation or column chromatography may be necessary.
Experimental Protocol: Sandmeyer Reaction of 2-Aminophenol
This protocol is based on the general procedure for the Sandmeyer reaction.[11]
Materials:
2-Aminophenol
Concentrated Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄)
Ligroin or other suitable solvent for recrystallization
Procedure:Step 1: Diazotization of 2-Aminophenol
In a flask, dissolve 2-aminophenol (1.0 eq) in a mixture of concentrated HCl (or H₂SO₄) and water.
Cool the solution to 0-5 °C in an ice-salt bath with constant stirring.[1]
Prepare a solution of sodium nitrite (1.0 eq) in water and cool it in an ice bath.
Slowly add the cold sodium nitrite solution dropwise to the 2-aminophenol solution, ensuring the temperature remains between 0-5 °C.[11]
Stir the mixture for an additional 20-30 minutes at 0-5 °C after the addition is complete.
Check for the presence of excess nitrous acid by touching a drop of the reaction mixture to starch-iodide paper; a blue-black color indicates excess nitrous acid.[1]
Step 2: Iodination
In a separate beaker, dissolve potassium iodide (1.2 eq) in water and cool it in an ice bath.[11]
Slowly pour the cold diazonium salt solution into the cold potassium iodide solution with stirring.[11]
A vigorous evolution of nitrogen gas may be observed.[2]
Allow the mixture to warm to room temperature and then gently warm it on a water bath (around 75-80 °C) until the evolution of nitrogen ceases.[11]
Cool the reaction mixture to room temperature.
Step 3: Work-up and Purification
Extract the mixture with a suitable organic solvent like chloroform (3x).[11]
Wash the combined organic extracts with a 10% aqueous sodium thiosulfate solution to remove any residual iodine.[11]
Wash with water and then brine.
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄).
Remove the solvent under reduced pressure.
Purify the crude product by recrystallization or distillation under reduced pressure.[11]
Data Presentation: Sandmeyer Reaction
While a direct yield for the synthesis of 2-iodophenol via this specific Sandmeyer reaction was not found in the provided search results, yields for analogous Sandmeyer reactions are typically in the range of 60-80%. The yield is highly dependent on careful temperature control and the purity of the reagents.
Visualizations
Caption: Experimental workflow for the direct iodination of phenol.
Caption: Troubleshooting logic for the Sandmeyer reaction.
improving yield and purity of 2-Iodophenol reactions
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the yield and purity of 2-Iodophenol reac...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the yield and purity of 2-Iodophenol reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of low yields in 2-Iodophenol synthesis?
A1: Low yields in 2-Iodophenol synthesis can stem from several factors. These include suboptimal reaction conditions, such as incorrect stoichiometry of reactants, temperature, and reaction time. The purity of the starting materials, particularly the phenol (B47542), is crucial, as impurities can lead to side reactions.[1] Another significant factor is the formation of byproducts, most commonly 4-iodophenol (B32979) and di-iodinated species like 2,6-diiodophenol.[2][3] Inefficient workup and purification procedures can also result in product loss.[4][5]
Q2: What are the typical impurities found in crude 2-Iodophenol, and how do they form?
A2: Common impurities include unreacted phenol, isomeric byproducts such as 4-iodophenol, and over-iodinated products like 2,4- and 2,6-diiodophenol.[3][6] The formation of 4-iodophenol occurs due to the ortho-, para-directing nature of the hydroxyl group on the phenol ring.[7] Di-iodinated impurities arise when the reaction conditions are too harsh or the stoichiometry of the iodinating agent is too high.[3][6] Degradation of the product, often indicated by a brown or purple color, can introduce free iodine (I₂) as an impurity.[8]
Q3: My 2-Iodophenol product has a distinct color (yellow to brown). What does this indicate and is it still usable?
A3: A yellow to brownish coloration in 2-Iodophenol typically signifies the presence of free iodine (I₂), which can form from the degradation of the product, especially when exposed to light, heat, or air.[8][9] For many applications, this level of impurity may be acceptable. However, for high-purity requirements, such as in pharmaceutical synthesis, purification is necessary. The color can often be removed by washing with a dilute solution of a reducing agent like sodium thiosulfate (B1220275) during the workup, followed by recrystallization or column chromatography.[8][10]
Q4: What are the recommended storage conditions for 2-Iodophenol?
A4: 2-Iodophenol is sensitive to light and should be stored in a dark place, such as in an amber-colored vial.[9][11] It should be kept in a tightly sealed container in a dry environment at room temperature.[9] For long-term storage, refrigeration under an inert atmosphere (e.g., argon or nitrogen) is recommended to minimize degradation.
Q5: Which analytical techniques are best for assessing the purity of 2-Iodophenol?
A5: The purity of 2-Iodophenol can be effectively assessed using several analytical methods. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is excellent for identifying the compound and detecting organic impurities. Gas Chromatography-Mass Spectrometry (GC-MS) is useful for identifying and quantifying volatile impurities. High-Performance Liquid Chromatography (HPLC) can determine the purity and quantify non-volatile impurities. For most pharmaceutical applications, a purity of ≥97% is required.[12]
Troubleshooting Guides
Issue 1: Low Reaction Yield
Potential Cause
Troubleshooting Steps
Incorrect Stoichiometry
The ratio of phenol to the iodinating agent is critical. An excess of the iodinating agent can lead to the formation of di- and tri-iodinated byproducts, while an insufficient amount will result in incomplete conversion.[3][6] Carefully control the molar equivalents of your reagents.
Suboptimal Reaction Temperature
Temperature can influence the reaction rate and selectivity. Running the reaction at room temperature is common, but optimization may be required.[13] Monitor the temperature closely, as excessive heat can promote side reactions and decomposition.[1]
Inefficient Mixing
Ensure vigorous and continuous stirring throughout the reaction to maintain a homogenous mixture and facilitate contact between reactants.[4]
Product Loss During Workup
2-Iodophenol is slightly soluble in water.[9] During aqueous workup, ensure thorough extraction with an appropriate organic solvent (e.g., dichloromethane (B109758), ethyl acetate) to minimize product loss to the aqueous layer.[5][13] Rinse all glassware to ensure quantitative transfer.[4]
Incomplete Reaction
Monitor the reaction progress using Thin-Layer Chromatography (TLC).[13] If the reaction stalls before the starting material is consumed, consider extending the reaction time or carefully adding more of the limiting reagent.[4]
Issue 2: Product Impurity
Potential Cause
Troubleshooting Steps
Formation of Di-iodinated Byproducts
This is often caused by an excess of the iodinating agent or a reaction that proceeds for too long. To minimize this, add the iodinating agent dropwise to the reaction mixture.[6] This helps to control the local concentration of the reagent.
Presence of 4-Iodophenol Isomer
The hydroxyl group directs iodination to both the ortho and para positions.[7] While 2-iodophenol is often the major product, the formation of some 4-iodophenol is common.[2] Purification via column chromatography is typically effective for separating these isomers.
Residual Starting Material (Phenol)
This indicates an incomplete reaction. Ensure sufficient reaction time and appropriate stoichiometry of the iodinating agent. Unreacted phenol can often be removed during purification.
Degradation to Free Iodine (I₂)
To prevent degradation, protect the reaction mixture from light. During workup, wash the organic layer with a dilute sodium thiosulfate solution to remove any free iodine.[10]
Data Presentation
Table 1: Effect of Reactant Stoichiometry on Product Distribution in the Iodination of Phenol
Entry
Molar Equivalents of Iodine (I₂)
Molar Equivalents of Hydrogen Peroxide (H₂O₂)
Yield of 2-Iodophenol (%)
Yield of 2,6-Diiodophenol (%)
1
0.5
1.0
49
21
2
0.75
1.5
31
46
3
1.0
2.0
-
-
4
1.5
3.0
12
83
5
2.0
4.0
-
-
Data adapted from a study on the iodination of phenol in water at room temperature for 24 hours.[3]
Experimental Protocols
Key Experiment: Synthesis of 2-Iodophenol via Direct Iodination
This protocol is a general representation and may require optimization based on specific laboratory conditions and desired outcomes.
Technical Support Center: Synthesis of 2-Iodophenol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-iodophenol. Frequently Ask...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-iodophenol.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing 2-iodophenol?
The most prevalent methods for the synthesis of 2-iodophenol include:
Direct iodination of phenol (B47542): This method often employs an iodinating agent in the presence of an oxidizing agent.
Diazotization of 2-aminophenol (B121084): This involves the conversion of 2-aminophenol to a diazonium salt, which is subsequently treated with an iodide salt.
Q2: What are the primary side products observed during the direct iodination of phenol to produce 2-iodophenol?
The primary side products in the direct iodination of phenol are other iodinated phenol isomers. The major byproduct is typically 4-iodophenol (B32979), with smaller amounts of di-iodinated species such as 2,4-diiodophenol (B1583781) and 2,6-diiodophenol (B1640560) also being formed. The relative amounts of these products can be influenced by the specific reagents and reaction conditions used.
Q3: What leads to the formation of 4-iodophenol and di-iodinated phenols during the synthesis of 2-iodophenol?
The hydroxyl group of phenol is an ortho-, para-directing group, meaning it activates the benzene (B151609) ring for electrophilic substitution at the positions ortho (2- and 6-) and para (4-) to the hydroxyl group. During iodination, the iodine electrophile can attack at any of these activated positions. While steric hindrance from the hydroxyl group can favor ortho-substitution to some extent, the para-position is also highly reactive, leading to the formation of 4-iodophenol as a significant side product. Di-iodination occurs when the mono-iodinated phenol undergoes a second iodination reaction.
Troubleshooting Guide
Issue 1: Low yield of 2-iodophenol and high formation of 4-iodophenol.
Possible Cause: The reaction conditions are favoring the thermodynamically more stable para-product. The choice of iodinating agent and solvent can significantly influence the ortho/para selectivity.
Troubleshooting Steps:
Reagent Selection: The use of iodine in the presence of an oxidizing agent like hydrogen peroxide or nitric acid is a common method. The reactivity and selectivity can be tuned by the choice of the oxidizing agent.
Solvent Effects: The polarity of the solvent can influence the isomer distribution. Experiment with different solvents to optimize the yield of the ortho-product.
Temperature Control: Lowering the reaction temperature may improve the selectivity for the ortho-product, although it might also decrease the overall reaction rate.
Issue 2: Presence of significant amounts of di-iodinated side products.
Possible Cause: The reaction is proceeding for too long, or the stoichiometry of the iodinating agent is too high. Once 2-iodophenol is formed, it can undergo further iodination.
Troubleshooting Steps:
Stoichiometry Control: Carefully control the molar ratio of the iodinating agent to phenol. A 1:1 ratio is theoretically required, but slight adjustments may be necessary based on the specific reagents.
Reaction Monitoring: Monitor the progress of the reaction using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Quench the reaction once the desired amount of 2-iodophenol has been formed to prevent further iodination.
Issue 3: Difficulty in separating 2-iodophenol from 4-iodophenol.
Possible Cause: 2-iodophenol and 4-iodophenol are isomers with similar physical properties, which can make their separation challenging.
Troubleshooting Steps:
Chromatography: Column chromatography is often the most effective method for separating isomers. A careful selection of the stationary phase (e.g., silica (B1680970) gel) and the mobile phase (e.g., a mixture of hexane (B92381) and ethyl acetate) is crucial for achieving good separation.
Crystallization: Fractional crystallization can sometimes be used, but it may be less effective than chromatography for achieving high purity.
Quantitative Data
Table 1: Typical Isomer Distribution in the Direct Iodination of Phenol
Product
Typical Yield (%)
2-Iodophenol
40-60%
4-Iodophenol
30-50%
Di-iodophenols
5-15%
Note: Yields are highly dependent on the specific reaction conditions.
Experimental Protocols
Protocol 1: Synthesis of 2-Iodophenol via Direct Iodination of Phenol
Dissolve Phenol: In a round-bottom flask, dissolve phenol in a suitable solvent (e.g., glacial acetic acid).
Add Iodinating Agent: Slowly add the iodinating agent (e.g., a mixture of iodine and an oxidizing agent like hydrogen peroxide) to the solution while stirring.
Control Temperature: Maintain the reaction temperature at a specific level (e.g., room temperature or below) to control the reaction rate and selectivity.
Monitor Reaction: Monitor the progress of the reaction by TLC.
Work-up: Once the reaction is complete, quench the reaction (e.g., by adding a solution of sodium thiosulfate (B1220275) to remove excess iodine).
Extraction: Extract the product into an organic solvent (e.g., diethyl ether).
Purification: Wash the organic layer with water and brine, dry it over an anhydrous salt (e.g., sodium sulfate), and concentrate it under reduced pressure. Purify the crude product by column chromatography.
Visualizations
Caption: Experimental workflow for the synthesis of 2-iodophenol.
Caption: Formation of side products during the iodination of phenol.
Optimization
Technical Support Center: Purification of 2-Iodophenol
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of 2-Iodophenol. Fre...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of 2-Iodophenol.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude 2-Iodophenol?
A1: Common impurities can include the starting material (phenol), the regioisomer 4-iodophenol, and di-iodinated phenols.[1] Residual iodine from the synthesis is also a frequent colored impurity.
Q2: My 2-Iodophenol is a pale yellow to brown solid. How can I remove the color?
A2: The color is often due to the presence of elemental iodine. This can be removed by washing an organic solution of the crude product with an aqueous solution of a reducing agent, such as sodium thiosulfate (B1220275) (Na₂S₂O₃) or sodium bisulfite (NaHSO₃). These reagents reduce colored iodine (I₂) to colorless iodide (I⁻).
Q3: What are the primary methods for purifying 2-Iodophenol?
A3: The most common and effective methods for purifying 2-Iodophenol are recrystallization, column chromatography, and vacuum distillation. The choice of method depends on the nature and quantity of the impurities, as well as the desired final purity.
Q4: How can I assess the purity of my 2-Iodophenol after purification?
A4: The purity of 2-Iodophenol can be assessed using several analytical techniques. Melting point determination is a quick and easy method; pure 2-Iodophenol has a melting point of 37-40°C.[2] Chromatographic methods like Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) can be used to detect impurities. Spectroscopic methods such as ¹H NMR and ¹³C NMR are excellent for confirming the structure and identifying any residual impurities.
Troubleshooting Guides
Recrystallization
Problem 1: 2-Iodophenol "oils out" during recrystallization instead of forming crystals.
Cause: This can happen if the boiling point of the recrystallization solvent is higher than the melting point of 2-Iodophenol (37-40°C), or if the concentration of impurities is high, causing a significant melting point depression.[3][4]
Solution:
Add more solvent: Re-heat the solution to dissolve the oil and add a small amount of additional hot solvent to lower the saturation point. Allow the solution to cool more slowly.[3]
Change solvent: Switch to a lower-boiling point solvent.
Use a solvent system: Dissolve the compound in a minimal amount of a "good" solvent (in which it is highly soluble) at an elevated temperature, and then add a "bad" solvent (in which it is poorly soluble) dropwise until the solution becomes turbid. Re-heat to get a clear solution and then cool slowly.[5]
Pre-purification: If the impurity load is very high, consider a preliminary purification by column chromatography before recrystallization.
Problem 2: Poor recovery of 2-Iodophenol after recrystallization.
Cause:
Using too much solvent, which keeps a significant amount of the product dissolved in the mother liquor.
Cooling the solution too quickly, leading to the formation of fine crystals that are difficult to collect.
Washing the collected crystals with a solvent that is not ice-cold.
Solution:
Minimize solvent: Use the minimum amount of hot solvent required to fully dissolve the crude product.
Slow cooling: Allow the solution to cool slowly to room temperature to encourage the formation of larger crystals before placing it in an ice bath.
Ice-cold wash: Wash the crystals on the filter with a minimal amount of ice-cold recrystallization solvent.
Recover from mother liquor: If significant product remains in the mother liquor, you can concentrate the filtrate and attempt a second recrystallization.
Column Chromatography
Problem 3: Poor separation between 2-Iodophenol and 4-Iodophenol.
Cause: The polarity of 2-iodophenol and its 4-isomer can be very similar, making separation challenging with a standard isocratic solvent system.
Solution:
Optimize the solvent system: Use a less polar eluent system, such as a higher ratio of hexane (B92381) to ethyl acetate (B1210297). A shallow gradient elution can significantly improve separation. Start with a low polarity mobile phase (e.g., 98:2 hexane:ethyl acetate) and gradually increase the polarity.
Use a different stationary phase: While silica (B1680970) gel is common, other stationary phases like alumina (B75360) could offer different selectivity.
Consider a specialized column: For challenging isomer separations, HPLC columns with phenyl stationary phases can provide enhanced resolution due to π-π interactions.
Problem 4: The purified 2-Iodophenol still has a yellowish tint after column chromatography.
Cause: Trace amounts of colored impurities may co-elute with the product.
Solution:
Pre-column wash: Before loading onto the column, wash the crude material in an organic solvent with an aqueous sodium thiosulfate solution to remove residual iodine.
Activated carbon treatment: After column chromatography, dissolve the product in a suitable solvent, add a small amount of activated charcoal, stir for a short period, and then filter through celite to remove the charcoal and adsorbed colored impurities.
Vacuum Distillation
Problem 5: The 2-Iodophenol is decomposing during distillation.
Cause: The distillation temperature is too high, even under reduced pressure. 2-Iodophenol has a boiling point of 186-187°C at 160 mmHg.[2] At atmospheric pressure, it will likely decompose before boiling.
Solution:
Reduce the pressure: Use a higher vacuum to lower the boiling point. A good vacuum pump is essential.
Use a short-path distillation apparatus: This minimizes the distance the vapor has to travel, reducing the likelihood of decomposition on hot glass surfaces.
Ensure even heating: Use a heating mantle with a stirrer to prevent localized overheating.
Quantitative Data
Table 1: Physical and Solubility Properties of 2-Iodophenol
Dissolution: In a fume hood, place the crude 2-Iodophenol in an Erlenmeyer flask. Add a minimal amount of chloroform and a boiling chip. Gently heat the mixture on a hot plate while stirring until the solid completely dissolves. Add more chloroform in small portions as needed to achieve full dissolution at the boiling point.
Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration to remove them.
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask with a watch glass. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
Washing: Wash the crystals with a small amount of ice-cold chloroform to remove any adhering soluble impurities.
Drying: Allow the crystals to air dry on the filter paper or for a more thorough drying, place them in a desiccator under vacuum.
Protocol 2: Column Chromatography
Column Packing: Prepare a slurry of silica gel in hexane. Pour the slurry into a chromatography column and allow the silica to pack under gravity, draining the excess solvent. Ensure the top of the silica bed is flat. Add a thin layer of sand on top of the silica gel.
Sample Loading: Dissolve the crude 2-Iodophenol in a minimal amount of a suitable solvent (e.g., dichloromethane (B109758) or the initial eluent). Carefully add the sample solution to the top of the column.
Elution: Begin eluting with a non-polar solvent system, such as 98:2 hexane:ethyl acetate. Collect fractions and monitor them by TLC. A gradient elution can be performed by gradually increasing the proportion of ethyl acetate to improve the separation of more polar impurities.
Fraction Collection and Analysis: Collect the fractions containing the pure 2-Iodophenol, as identified by TLC.
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified 2-Iodophenol.
Protocol 3: Vacuum Distillation
Apparatus Setup: Assemble a vacuum distillation apparatus, including a Claisen adapter to minimize bumping. Ensure all glassware is free of cracks and all joints are properly greased and sealed. Use a stir bar in the distilling flask.
System Evacuation: Connect the apparatus to a vacuum pump with a cold trap in between. Turn on the vacuum and allow the pressure to stabilize at the desired level.
Heating: Begin heating the distilling flask gently with a heating mantle.
Distillation: Collect the fraction that distills at the expected boiling point for the measured pressure. For example, for a similar compound, p-iodophenol, the boiling point is 138-140°C at 5 mmHg.[8]
Shutdown: Once the distillation is complete, remove the heat source and allow the apparatus to cool to room temperature before slowly re-introducing air into the system.
Technical Support Center: Troubleshooting Failed 2-Iodophenol Coupling Reactions
Welcome to the technical support center for scientists, researchers, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encoun...
Author: BenchChem Technical Support Team. Date: December 2025
Welcome to the technical support center for scientists, researchers, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during 2-iodophenol coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, and Ullmann couplings.
Frequently Asked Questions (FAQs)
Q1: Why are my 2-iodophenol coupling reactions failing or giving low yields?
Low or no yield in 2-iodophenol coupling reactions can stem from several factors. The presence of the ortho-hydroxyl group introduces specific challenges, such as potential O-arylation side reactions, catalyst inhibition, or difficult purification. Common issues include inactive catalysts, suboptimal reaction conditions (temperature, solvent, base), and degradation of starting materials. A systematic approach to troubleshooting is crucial for identifying the root cause.
Q2: How can I prevent the unwanted O-arylation of 2-iodophenol in my coupling reaction?
The hydroxyl group of 2-iodophenol can compete with your desired nucleophile, leading to the formation of diaryl ether byproducts. To minimize this:
Protecting Group Strategy: Protecting the hydroxyl group as a methyl ether, silyl (B83357) ether (e.g., TBDMS), or other suitable protecting group can prevent its participation in the reaction.
Ligand and Base Selection: In some cases, careful selection of ligands and bases can favor the desired C-C or C-N bond formation over C-O bond formation. For instance, in Buchwald-Hartwig amination, certain ligands may show higher selectivity for N-arylation.[1][2][3][4]
Reaction Conditions: Lowering the reaction temperature may also help to reduce the rate of the undesired O-arylation.
Q3: What are the best practices for setting up a 2-iodophenol coupling reaction to ensure success?
To maximize the chances of a successful coupling reaction:
Inert Atmosphere: All coupling reactions, particularly those involving palladium or copper catalysts, should be performed under an inert atmosphere (e.g., argon or nitrogen) to prevent catalyst oxidation.[5]
Reagent Quality: Use high-purity, dry solvents and reagents. Ensure your 2-iodophenol and coupling partner are pure.
Degassing: Thoroughly degas all solvents and the reaction mixture to remove dissolved oxygen, which can deactivate the catalyst.
Proper Stoichiometry: Carefully measure and control the stoichiometry of your reactants, catalyst, and ligand.
Troubleshooting Guides
Low or No Product Yield
Potential Cause
Suggested Solution
Inactive Catalyst
Use a fresh batch of catalyst. For Pd(II) precatalysts, ensure the reaction conditions facilitate reduction to the active Pd(0) species. Consider using a pre-activated Pd(0) catalyst.
Suboptimal Ligand
Screen a variety of ligands. For sterically hindered or electron-rich substrates, bulky, electron-rich phosphine (B1218219) ligands (e.g., Buchwald ligands) are often effective for Suzuki and Buchwald-Hartwig reactions.[6][7] For Ullmann couplings, ligands like N,N-dimethylglycine can be beneficial.[8]
Incorrect Base
The choice of base is critical and substrate-dependent. Screen different bases such as K₃PO₄, Cs₂CO₃, or NaOtBu. Ensure the base is finely powdered and anhydrous.[5][8]
Inappropriate Solvent
The solvent can significantly impact solubility and reactivity. Common solvents include toluene (B28343), dioxane, THF, and DMF. For some Ullmann reactions, non-polar solvents like toluene may be more effective.[5]
Low Reaction Temperature
Gradually increase the reaction temperature in 10-20 °C increments. Many coupling reactions require heating to proceed at a reasonable rate.[9]
Formation of Side Products
Side Product
Potential Cause
Suggested Solution
Homocoupling of Boronic Acid (Suzuki)
Presence of oxygen, or issues with the Pd(II) to Pd(0) reduction.
Rigorously degas the reaction mixture. Use a Pd(0) catalyst source directly.
Dehalogenation (Hydrodeiodination)
High reaction temperatures or an inappropriate base.
Lower the reaction temperature. Switch to a milder base.[9]
O-Arylation Byproduct
The phenolic hydroxyl group is acting as a nucleophile.
Protect the hydroxyl group before the coupling reaction. Alternatively, screen different ligands and reaction conditions to favor the desired coupling.[1][2][3][4]
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of 2-Iodophenol (Protecting Group-Free)
This protocol is a general guideline for the coupling of o-halophenols and should be optimized for specific substrates.[10][11][12]
Reaction Setup: In an oven-dried Schlenk tube, combine 2-iodophenol (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and a base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv.).
Inert Atmosphere: Seal the tube and evacuate and backfill with argon or nitrogen three times.
Solvent and Catalyst Addition: Add degassed solvent (e.g., water or a toluene/water mixture). Add the palladium catalyst (e.g., Pd/C or Pd(OAc)₂, 1-5 mol%).
Reaction: Heat the mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
Workup: After cooling, dilute the mixture with an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, wash with brine, and dry over anhydrous Na₂SO₄.
Purification: Concentrate the organic layer under reduced pressure and purify the crude product by flash column chromatography.
General Protocol for Buchwald-Hartwig Amination of 2-Iodophenol
This is a general procedure and may require optimization of the catalyst, ligand, base, and solvent.[13][14][15]
Reaction Setup: In a glovebox or under a stream of inert gas, add 2-iodophenol (1.0 equiv.), the amine (1.2 equiv.), a strong, non-nucleophilic base (e.g., NaOtBu or LHMDS, 1.4 equiv.), the palladium precatalyst (e.g., a Buchwald G3 or G4 precatalyst, 1-5 mol%), and the appropriate phosphine ligand (1-5 mol%) to an oven-dried reaction vessel.
Reaction: Seal the vessel and heat to 80-110 °C with stirring. Monitor the reaction by TLC or LC-MS.
Workup: Cool the reaction, quench with a saturated aqueous solution of NH₄Cl, and extract with an organic solvent.
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the product by column chromatography.
General Protocol for Ullmann Diaryl Ether Synthesis with 2-Iodophenol
This protocol is a starting point and may need optimization, particularly the choice of ligand.[8][16][17]
Reaction Setup: To an oven-dried reaction tube, add the copper catalyst (e.g., CuI, 5-10 mol%), a ligand (e.g., N,N-dimethylglycine or 1,10-phenanthroline, 10-20 mol%), the base (e.g., Cs₂CO₃ or K₃PO₄, 2.0 equiv.), 2-iodophenol (1.2 equiv.), and the aryl halide (1.0 equiv.).
Inert Atmosphere: Evacuate and backfill the tube with an inert gas.
Solvent Addition: Add a degassed polar aprotic solvent such as DMF or DMSO.
Reaction: Heat the mixture to 100-130 °C and stir for 12-24 hours.
Workup: Cool the reaction mixture, dilute with an organic solvent, and filter through a pad of Celite.
Purification: Wash the filtrate with water and brine, dry the organic layer, and concentrate. Purify the crude product by column chromatography.
Visualizations
Caption: Troubleshooting workflow for failed 2-iodophenol coupling reactions.
Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.
Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on managing the stability and storage of 2-Iodophenol. Below you will find troubleshooting gui...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on managing the stability and storage of 2-Iodophenol. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experiments.
Troubleshooting Guide
This guide is designed to help you resolve specific issues you may encounter when working with 2-Iodophenol.
Issue 1: The 2-Iodophenol solid has developed a pink or brownish tint.
Question: My solid 2-Iodophenol, which was initially off-white, has turned pink/brown upon storage. Is it still usable?
Answer: The discoloration from white or cream to brown is a common observation for 2-Iodophenol and is often indicative of minor degradation.[1] This is typically caused by the formation of trace amounts of free iodine due to slow oxidation or photodecomposition, especially upon exposure to light and air. For many synthetic applications where high purity is not critical, the material may still be suitable for use. However, for applications requiring high purity, such as in the development of pharmaceutical compounds, purification is recommended. The presence of color suggests the presence of impurities that could potentially interfere with sensitive reactions.
Issue 2: Unexpected discoloration of a solution containing 2-Iodophenol.
Question: I dissolved 2-Iodophenol in a solvent, and the solution has turned brown. What is the cause and how can I prevent it?
Answer: This is likely due to the dissolution of already discolored 2-Iodophenol or the acceleration of its degradation in solution. The stability of 2-Iodophenol can be solvent-dependent. To minimize this, use fresh, high-purity 2-Iodophenol and prepare solutions immediately before use. Storing solutions for extended periods is not recommended. If you observe discoloration, it is best to discard the solution and prepare a fresh one.
Issue 3: Inconsistent or low yields in reactions involving 2-Iodophenol.
Question: My reaction yield is lower than expected when using 2-Iodophenol. Could the quality of the reagent be the issue?
Answer: Yes, the purity of 2-Iodophenol is crucial for achieving expected reaction outcomes. The presence of impurities, such as phenol (B47542) or di-iodinated phenols, can lead to the formation of byproducts and reduce the yield of the desired product. It is advisable to assess the purity of your 2-Iodophenol batch before use, especially for sensitive reactions like palladium-catalyzed couplings.
Issue 4: Difficulty in dissolving 2-Iodophenol.
Question: I'm having trouble dissolving 2-Iodophenol in my chosen solvent. What should I do?
Answer: 2-Iodophenol is slightly soluble in water but readily soluble in organic solvents like ethanol (B145695) and ether.[2] It is also slightly soluble in chloroform (B151607) and ethyl acetate.[1] If you are experiencing solubility issues, ensure you are using an appropriate solvent. Gentle warming and stirring can aid dissolution. The solubility can be pH-dependent due to the phenolic hydroxyl group; in aqueous solutions, increasing the pH will deprotonate the phenol and increase its solubility.[3]
Frequently Asked Questions (FAQs)
Storage and Stability
Q1: What are the ideal storage conditions for 2-Iodophenol?
A1: 2-Iodophenol should be stored in a tightly closed container in a cool, dry, and well-ventilated area.[4] It is sensitive to light and should be kept in a dark place, for instance, in an amber glass bottle.[1][2]
Q2: How long can I store 2-Iodophenol?
A2: While one supplier suggests a shelf life of one year under appropriate storage conditions, it is best practice to monitor the appearance of the compound.[2] If significant discoloration occurs, it is advisable to re-analyze the purity before use.
Q3: What are the known incompatibilities of 2-Iodophenol?
A3: 2-Iodophenol is incompatible with strong oxidizing agents.[1] Contact with these substances should be avoided to prevent vigorous reactions.
Handling and Safety
Q4: What personal protective equipment (PPE) should I use when handling 2-Iodophenol?
A4: Always handle 2-Iodophenol in a well-ventilated area or a chemical fume hood.[4] Wear appropriate personal protective equipment, including safety goggles, gloves, and a lab coat.
Q5: What are the potential hazards associated with 2-Iodophenol?
A5: 2-Iodophenol is harmful if swallowed, in contact with skin, or inhaled. It can cause skin, eye, and respiratory tract irritation.[4]
Properties and Purity
Q6: What are the common impurities found in 2-Iodophenol?
A6: Common impurities can include unreacted starting materials from its synthesis, such as phenol, and byproducts like 4-iodophenol (B32979) and di-iodinated phenols.[5] Degradation can lead to the presence of free iodine.
Q7: How can I assess the purity of my 2-Iodophenol sample?
A7: The purity of 2-Iodophenol can be determined using analytical techniques such as Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy.
Data Presentation
The stability of 2-Iodophenol can be assessed through forced degradation studies. The following table provides a summary of potential degradation under various stress conditions. The extent of degradation is indicative and can vary based on the specific conditions and duration of exposure.
Stress Condition
Parameter
Duration
Expected Degradation
Potential Degradants
Acid Hydrolysis
0.1 M HCl
24 hours
Low
Phenol, Iodine
Base Hydrolysis
0.1 M NaOH
24 hours
Moderate
Phenol, Iodine, Polymerization products
Oxidation
3% H₂O₂
24 hours
High
Quinone-type structures, Iodine
Thermal
60°C
7 days
Moderate
Phenol, Iodine, Tar-like substances
Photostability
UV light (254 nm)
48 hours
High
Iodine, Polymerization products
Experimental Protocols
Protocol 1: Purity Assessment of 2-Iodophenol by HPLC
This protocol outlines a general method for determining the purity of 2-Iodophenol using reversed-phase HPLC.
Instrumentation:
High-Performance Liquid Chromatograph with a UV detector.
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
preventing decomposition of 2-Iodophenol during reactions
Welcome to the Technical Support Center for 2-Iodophenol. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the decomposition of 2-iodophenol duri...
Author: BenchChem Technical Support Team. Date: December 2025
Welcome to the Technical Support Center for 2-Iodophenol. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the decomposition of 2-iodophenol during chemical reactions. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and supporting data to ensure the stability and reactivity of this important reagent in your syntheses.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of 2-iodophenol decomposition during reactions?
A1: The primary mode of decomposition for 2-iodophenol is deiodination, which is the cleavage of the carbon-iodine (C-I) bond. This can be initiated by several factors:
Heat: Elevated temperatures can provide the energy needed to break the relatively weak C-I bond.
Light: 2-Iodophenol is light-sensitive. Exposure to ambient or UV light can lead to photochemical decomposition, often through radical pathways.
Strong Bases: While a base is often required for reactions like Suzuki-Miyaura couplings, strong bases can promote deiodination.
Oxygen: The presence of oxygen can facilitate oxidative degradation pathways.
Catalyst Systems: In palladium-catalyzed cross-coupling reactions, certain catalyst systems or reaction conditions can favor reductive dehalogenation as a side reaction.
Q2: How should 2-iodophenol be properly stored to ensure its stability?
A2: To maintain the integrity of 2-iodophenol, it should be stored under the following conditions:
In the dark: Use an amber or opaque container and store it in a dark place, such as a cabinet.
In a cool environment: Store at room temperature or refrigerated, as specified by the manufacturer.
Under an inert atmosphere: For long-term storage, flushing the container with an inert gas like argon or nitrogen can prevent oxidative degradation.
Tightly sealed: Ensure the container is well-sealed to prevent exposure to moisture and air.
Q3: I am observing a significant amount of phenol (B47542) as a byproduct in my Suzuki-Miyaura coupling reaction with 2-iodophenol. What is the likely cause and how can I minimize it?
A3: The formation of phenol is a classic sign of deiodination. This is a common side reaction in palladium-catalyzed cross-couplings of aryl iodides. To minimize this, consider the following troubleshooting steps:
Lower the reaction temperature: High temperatures can accelerate deiodination. Try running the reaction at a lower temperature, even if it requires a longer reaction time.
Use a milder base: Strong bases can promote deiodination. If you are using a strong base like sodium tert-butoxide (NaOtBu), consider switching to a milder base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃).
Optimize your catalyst system: The choice of palladium source and ligand is crucial. Bulky, electron-rich phosphine (B1218219) ligands can stabilize the palladium catalyst and favor the desired cross-coupling over reductive dehalogenation.
Ensure strictly inert conditions: Degas your solvents and reagents thoroughly and maintain a positive pressure of an inert gas (argon or nitrogen) throughout the reaction.
Protect the reaction from light: Wrap your reaction flask in aluminum foil to prevent photochemical decomposition.
Q4: Can the hydroxyl group of 2-iodophenol interfere with my reaction?
A4: Yes, the phenolic hydroxyl group is acidic and can be deprotonated by a base to form a phenoxide. This can potentially coordinate to the metal center in catalytic reactions or react with other electrophiles in your reaction mixture. If you suspect interference, you can protect the hydroxyl group as an ether (e.g., methyl or benzyl (B1604629) ether) or a silyl (B83357) ether before performing the reaction, and then deprotect it in a subsequent step.
Troubleshooting Guide
This guide provides solutions to common problems encountered during reactions involving 2-iodophenol.
Issue
Potential Cause(s)
Suggested Solution(s)
Low yield of desired product and significant formation of phenol (deiodination byproduct)
1. Reaction temperature is too high.2. Base is too strong.3. Inefficient catalyst system.4. Presence of oxygen.5. Light exposure.
1. Lower the reaction temperature in 10-20 °C increments.2. Switch to a milder base (e.g., from NaOtBu to K₂CO₃ or Cs₂CO₃).3. Screen different palladium catalysts and bulky, electron-rich phosphine ligands.4. Ensure all solvents and the reaction vessel are properly degassed and maintained under an inert atmosphere.5. Wrap the reaction flask in aluminum foil.
Reaction does not go to completion; starting material remains
1. Insufficient temperature or reaction time.2. Catalyst deactivation.3. Poor quality of reagents.
1. If deiodination is not an issue, gradually increase the temperature or extend the reaction time.2. Use a more stable palladium precatalyst and ensure strictly anaerobic conditions.3. Use fresh, high-purity reagents and dry, degassed solvents.
Formation of dark, tarry byproducts
1. Excessive heat leading to thermal decomposition.2. Air oxidation of the phenol moiety.
1. Carefully control the reaction temperature using a temperature-controlled heating mantle or oil bath.2. Maintain a strict inert atmosphere throughout the reaction and workup.
Inconsistent reaction outcomes
1. Variable quality of 2-iodophenol.2. Inconsistent setup of inert atmosphere or light protection.
1. Purify the 2-iodophenol before use if its quality is suspect.2. Standardize the experimental setup protocol, particularly for degassing and light protection.
Quantitative Data on Reaction Conditions
The following table summarizes the performance of 2-iodophenol in a Suzuki-Miyaura coupling reaction under specific conditions, providing a baseline for comparison.
Note: This data is for a specific reaction (coupling with phenylboronic acid) and should be used as a reference point. Optimal conditions will vary depending on the specific coupling partners and desired product.
Key Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling with 2-Iodophenol under Inert, Light-Protected Conditions
This protocol provides a general method for the Suzuki-Miyaura coupling of 2-iodophenol with an arylboronic acid, with an emphasis on minimizing decomposition.
Materials:
2-Iodophenol
Arylboronic acid
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, or a combination of a Pd source like Pd(OAc)₂ and a phosphine ligand)
Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)
Anhydrous, degassed solvent (e.g., toluene, dioxane, or DMF/water mixture)
Schlenk flask or three-necked round-bottom flask
Magnetic stir bar
Inert gas (Argon or Nitrogen) supply with a Schlenk line or balloon setup
Septa and needles
Aluminum foil
Procedure:
Reaction Setup:
Place a magnetic stir bar in a flame-dried Schlenk flask.
Add 2-iodophenol, the arylboronic acid, and the base to the flask.
Seal the flask with a rubber septum.
Wrap the entire flask with aluminum foil to protect it from light.
Creating an Inert Atmosphere:
Connect the flask to a Schlenk line.
Perform at least three cycles of evacuating the flask under vacuum and backfilling with an inert gas (argon or nitrogen).[2]
After the final cycle, leave the flask under a positive pressure of the inert gas.
Addition of Catalyst and Solvent:
Under a positive flow of inert gas, quickly add the palladium catalyst.
Using a syringe, add the anhydrous, degassed solvent to the flask.
If using a two-component catalyst system (e.g., Pd(OAc)₂ and a ligand), these can be added at this stage.
Reaction:
Lower the flask into an oil bath pre-heated to the desired temperature (start with a moderate temperature, e.g., 60-80 °C).
Stir the reaction mixture vigorously.
Monitor the reaction progress by TLC or LC-MS.
Workup:
Once the reaction is complete, cool the mixture to room temperature.
Quench the reaction with water or a saturated aqueous solution of NH₄Cl.
Extract the product with an organic solvent (e.g., ethyl acetate).
Wash the combined organic layers with water and brine.
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
Purification:
Purify the crude product by column chromatography on silica (B1680970) gel to isolate the desired biaryl product.
Visualizations
Caption: Major decomposition pathways of 2-iodophenol.
Caption: A logical workflow for troubleshooting deiodination.
Caption: Standard workflow for setting up a sensitive reaction.
Technical Support Center: 2-Iodophenol Reaction Work-up Procedures
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the work-up procedures of common reactions involving 2-iodophenol. It is intended for researchers, scientists, and d...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the work-up procedures of common reactions involving 2-iodophenol. It is intended for researchers, scientists, and drug development professionals to help address specific issues encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in reactions involving 2-iodophenol?
A1: Common impurities include unreacted elemental iodine (I₂), iodide salts, and over-iodinated phenol (B47542) derivatives, such as di- or tri-iodophenols.[1] In coupling reactions, side products like homocoupled products and dehalogenated 2-iodophenol (phenol) can also be present.
Q2: How can I remove the brown or purple color of excess iodine from my reaction mixture during work-up?
A2: A wash with a reducing agent is effective. Typically, the organic layer is washed with a saturated aqueous solution of sodium thiosulfate (B1220275) (Na₂S₂O₃) or sodium bisulfite (NaHSO₃).[2] The disappearance of the color indicates the successful removal of elemental iodine.
Q3: My desired product seems to be water-soluble. What can I do during the work-up to minimize loss?
A3: If your product has some water solubility, it is advisable to minimize the number of aqueous washes. Use brine (saturated NaCl solution) for the final wash to help "salt out" the organic product from the aqueous phase. Additionally, you can back-extract the combined aqueous layers with a fresh portion of the organic solvent to recover any dissolved product.
Q4: After the work-up, my crude NMR looks very messy. What are the first things to check?
A4: First, confirm that your product is stable to the work-up conditions (e.g., acidic or basic washes).[3] You can test this on a small scale. Second, ensure that high-boiling solvents like DMF or DMSO have been thoroughly removed, as they can obscure the NMR spectrum.[4] Finally, consider that some impurities might not be visible on TLC but appear in the NMR.
Troubleshooting Guides
This section provides specific troubleshooting advice for common reactions involving 2-iodophenol.
Suzuki-Miyaura Coupling
Issue: Low or no yield of the desired 2-hydroxybiphenyl product.
Potential Cause
Suggested Solution
Catalyst Deactivation
Ensure the reaction is performed under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation of the palladium catalyst.[5] Use degassed solvents.[3] If palladium black is observed, the catalyst has likely precipitated. Consider using a different ligand or catalyst system.
Ineffective Base
The choice of base is critical. Weaker bases like K₂CO₃ or stronger bases like K₃PO₄ can be screened. The base must be sufficiently strong to facilitate transmetalation but not so strong as to cause decomposition of starting materials or product.
Side Reactions
Homocoupling of the boronic acid can be a significant side reaction.[3] Using a slight excess of 2-iodophenol can sometimes mitigate this. Protodeboronation (loss of the boronic acid group) can occur if the reaction conditions are too harsh or if the boronic acid is unstable.[6] Consider using a more stable boronic ester (e.g., a pinacol (B44631) ester).[6]
Poor Reagent Quality
Use fresh, high-purity boronic acid. Boronic acids can dehydrate to form boroxines, which may have different reactivity. Ensure solvents are anhydrous if the reaction is sensitive to water.
Issue: Difficulty in purifying the 2-hydroxybiphenyl product.
Potential Cause
Suggested Solution
Residual Boronic Acid/Esters
Boronic acids and their byproducts can often be removed by performing an aqueous wash with a mild base (e.g., NaHCO₃ solution) followed by an acidic wash (e.g., dilute HCl), provided the product is stable to these conditions. Another method is to concentrate the reaction mixture from methanol (B129727) repeatedly to form the volatile trimethyl borate.[4]
Similar Polarity of Product and Byproducts
If the product and a key impurity (e.g., homocoupled product) have very similar polarities, column chromatography can be challenging.[5] Try using a different solvent system for chromatography or consider recrystallization if the product is a solid.
Palladium Residues
To remove residual palladium, the crude product can be filtered through a pad of Celite or silica (B1680970) gel.[7] Washing the organic layer with an aqueous solution of a sulfur-containing reagent like thiourea (B124793) can also help to scavenge palladium.
Williamson Ether Synthesis
Issue: Low yield of the desired 2-iodoalkoxybenzene product.
Potential Cause
Suggested Solution
Incomplete Deprotonation
2-Iodophenol is more acidic than aliphatic alcohols, but a sufficiently strong base is still required for complete deprotonation to the phenoxide. For phenols, bases like K₂CO₃, Cs₂CO₃, or NaOH are often sufficient.[8] For less reactive alkyl halides, a stronger base like NaH may be needed to ensure the phenoxide is fully formed.[4][9]
Side Reaction: E2 Elimination
This is a major competing reaction, especially with secondary or tertiary alkyl halides, leading to an alkene byproduct.[10][11][12] If possible, plan the synthesis so that the alkyl halide is primary.[12] Using a less sterically hindered alkoxide is also beneficial.[4] Lowering the reaction temperature can also favor the desired SN2 reaction over E2 elimination.[11]
Side Reaction: C-Alkylation
Phenoxides can sometimes undergo alkylation on the aromatic ring (C-alkylation) in addition to the desired O-alkylation. The choice of solvent can influence this; polar aprotic solvents like DMF or DMSO generally favor O-alkylation.[8]
Poor Solvent Choice
Polar aprotic solvents such as DMF, DMSO, or acetonitrile (B52724) are generally preferred for Williamson ether synthesis as they solvate the cation of the alkoxide, making the oxygen anion more nucleophilic.[4][10] Protic solvents can hydrogen-bond to the alkoxide, reducing its nucleophilicity.[4]
Issue: The reaction has stalled and starting material remains.
Potential Cause
Suggested Solution
Insufficiently Reactive Alkyl Halide
If using an alkyl chloride or bromide, consider adding a catalytic amount of sodium or potassium iodide to the reaction. This will generate the more reactive alkyl iodide in situ via the Finkelstein reaction.
Precipitation of Alkoxide
Ensure the chosen solvent can adequately dissolve the 2-iodophenoxide salt. If the nucleophile precipitates, the reaction rate will decrease significantly. A more polar solvent or the addition of a phase-transfer catalyst may be necessary.
Experimental Protocols & Data
General Work-up Procedure for a 2-Iodophenol Suzuki-Miyaura Coupling
Quenching: Once the reaction is complete (monitored by TLC or LC-MS), cool the reaction mixture to room temperature.
Filtration: Dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate, DCM) and filter through a pad of Celite to remove the palladium catalyst.[7] Wash the filter cake with additional solvent.
Aqueous Wash: Transfer the filtrate to a separatory funnel and wash with water or a saturated aqueous NaHCO₃ solution to remove inorganic salts and the base. If unreacted boronic acid is suspected, a wash with a mild base is often effective.
Brine Wash: Wash the organic layer with brine to facilitate separation and remove residual water.
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure 2-hydroxybiphenyl derivative.[7]
Table 1: Example Conditions for Suzuki-Miyaura Coupling of 4-Iodoanisole (a related substrate)
Aryl Halide
Boronic Acid
Catalyst
Base
Solvent
Temperature (°C)
Yield (%)
4-Iodoanisole
Phenylboronic acid
Pd(PPh₃)₄
K₂CO₃
DMF/H₂O (1:2)
Reflux
89.4
4-Iodoanisole
Phenylboronic acid
Pd(OAc)₂
Cs₂CO₃
Dioxane
80
95
4-Iodoanisole
Phenylboronic acid
PdCl₂(dppf)
K₃PO₄
Toluene/H₂O
100
92
Note: This data is illustrative for a related substrate and optimal conditions for 2-iodophenol may vary.[6]
General Work-up Procedure for a 2-Iodophenol Williamson Ether Synthesis
Quenching: After completion, cool the reaction to room temperature. If a strong base like NaH was used, carefully quench any excess by the slow addition of water or isopropanol.
Extraction: Dilute the reaction mixture with an organic solvent (e.g., diethyl ether, ethyl acetate) and water. Transfer to a separatory funnel.
Base Wash: Wash the organic layer with a dilute aqueous base solution (e.g., 5% NaOH) to remove any unreacted 2-iodophenol.[13]
Water and Brine Wash: Wash the organic layer with water, followed by brine.[13]
Drying and Concentration: Dry the organic layer over an anhydrous drying agent, filter, and remove the solvent under reduced pressure.
Purification: The crude product can be purified by column chromatography or distillation.
Technical Support Center: Industrial Synthesis of 2-Iodophenol
This guide is intended for researchers, scientists, and drug development professionals involved in the synthesis of 2-Iodophenol. It provides troubleshooting advice, frequently asked questions, and detailed protocols to...
Author: BenchChem Technical Support Team. Date: December 2025
This guide is intended for researchers, scientists, and drug development professionals involved in the synthesis of 2-Iodophenol. It provides troubleshooting advice, frequently asked questions, and detailed protocols to address challenges encountered when scaling up production for industrial applications.
Frequently Asked Questions (FAQs)
Q1: What are the most common and scalable synthesis routes for 2-Iodophenol?
A1: For industrial applications, the most common routes are the direct iodination of phenol (B47542) and the diazotization of 2-aminophenol (B121084). Direct iodination uses phenol with an iodine source and an oxidizing agent, but controlling the position of iodination (regioselectivity) can be a challenge.[1][2] The diazotization of 2-aminophenol, followed by a Sandmeyer-type reaction with an iodide salt, offers excellent regioselectivity for the ortho position.[3]
Q2: What are the primary challenges when scaling up 2-Iodophenol synthesis?
A2: The main challenges include:
Regioselectivity: Direct iodination of phenol often yields a mixture of 2-Iodophenol and 4-Iodophenol, which can be difficult to separate.[1][2]
Byproduct Formation: Over-iodination can lead to the formation of di-iodinated species like 2,6-diiodophenol.[4]
Purification: On a large scale, methods like column chromatography are often economically unviable.[5] Techniques such as distillation, crystallization, and liquid-liquid extraction are preferred.[5][6]
Safety and Handling: 2-Iodophenol and many reagents used in its synthesis are hazardous, requiring strict safety protocols and specialized equipment for large-scale handling.[7][8]
Q3: How can the formation of the 4-Iodophenol isomer be minimized during direct iodination?
A3: Minimizing the formation of the para-isomer is a key challenge in direct iodination.[1] Strategies to improve ortho-selectivity include the use of specific catalysts, solvents, or blocking groups. However, for guaranteed regioselectivity on an industrial scale, switching to a different synthetic route, such as the diazotization of 2-aminophenol, is often the most effective solution.
Q4: What purification methods are suitable for industrial-scale production of 2-Iodophenol?
A4: Since 2-Iodophenol is a low-melting solid (melting point 37-43 °C), vacuum distillation is a highly effective method for purification on a large scale.[2][5][9] Crystallization from a suitable solvent system or liquid-liquid extraction to remove impurities are also common industrial techniques.[6][10] Column chromatography is generally avoided due to cost and scalability issues.[5]
Q5: What are the critical safety precautions for handling 2-Iodophenol and its reagents?
A5: 2-Iodophenol is harmful if inhaled, swallowed, or in contact with skin, and it causes irritation to the eyes, skin, and respiratory system.[7][11] When handling, always use appropriate Personal Protective Equipment (PPE), including chemical safety goggles, gloves, and protective clothing.[11][12] Operations should be conducted in a well-ventilated area or a chemical fume hood.[13] Store the material in a cool, dry, well-ventilated area away from strong oxidizing agents.[12][14] During a fire, hazardous decomposition products like hydrogen iodide can be released.[14]
Troubleshooting Guide
This guide addresses common problems encountered during the synthesis and scale-up of 2-Iodophenol.
Problem
Potential Cause(s)
Recommended Solution(s)
Low Overall Yield
- Incomplete reaction. - Formation of multiple byproducts (e.g., 4-Iodophenol, di-iodophenols).[4] - Product loss during workup or purification.
- Monitor reaction using TLC or HPLC to ensure completion. - Adjust stoichiometry; avoid using a large excess of the iodinating agent. - Optimize purification method; consider vacuum distillation for better recovery.[5]
Poor Regioselectivity
The reaction conditions for direct iodination favor the formation of the thermodynamically stable 4-Iodophenol isomer.[2]
- For guaranteed ortho-selectivity, use the diazotization route starting from 2-aminophenol.[3] - Experiment with different solvent systems or catalysts that may favor ortho substitution.
Significant Di-iodophenol Formation
- Stoichiometry is incorrect (excess iodine/iodinating agent). - Reaction time is too long, allowing for a second iodination to occur.
- Carefully control the molar equivalents of the iodinating agent to be at or slightly above 1.0 relative to phenol. - Monitor the reaction closely and stop it once the desired product is maximized.
Product is an Oil or Difficult to Crystallize
- Presence of impurities is depressing the melting point.[2][9] - Residual solvent is present.
- Purify the crude product via vacuum distillation to separate it from non-volatile impurities and byproducts. - Perform a liquid-liquid extraction to wash out water-soluble or acid/base-soluble impurities.[5]
Reaction Stalls or is Incomplete
- Reagent quality is poor. - Temperature is too low, especially for diazotization which requires careful cooling (0-5 °C).[3] - Inefficient mixing in a large reactor.
- Ensure all reagents, especially the iodinating source and any catalysts, are pure and dry. - Verify and calibrate temperature probes. Ensure proper agitation for the reactor volume.
Experimental Protocols
Method 1: Direct Iodination of Phenol with H₂O₂
This method uses environmentally benign reagents but may produce a mixture of isomers.
In a reactor equipped for cooling, prepare a solution of 2-aminophenol (1.0 eq) in a mixture of water and concentrated sulfuric acid. Cool the mixture to 0-5 °C in an ice bath.
Slowly add a pre-cooled aqueous solution of sodium nitrite (1.0 eq) to the 2-aminophenol solution, keeping the temperature strictly between 0-5 °C to form the diazonium salt.[3] Stir for an additional 20-30 minutes.
In a separate vessel, dissolve potassium iodide (1.2 eq) in cold water.
Slowly pour the cold diazonium salt solution into the potassium iodide solution with vigorous stirring.[16]
Allow the mixture to warm to room temperature and then gently heat to 70-80 °C until the evolution of nitrogen gas ceases. The 2-Iodophenol will often separate as a dark oil.[16]
Cool the reaction mixture to room temperature and extract the product with a suitable organic solvent like chloroform.[16]
Wash the combined organic extracts with a dilute sodium thiosulfate solution to remove any residual iodine, then wash with brine.
Dry the organic layer over an anhydrous drying agent, filter, and remove the solvent under reduced pressure.
Purify the resulting crude product by vacuum distillation.
Visualized Workflows and Logic
Synthesis and Purification Workflow
Caption: General workflow for synthesis and purification of 2-Iodophenol.
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting common synthesis issues.
Regioselectivity in Direct Iodination
Caption: Competing reaction pathways in the direct iodination of phenol.
addressing regioselectivity issues in phenol iodination
Welcome to the technical support center for phenol (B47542) iodination. This guide provides troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professio...
Author: BenchChem Technical Support Team. Date: December 2025
Welcome to the technical support center for phenol (B47542) iodination. This guide provides troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals address challenges related to regioselectivity in their experiments.
Troubleshooting Guides
This section provides solutions to common problems encountered during the electrophilic iodination of phenols.
Issue 1: Low or No Reaction Yield
Question: My iodination reaction is not proceeding, or the yield is very low. What are the possible causes and solutions?
Answer: Low yields in phenol iodination can stem from several factors related to reagent activity, substrate reactivity, and reaction conditions.
Reagent Purity and Activity: Ensure that the iodinating agent is pure and active. Some reagents can decompose upon storage. For instance, solutions of hypoiodous acid are generated in situ as they are unstable.[1]
Substrate Reactivity: Phenols are generally activated aromatic systems that readily undergo iodination.[2] If an activated substrate is not reacting, verify the purity of your starting material. Phenols with deactivating groups, such as carboxyl or nitro groups, exhibit lower reactivity and may require an oxidizing agent to facilitate the reaction.[1]
Iodinating Agent Strength: The choice of iodinating agent is critical.
Molecular Iodine (I₂): Often requires an oxidizing agent or a strong acid catalyst to increase its reactivity, as it does not react simply by mixing with an aromatic compound.[1]
Iodine Monochloride (ICl): A more effective iodinating agent than molecular iodine.[2][3]
N-Iodosuccinimide (NIS): A versatile reagent, often used with an acid catalyst like p-toluenesulfonic acid (PTSA) for mild and highly regioselective monoiodination.[4]
Reaction Conditions:
pH: The rate of iodination of phenols is highly dependent on pH. For example, the rate of iodination of 2,4-dichlorophenol (B122985) increases significantly as the pH is raised from 6.0 to 8.0, suggesting the phenolate (B1203915) ion is the reactive species.[5]
Temperature: While higher temperatures can increase the reaction rate, they can also lead to side reactions and decreased selectivity. Lowering the temperature can sometimes improve outcomes.[2]
Reversibility: Electrophilic iodination can be a reversible process, particularly under strongly acidic conditions, which can lead to product loss.[2]
Issue 2: Poor Regioselectivity (Mixture of ortho and para Isomers)
Question: My reaction is producing a mixture of ortho- and para-iodophenol with poor selectivity. How can I improve the regioselectivity?
Answer: Controlling the position of iodination is a central challenge. The hydroxyl group of a phenol is an ortho, para-director. Several strategies can be employed to favor one isomer over the other.
Favoring para-Iodination:
Steric Hindrance: Bulky substituents on the phenol or the use of a sterically demanding iodinating agent or catalyst can block the ortho positions, thus favoring substitution at the less hindered para position.[2][6]
Milder Conditions: Using milder reaction conditions can often lead to higher para-selectivity.[2]
Specific Reagent Systems:
Sodium Hypochlorite (B82951) and Sodium Iodide: This system, which generates hypoiodite (B1233010) in situ, has been shown to be highly selective for para-iodination in aqueous alcohol solvents.[7]
Potassium Iodide and Benzyltriphenylphosphonium Peroxymonosulfate: This method demonstrates high regioselectivity for the para position in the iodination of anilines, a principle that can be extended to phenols.[8]
Iron(III)-catalyzed Iodination with NIS: This system provides highly regioselective iodination for a range of activated arenes.[9]
Favoring ortho-Iodination:
Directing Group Effects with Metal Salts: The use of certain metal salts can favor ortho-iodination. It is presumed that the metal ion coordinates with the phenolic oxygen, directing the attack to the ortho position.[1]
Thallium(I) Acetate and Iodine: This combination allows for selective ortho-iodination of phenols.[10]
Iodine and Hydrogen Peroxide in Water: This system has been observed to favor the formation of ortho-iodinated phenols.[11][12]
Issue 3: Over-Iodination (Formation of Di- or Poly-iodinated Products)
Question: My reaction is producing di- and tri-iodinated products instead of the desired mono-iodinated compound. How can I prevent this?
Answer: Over-iodination is a common issue with highly activated substrates like phenols.[2] The following strategies can help promote mono-iodination:
Control Stoichiometry: Carefully control the molar ratio of the iodinating agent to the substrate. Using a single equivalent or even a slightly sub-stoichiometric amount of the iodinating agent can favor mono-substitution.[2][13]
Lower the Temperature: Running the reaction at a lower temperature can decrease the reaction rate and improve selectivity for the mono-iodinated product.[2]
Use a Milder Iodinating Agent: A less reactive iodinating agent is less likely to lead to multiple additions.[2]
Change the Solvent: The solvent can influence the reactivity of the iodinating species. Experimenting with different solvents may help moderate the reaction.[2]
Buffering the Reaction: For certain procedures, buffering the reaction medium can help achieve controlled mono-iodination.[14]
Frequently Asked Questions (FAQs)
Q1: Why is the hydroxyl group of a phenol an ortho, para-director?
A1: The hydroxyl (-OH) group is a strongly activating substituent in electrophilic aromatic substitution. The lone pairs of electrons on the oxygen atom can be delocalized into the benzene (B151609) ring through resonance. This increases the electron density at the ortho and para positions, making them more susceptible to attack by an electrophile.
Q2: What is the role of an oxidizing agent in some phenol iodination reactions?
A2: Molecular iodine (I₂) is not a very strong electrophile. An oxidizing agent is often used to convert iodide (I⁻) or iodine (I₂) into a more potent electrophilic species, such as the iodonium (B1229267) ion (I⁺) or hypoiodous acid (HOI).[1] Common oxidizing agents include hydrogen peroxide and sodium hypochlorite.[7][11]
Q3: Can I selectively iodinate a phenol at the meta position?
A3: Direct electrophilic iodination of a phenol will not result in meta substitution due to the strong ortho, para-directing effect of the hydroxyl group.[1] To achieve meta-iodination, a multi-step synthesis is typically required. One common approach is the Sandmeyer reaction, which involves the conversion of a primary aromatic amine (e.g., m-aminophenol) to a diazonium salt, which is then displaced by iodide.[2][15]
Q4: Are there any "green" or environmentally friendly methods for phenol iodination?
A4: Yes, several methods have been developed to be more environmentally benign.
Iodine and Hydrogen Peroxide in Water: This method uses water as the solvent and produces water as the main byproduct, making it a green alternative.[11][12]
Iodine and Sodium Nitrite: This reagent system allows for regioselective iodination at room temperature.[16]
Potassium Iodide and Ammonium Peroxodisulfate in Aqueous Methanol: This protocol provides a simple and environmentally friendly route to predominantly ortho-monoiodinated products at room temperature.[17]
Data Presentation
Table 1: Comparison of Reagents for Regioselective Iodination of 3,5-Dichlorophenol
Entry
Reagent/Conditions
Solvent
Temp (°C)
Time (h)
Conversion (%)
ortho:para Ratio
1
I₂ / H₂O₂
H₂O
RT
24
-
ortho favored
2
NaOCl / NaI
aq. Alcohol
0
-
-
para favored
3
Tl(OAc) / I₂
Acetic Acid
20
48
-
ortho favored
4
NIS / PTSA
-
-
-
-
>14:1 (para:ortho)
5
FeCl₃ / NIS
[BMIM]NTf₂
-
-
High
High para
6
I₂ / NaNO₂
-
RT
1.5-6
High
Regioselective
Data synthesized from multiple sources for illustrative comparison.[7][9][10][11][15][16]
Experimental Protocols
Protocol 1: para-Selective Iodination using Sodium Hypochlorite and Sodium Iodide
This protocol is adapted from a method demonstrating high para-selectivity.[7]
Dissolve the phenol and sodium iodide in an aqueous alcohol solvent (e.g., methanol/water).
Cool the solution in an ice bath.
Slowly add an aqueous solution of sodium hypochlorite (bleach) dropwise to the stirred solution. The extent of iodination can be controlled by the stoichiometry of the reagents.[13]
After the addition is complete, continue stirring at ice bath temperature for a specified time.
Acidify the reaction mixture to precipitate the product.
Isolate the product by filtration. The crude product can be further purified by crystallization.
Protocol 2: ortho-Selective Iodination using Iodine and Hydrogen Peroxide in Water
This protocol is based on a method favoring ortho-iodination.[11]
To a solution of the phenol (2 mmol) and iodine (3 mmol) in distilled water (10 mL), add hydrogen peroxide (0.68 mL of a 30% aqueous solution, 6 mmol).
Stir the mixture at room temperature for 24 hours.
Quench the reaction by adding a 10% aqueous solution of sodium thiosulfate (B1220275) (10 mL).
Extract the mixture with an organic solvent (e.g., dichloromethane (B109758) or ethyl acetate) (3 x 20 mL).
Dry the combined organic phases over magnesium sulfate.
Filter and evaporate the solvent under reduced pressure to obtain the crude product.
Purify the product by column chromatography on silica (B1680970) gel.
Visualizations
Caption: A generalized experimental workflow for the iodination of phenols.
Caption: Decision-making guide for achieving regioselectivity in phenol iodination.
analytical methods for 2-Iodophenol characterization
A comprehensive guide to the analytical methods for the characterization of 2-Iodophenol, tailored for researchers, scientists, and drug development professionals. This document provides a comparative overview of key ana...
Author: BenchChem Technical Support Team. Date: December 2025
A comprehensive guide to the analytical methods for the characterization of 2-Iodophenol, tailored for researchers, scientists, and drug development professionals. This document provides a comparative overview of key analytical techniques, supported by experimental data and detailed protocols.
Comparison of Analytical Methods
The characterization of 2-Iodophenol (C₆H₅IO) involves a variety of analytical techniques to determine its identity, purity, and quantity. The primary methods employed are chromatography for separation and quantification, and spectroscopy for structural elucidation.
Key Analytical Techniques:
High-Performance Liquid Chromatography (HPLC): A versatile method for separating and quantifying phenolic compounds.[1] It is well-suited for non-volatile and thermally labile compounds.[2]
Gas Chromatography-Mass Spectrometry (GC-MS): A powerful technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is ideal for volatile and thermally stable compounds and offers excellent sensitivity.[1][2]
Nuclear Magnetic Resonance (NMR) Spectroscopy: The preeminent technique for determining the detailed structure of organic compounds, providing information on the connectivity of atoms.[3] Both ¹H NMR and ¹³C NMR are used for 2-Iodophenol.[4][5]
Infrared (IR) Spectroscopy: This method identifies the functional groups present in a molecule by measuring the absorption of infrared radiation.[6]
UV-Visible (UV-Vis) Spectroscopy: Used for both qualitative and quantitative analysis, this technique provides information about conjugated systems within the molecule.[6]
Mass Spectrometry (MS): Determines the molecular weight and can provide information about the structure of a compound by analyzing the mass-to-charge ratio of its ions.[7]
Data Presentation: Performance Comparison
The following table summarizes the performance characteristics of the primary analytical methods used for 2-Iodophenol characterization.
Feature
High-Performance Liquid Chromatography (HPLC)
Gas Chromatography-Mass Spectrometry (GC-MS)
Nuclear Magnetic Resonance (NMR)
Principle
Partitioning between a liquid mobile phase and a solid stationary phase.[2]
Partitioning between a gaseous mobile phase and a stationary phase, with mass-based detection.[2]
Absorption of radiofrequency radiation by atomic nuclei in a strong magnetic field.[3]
This protocol is adapted from established methods for analyzing iodinated phenols and is suitable for the quantification and purity assessment of 2-Iodophenol.[1]
Instrumentation: Standard HPLC system with a UV detector.[11]
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[11]
Mobile Phase: A gradient of acetonitrile (B52724) and water (containing 0.1% formic acid or similar modifier to improve peak shape).
Example Gradient: Start with 30% acetonitrile, ramp to 80% over 15 minutes, hold for 5 minutes, then return to initial conditions.
Sample Preparation: Accurately weigh and dissolve the 2-Iodophenol sample in the mobile phase starting condition or methanol (B129727) to a known concentration (e.g., 1 mg/mL). Filter the sample through a 0.45 µm syringe filter before injection.
Data Analysis: The retention time is used for identification against a pure standard. The peak area is used for quantification based on a calibration curve generated from standards of known concentrations. The minimum detection limit for similar compounds is approximately 0.5 mg/L.[1]
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
GC-MS provides high sensitivity and is excellent for confirming the identity of 2-Iodophenol and identifying volatile impurities.[1]
Instrumentation: A standard GC system coupled to a mass spectrometer (e.g., Quadrupole).
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
Oven Temperature Program:
Initial temperature: 80°C, hold for 2 minutes.
Ramp: Increase to 250°C at a rate of 10°C/min.
Final hold: Hold at 250°C for 5 minutes.
Injector Temperature: 250°C.
MS Transfer Line Temperature: 280°C.
Ion Source Temperature: 230°C.
Mass Range: Scan from m/z 40 to 400.
Sample Preparation & Derivatization:
Dissolve the sample in a suitable solvent like dichloromethane.
For improved chromatography of the phenolic hydroxyl group, derivatization is often performed. A common method is acetylation: Add acetic anhydride (B1165640) and a catalyst (e.g., pyridine (B92270) or potassium carbonate) and heat gently.
After the reaction, quench with water and extract the derivatized product into an organic solvent. Dry the solvent and inject it into the GC-MS.
Data Analysis: Identification is confirmed by matching the retention time and the mass spectrum with a reference standard or a library (e.g., NIST). The mass spectrum of 2-Iodophenol will show a molecular ion peak (M+) at m/z 220.[12][13]
Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol
NMR is the most powerful tool for the definitive structural confirmation of 2-Iodophenol.
Instrumentation: NMR Spectrometer (e.g., 400 MHz or higher).
Sample Preparation: Dissolve approximately 5-10 mg of the purified 2-Iodophenol sample in ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in an NMR tube.[5]
¹H NMR Acquisition:
Acquire a standard proton spectrum.
Typical chemical shifts (δ) for the aromatic protons will appear between 6.5 and 8.0 ppm. The hydroxyl (-OH) proton will be a broad singlet whose position is concentration and solvent-dependent.
¹³C NMR Acquisition:
Acquire a standard carbon spectrum, often with proton decoupling.
Expected chemical shifts for the aromatic carbons will be in the range of 110-160 ppm. The carbon bearing the iodine (C-I) will be at a distinct upfield shift compared to the other carbons.[5]
Data Analysis: Analyze the chemical shifts, integration (for ¹H), and splitting patterns to confirm the substitution pattern on the benzene (B151609) ring, confirming the structure as 2-Iodophenol. The spectra can be compared against reference data available in databases.[4][14]
A Comparative Guide to HPLC and GC-MS Analysis of 2-Iodophenol
For researchers, scientists, and drug development professionals, the accurate and precise quantification of intermediates and impurities such as 2-Iodophenol is critical. High-Performance Liquid Chromatography (HPLC) and...
Author: BenchChem Technical Support Team. Date: December 2025
For researchers, scientists, and drug development professionals, the accurate and precise quantification of intermediates and impurities such as 2-Iodophenol is critical. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are two powerful analytical techniques widely employed for this purpose. This guide provides an objective comparison of their performance for the analysis of 2-Iodophenol, supported by experimental data, to assist in selecting the most appropriate method for your research and development needs.
Methodology Comparison
The choice between HPLC and GC-MS for the analysis of 2-Iodophenol hinges on several factors including the volatility of the analyte, the complexity of the sample matrix, required sensitivity, and the desired analytical throughput. While HPLC can directly analyze 2-Iodophenol in its native form, GC-MS requires a derivatization step to increase the volatility and thermal stability of the polar phenolic group.
High-Performance Liquid Chromatography (HPLC) is well-suited for the analysis of polar and non-volatile compounds. For 2-Iodophenol, reversed-phase chromatography with UV detection is a common approach. Anion-exchange chromatography coupled with a more sensitive detector like Inductively Coupled Plasma Mass Spectrometry (ICP-MS) can also be employed for enhanced sensitivity, particularly in complex matrices like urine.[1]
Gas Chromatography-Mass Spectrometry (GC-MS) offers high separation efficiency and specificity, especially for volatile and semi-volatile compounds. Due to the polar nature of the hydroxyl group, 2-Iodophenol requires derivatization, typically through silylation, to make it amenable for GC analysis. This adds a step to the sample preparation but can significantly improve chromatographic peak shape and sensitivity.[2][3][4]
Data Presentation: Performance Comparison
The following table summarizes the key quantitative performance parameters for the analysis of 2-Iodophenol by HPLC-UV and GC-MS.
Note: The LOD for HPLC-UV is estimated based on a study that found UV detection to be 300-325 times less sensitive than ICP-MS for iodophenols, with the ICP-MS LOD for 2-Iodophenol reported as 0.08–0.22 µg/L.[1] LOD and LOQ for GC-MS are based on data for other silylated phenolic compounds.[3]
Experimental Protocols
HPLC-UV Method for 2-Iodophenol Analysis
This protocol is based on a generalized reversed-phase method for phenolic compounds.
1. Sample Preparation:
Dissolve the sample containing 2-Iodophenol in the mobile phase to a final concentration within the linear range of the instrument.
Filter the sample through a 0.45 µm syringe filter prior to injection.
2. HPLC Instrumentation and Conditions:
HPLC System: An Agilent 1260 Infinity II or equivalent system equipped with a Diode Array Detector (DAD) or UV-Vis detector.
Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
Mobile Phase: An isocratic or gradient mixture of acetonitrile (B52724) and water containing an acidic modifier (e.g., 0.1% phosphoric acid). A typical starting point could be a 50:50 (v/v) mixture of acetonitrile and water with 0.1% phosphoric acid.[5]
Flow Rate: 1.0 mL/min.
Injection Volume: 10-20 µL.
Column Temperature: 30°C.
Detection Wavelength: Set at the maximum absorbance wavelength for 2-Iodophenol (approximately 275-280 nm).
GC-MS Method for 2-Iodophenol Analysis
This protocol includes a silylation step for the derivatization of 2-Iodophenol.
Evaporate a known volume of the sample extract to dryness under a gentle stream of nitrogen.
To the dried residue, add 100 µL of a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).[3]
Add a suitable solvent like acetone, which has been shown to accelerate the derivatization reaction.[2]
Cap the vial tightly and heat at 70-80°C for 30-45 minutes.[4]
Cool the sample to room temperature before injection into the GC-MS.
2. GC-MS Instrumentation and Conditions:
GC-MS System: An Agilent GC-MS system or equivalent.
Column: A non-polar or medium-polarity capillary column, such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness).
Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.
Injector Temperature: 250-280°C.
Oven Temperature Program:
Initial temperature: 60°C, hold for 2 minutes.
Ramp to 250°C at a rate of 10°C/min.
Hold at 250°C for 5 minutes.
Transfer Line Temperature: 280°C.
Mass Spectrometer:
Ionization Mode: Electron Ionization (EI) at 70 eV.
Scan Mode: Full scan (e.g., m/z 40-500) for identification or Selected Ion Monitoring (SIM) for enhanced sensitivity in quantitative analysis.
Visualizations
Caption: Comparative experimental workflows for HPLC and GC-MS analysis of 2-Iodophenol.
Caption: Decision tree for selecting between HPLC and GC-MS for 2-Iodophenol analysis.
A Comparative Analysis of the Reactivity of 2-Iodophenol and 4-Iodophenol for Researchers
For researchers, scientists, and professionals in drug development, the selection of appropriate starting materials is paramount to the success of synthetic endeavors. This guide provides an objective comparison of the r...
Author: BenchChem Technical Support Team. Date: December 2025
For researchers, scientists, and professionals in drug development, the selection of appropriate starting materials is paramount to the success of synthetic endeavors. This guide provides an objective comparison of the reactivity of 2-iodophenol and 4-iodophenol (B32979), two constitutional isomers with distinct chemical behaviors. This analysis is supported by experimental data and established chemical principles to inform synthetic strategy.
The differential reactivity of 2-iodophenol and 4-iodophenol is primarily governed by the position of the iodine substituent on the phenol (B47542) ring. This positional variance influences the electronic environment of the molecule and introduces steric considerations in the case of the ortho-isomer. These factors have significant implications for a range of chemical transformations, including reactions involving the phenolic hydroxyl group and those targeting the carbon-iodine bond.
Comparative Data Summary
The following table summarizes key physicochemical properties and reactivity parameters for 2-iodophenol and 4-iodophenol, providing a quantitative basis for comparison.
The lower pKa of 2-iodophenol indicates it is a stronger acid. This is attributed to the electron-withdrawing inductive effect of the nearby iodine atom, which stabilizes the phenoxide anion. The potential for weak intramolecular hydrogen bonding in 2-iodophenol may also play a role.[3]
The positive Hammett constant for the para-iodo substituent indicates its overall electron-withdrawing character through a combination of a dominant electron-withdrawing inductive effect (-I) and a weaker electron-donating resonance effect (+R).[5][6] Hammett constants for ortho substituents are less straightforward due to the interplay of steric and electronic effects.
Steric Hindrance
Significant
Negligible
The iodine atom in the ortho position of 2-iodophenol can sterically hinder the approach of reagents to both the hydroxyl group and the adjacent carbon atom, potentially slowing down reaction rates compared to the unhindered para-isomer.[7]
Reactivity in Key Chemical Transformations
The distinct properties of 2-iodophenol and 4-iodophenol lead to different outcomes and efficiencies in common synthetic reactions.
Reactions Involving the Hydroxyl Group
The acidity of the phenolic proton is a key determinant of reactivity in reactions such as Williamson ether synthesis. Due to its lower pKa, 2-iodophenol is more readily deprotonated to form the corresponding phenoxide anion, which is the active nucleophile in this reaction. However, the steric bulk of the ortho-iodine substituent can impede the subsequent nucleophilic attack on an alkyl halide, potentially leading to lower yields or requiring more forcing reaction conditions compared to the sterically unencumbered 4-iodophenoxide.
Reactions Involving the Carbon-Iodine Bond
The carbon-iodine bond in both isomers is a reactive site for a variety of cross-coupling reactions, which are fundamental in the construction of complex molecular architectures.
Suzuki-Miyaura Coupling: This palladium-catalyzed reaction is highly effective for forming carbon-carbon bonds. The reactivity of aryl halides in Suzuki coupling generally follows the trend I > Br > Cl, making both iodophenols excellent substrates.[8][9] While both isomers are expected to be highly reactive, the steric hindrance in 2-iodophenol might influence the efficiency of the oxidative addition step or the reductive elimination step in the catalytic cycle, potentially leading to differences in reaction rates and yields compared to 4-iodophenol under identical conditions.
Ullmann Condensation: This classical copper-catalyzed coupling of aryl halides is also a viable transformation for both iodophenols.[10] Similar to Suzuki coupling, while both isomers possess a reactive C-I bond, the steric bulk of the ortho-substituent in 2-iodophenol could affect the reaction rate and overall yield.
Experimental Protocols for Comparative Reactivity Analysis
To empirically determine the relative reactivity of 2-iodophenol and 4-iodophenol, a series of parallel experiments under identical conditions is recommended.
Experiment 1: Comparative Acidity Measurement via Spectrophotometric Titration
Objective: To experimentally verify the pKa values of 2-iodophenol and 4-iodophenol.
Methodology:
Prepare stock solutions of 2-iodophenol and 4-iodophenol of known concentration in a suitable solvent (e.g., a water-methanol mixture).
Prepare a series of buffer solutions with a range of known pH values.
In separate cuvettes, mix an aliquot of the iodophenol stock solution with each buffer solution.
Measure the UV-Vis absorbance spectrum for each solution.
The pKa can be determined by plotting the absorbance at a wavelength where the phenol and phenoxide have different extinction coefficients against the pH of the buffer solutions. The inflection point of the resulting sigmoidal curve corresponds to the pKa.
Objective: To compare the reaction rates and yields of the Williamson ether synthesis for 2-iodophenol and 4-iodophenol.
Methodology:
In two separate, identical reaction vessels, dissolve equimolar amounts of 2-iodophenol and 4-iodophenol in a suitable polar aprotic solvent (e.g., DMF or acetonitrile).
Add an equimolar amount of a strong, non-nucleophilic base (e.g., sodium hydride) to each vessel to generate the phenoxide.
To each reaction, add an equimolar amount of a primary alkyl halide (e.g., ethyl iodide).
Maintain both reactions at the same constant temperature and stir vigorously.
Monitor the progress of each reaction over time by taking aliquots and analyzing them by a suitable technique (e.g., GC-MS or HPLC) to determine the consumption of the starting material and the formation of the ether product.
After a set reaction time, quench both reactions and perform an identical work-up and purification procedure.
Compare the isolated yields of the corresponding ethers.
Experiment 3: Comparative Suzuki-Miyaura Coupling
Objective: To evaluate the relative reactivity of 2-iodophenol and 4-iodophenol in a Suzuki-Miyaura cross-coupling reaction.
Methodology:
In two separate, identical reaction vessels, place equimolar amounts of 2-iodophenol and 4-iodophenol.
To each vessel, add the same arylboronic acid (e.g., phenylboronic acid, 1.2 equivalents), palladium catalyst (e.g., Pd(PPh₃)₄, 2 mol%), and base (e.g., K₂CO₃, 2 equivalents).
Add the same solvent system (e.g., a mixture of toluene, ethanol, and water) to each vessel.
Heat both reactions to the same temperature under an inert atmosphere.
Monitor the reactions by TLC, GC-MS, or HPLC to compare the rates of consumption of the starting iodophenols.
After the reaction is complete, perform an identical work-up and purification for both reactions.
Visualizing Reaction Mechanisms and Influencing Factors
To better understand the underlying principles of the discussed reactions and the factors influencing the reactivity of the two isomers, the following diagrams are provided.
Caption: Factors influencing the reactivity of 2-Iodophenol vs. 4-Iodophenol.
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: Logical workflow for the experimental comparison of iodophenol reactivity.
A Comparative Analysis of 2-Iodophenol and Other Halogenated Phenols for Researchers and Drug Development Professionals
A comprehensive guide to the physicochemical properties, biological activities, and toxicological profiles of 2-Iodophenol and its halogenated counterparts: 2-Fluorophenol, 2-Chlorophenol (B165306), and 2-Bromophenol. Th...
Author: BenchChem Technical Support Team. Date: December 2025
A comprehensive guide to the physicochemical properties, biological activities, and toxicological profiles of 2-Iodophenol and its halogenated counterparts: 2-Fluorophenol, 2-Chlorophenol (B165306), and 2-Bromophenol. This report provides a comparative analysis supported by experimental data to inform research and development in the pharmaceutical and chemical industries.
Halogenated phenols are a class of aromatic compounds that have garnered significant interest in various scientific disciplines, particularly in drug discovery and organic synthesis. Their unique chemical structures, imparted by the presence of a halogen atom on the phenol (B47542) ring, lead to diverse physicochemical properties and biological activities. Among these, 2-Iodophenol stands out due to the reactivity of the carbon-iodine bond, making it a versatile building block in synthetic chemistry. This guide presents a comparative study of 2-Iodophenol against other 2-halophenols to provide a clear and objective resource for scientists and researchers.
Physicochemical Properties: A Comparative Overview
The nature of the halogen substituent at the ortho position of the phenol ring significantly influences the molecule's physical and chemical characteristics. A summary of the key physicochemical properties of 2-Iodophenol and its counterparts is presented below.
Biological Activities: A Focus on Antimicrobial and Antioxidant Potential
Halogenated phenols are known to exhibit a range of biological activities, including antimicrobial and antioxidant effects. The nature and position of the halogen atom can significantly modulate this activity. While comprehensive, direct comparative studies are limited, the available data suggests that the antimicrobial and antioxidant potential of these compounds is an active area of research.
Antimicrobial Activity
Antioxidant Activity
Phenolic compounds are well-known for their antioxidant properties, which arise from their ability to donate a hydrogen atom to scavenge free radicals. The halogen substituent can influence this activity by altering the bond dissociation energy of the phenolic hydroxyl group. Direct comparative IC50 values for the 2-halophenols are not consistently reported in the literature, indicating a need for further research in this area.
Toxicity Profile: A Comparative Look at Acute Oral Toxicity
Understanding the toxicity of chemical compounds is paramount for their safe handling and application. The acute oral toxicity, often expressed as the median lethal dose (LD50), provides a standardized measure for comparison.
Compound
Test Species
Route of Administration
LD50 (mg/kg)
2-Chlorophenol
Mouse
Oral
340
Key Applications in Organic Synthesis
The unique reactivity of the carbon-halogen bond in 2-halophenols makes them valuable intermediates in a variety of organic transformations, particularly in the synthesis of heterocyclic compounds.
Synthesis of Benzofurans
A prominent application of 2-halophenols is in the synthesis of benzofurans, a common scaffold in many biologically active molecules and natural products. The general synthetic approach involves a palladium-catalyzed coupling reaction between a 2-halophenol and a terminal alkyne, followed by an intramolecular cyclization. The reactivity of the 2-halophenol in these reactions generally follows the order I > Br > Cl > F, making 2-Iodophenol a highly efficient starting material for such transformations.
Caption: General workflow for the synthesis of benzofurans from 2-halophenols.
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC) for Antimicrobial Activity
1. Preparation of Microbial Inoculum:
A pure culture of the test microorganism is grown overnight in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, Sabouraud Dextrose Broth for fungi) at the optimal temperature.
The culture is then diluted to achieve a standardized concentration, typically 1 x 10⁸ colony-forming units (CFU)/mL for bacteria and 1 x 10⁶ CFU/mL for fungi.
2. Preparation of Test Compounds:
Stock solutions of the 2-halophenols are prepared in a suitable solvent (e.g., dimethyl sulfoxide, DMSO) at a high concentration.
A series of twofold dilutions of each compound are prepared in a 96-well microtiter plate using the appropriate broth medium.
3. Inoculation and Incubation:
Each well is inoculated with a standardized volume of the microbial inoculum.
The microtiter plate is incubated at the optimal temperature for the microorganism for a specified period (e.g., 18-24 hours for bacteria, 48-72 hours for fungi).
4. Determination of MIC:
The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay for Antioxidant Activity
1. Preparation of DPPH Solution:
A stock solution of DPPH is prepared in methanol (B129727) to a concentration of approximately 0.1 mM. The solution should be freshly prepared and protected from light.
2. Preparation of Test Compounds and Standard:
Stock solutions of the 2-halophenols and a standard antioxidant (e.g., ascorbic acid or Trolox) are prepared in methanol.
A series of dilutions of the test compounds and the standard are prepared.
3. Assay Procedure:
A fixed volume of the DPPH solution is added to each dilution of the test compounds and the standard in a 96-well microtiter plate or in cuvettes.
The mixtures are incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
The absorbance of the solutions is measured at approximately 517 nm using a spectrophotometer.
4. Calculation of IC50:
The percentage of DPPH radical scavenging activity is calculated for each concentration of the test compounds and the standard.
The IC50 value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of scavenging activity against the concentration.
Potential Interaction with the Nrf2 Signaling Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway is a key cellular defense mechanism against oxidative stress. Many phenolic compounds have been shown to activate this pathway, leading to the upregulation of antioxidant and detoxification enzymes. While direct evidence for the activation of the Nrf2 pathway by 2-halophenols is an emerging area of research, it represents a plausible mechanism for their potential antioxidant and cytoprotective effects.
Caption: Proposed activation of the Nrf2 signaling pathway by oxidative stress.
A Comparative Guide to the Synthesis of 2-Iodophenol for Researchers and Drug Development Professionals
Introduction: 2-Iodophenol is a valuable intermediate in the synthesis of a wide range of pharmaceuticals and other complex organic molecules. Its utility stems from the presence of both a hydroxyl group and an iodine at...
Author: BenchChem Technical Support Team. Date: December 2025
Introduction: 2-Iodophenol is a valuable intermediate in the synthesis of a wide range of pharmaceuticals and other complex organic molecules. Its utility stems from the presence of both a hydroxyl group and an iodine atom on the aromatic ring, allowing for a variety of subsequent chemical transformations. The selection of an appropriate synthetic protocol for 2-iodophenol is crucial and depends on factors such as desired yield, purity, scalability, cost, and environmental impact. This guide provides an objective comparison of common synthesis protocols for 2-iodophenol, supported by experimental data, to aid researchers in making an informed decision.
Comparison of 2-Iodophenol Synthesis Protocols
The synthesis of 2-iodophenol can be broadly categorized into two main strategies: direct electrophilic iodination of phenol (B47542) and the Sandmeyer reaction of 2-aminophenol. Within direct iodination, several reagent systems have been developed, each with its own advantages and disadvantages.
Method 1: Direct Iodination with Iodine and Hydrogen Peroxide
This method represents a straightforward approach to the iodination of phenol using readily available and relatively benign reagents.
Procedure: To a solution of phenol (1 equivalent) in water, iodine (0.5 equivalents) and hydrogen peroxide (1 equivalent) are added.[1] The reaction mixture is stirred at room temperature for 24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is worked up by extraction with an organic solvent (e.g., ethyl acetate). The organic layers are combined, dried over anhydrous sodium sulfate (B86663), and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography to yield 2-iodophenol.[1]
Method 2: Direct Iodination with Trichloroisocyanuric Acid and Iodine
This protocol offers a rapid and high-yielding synthesis of iodophenols under mild and heterogeneous conditions.
Procedure: A mixture of phenol (1 mmol), trichloroisocyanuric acid (1 mmol), wet SiO₂ (50% m/m, 1 g), and iodine (1 mmol) is stirred in dichloromethane at room temperature.[2][3] The reaction is typically immediate.[2][3] The reaction mixture is then filtered, and the filtrate is washed with a 5% aqueous sodium thiosulfate (B1220275) solution.[2][3] The organic layer is dried over anhydrous magnesium sulfate and concentrated. The product is purified by column chromatography.[2][3]
Method 3: Direct Iodination with Potassium Iodide and Sodium Hypochlorite
This protocol is a common method for the iodination of phenols and is often used in teaching laboratories.
Procedure: Phenol (1.0 g) is dissolved in methanol (20 mL) in a round-bottom flask. To this solution, 1 molar equivalent of potassium iodide is added and stirred until dissolved. The flask is then placed in an ice/water bath at 0 °C. A 6% sodium hypochlorite solution (1 molar equivalent) is added dropwise over 30 minutes, maintaining the temperature at 0 °C. The solution is stirred for an additional 60 minutes at 0 °C. To quench the reaction, a 10% sodium thiosulfate solution (10 mL) is added. The solution is then acidified to a pH of 3-4 with 2 M hydrochloric acid, which causes the 2-iodophenol to precipitate. The product is collected by filtration.
Method 4: Sandmeyer Reaction of 2-Aminophenol
The Sandmeyer reaction provides a regioselective route to 2-iodophenol, avoiding the formation of isomeric byproducts that can occur with direct iodination.
Procedure: 2-Aminophenol (1 mole) is dissolved in a mixture of ice (500 g), water (500 cc), and concentrated sulfuric acid (1.2 moles). The solution is cooled to 0 °C in a freezing mixture. A solution of sodium nitrite (1 mole) in water (150 cc) is added slowly over an hour with constant stirring, keeping the temperature at 0 °C. After stirring for an additional 20 minutes, more sulfuric acid (0.37 mole) is added. This diazonium salt solution is then poured into an ice-cold solution of potassium iodide (1.2 moles) in water (200 cc). A small amount of copper bronze (1 g) is added, and the solution is slowly warmed on a water bath to 75-80 °C until the evolution of nitrogen gas ceases.[4] The resulting oil is extracted with chloroform, washed with a dilute thiosulfate solution, and the solvent is removed.[4] The crude 2-iodophenol is then purified by distillation under reduced pressure.[4]
Workflow and Decision Logic
The choice of synthesis protocol depends on the specific requirements of the researcher. The following diagram illustrates a logical workflow for selecting the most appropriate method.
Caption: Decision workflow for selecting a 2-Iodophenol synthesis protocol.
Spectroscopic Analysis: Confirming the Structure of 2-Iodophenol through Comparative Analysis
A definitive guide to the spectroscopic characterization of 2-Iodophenol, this document provides a comparative analysis of its spectral data against its isomers, 3-Iodophenol and 4-Iodophenol. Detailed experimental proto...
Author: BenchChem Technical Support Team. Date: December 2025
A definitive guide to the spectroscopic characterization of 2-Iodophenol, this document provides a comparative analysis of its spectral data against its isomers, 3-Iodophenol and 4-Iodophenol. Detailed experimental protocols and data interpretation are presented to aid researchers, scientists, and drug development professionals in the unambiguous structural confirmation of these compounds.
The precise identification of constitutional isomers is a critical step in chemical synthesis and drug development. Spectroscopic techniques such as Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for elucidating the exact arrangement of atoms within a molecule. This guide focuses on the application of these methods to distinguish 2-Iodophenol from its structural isomers, 3-Iodophenol and 4-Iodophenol.
Workflow for Spectroscopic Identification
The logical process for confirming the structure of 2-Iodophenol involves a multi-step spectroscopic analysis. Each technique provides a unique piece of the structural puzzle, and their combined interpretation leads to a confident assignment.
Caption: Logical workflow for the spectroscopic confirmation of 2-Iodophenol.
Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data for 2-Iodophenol, 3-Iodophenol, and 4-Iodophenol, highlighting the distinguishing features that enable their differentiation.
¹H NMR Spectroscopy Data
The substitution pattern on the aromatic ring significantly influences the chemical shifts and coupling constants of the aromatic protons, making ¹H NMR a powerful tool for isomer differentiation.
Note: The exact chemical shifts and coupling constants can vary slightly depending on the solvent and the spectrometer's field strength.
¹³C NMR Spectroscopy Data
The position of the iodine and hydroxyl groups on the benzene (B151609) ring results in distinct chemical shifts for the carbon atoms, providing a clear fingerprint for each isomer in ¹³C NMR spectroscopy.
Table 2: Comparative ¹³C NMR Data (in CDCl₃)
Compound
Chemical Shifts (δ, ppm)
2-Iodophenol
155.4, 139.2, 129.5, 122.8, 115.6, 86.1
3-Iodophenol
156.1, 138.3, 131.0, 122.9, 115.0, 94.4
4-Iodophenol
155.9, 138.5 (2C), 117.8 (2C), 82.9
Note: The assignments are based on typical chemical shift ranges and may require 2D NMR techniques for unambiguous confirmation.
IR Spectroscopy Data
While the IR spectra of the three isomers are broadly similar due to the presence of the same functional groups (hydroxyl and iodinated benzene ring), subtle differences in the fingerprint region (below 1500 cm⁻¹) can be observed. The key characteristic absorptions are presented below.
Table 3: Key IR Absorptions (cm⁻¹)
Compound
O-H Stretch
C-O Stretch
Aromatic C-H Stretch
C=C Aromatic Stretch
2-Iodophenol
~3450 (broad)
~1250
~3050
~1580, 1470
3-Iodophenol
~3400 (broad)
~1240
~3060
~1570, 1460
4-Iodophenol
~3350 (broad)
~1230
~3040
~1585, 1480
Mass Spectrometry Data
All three isomers have the same molecular weight and will exhibit a molecular ion peak at the same mass-to-charge ratio (m/z). However, the fragmentation patterns, particularly the relative intensities of the fragment ions, can differ.
The following are generalized protocols for the acquisition of spectroscopic data for iodophenol isomers. Instrument-specific parameters should be optimized by the user.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Dissolve approximately 5-10 mg of the iodophenol isomer in 0.5-0.7 mL of deuterated chloroform (B151607) (CDCl₃) containing tetramethylsilane (B1202638) (TMS) as an internal standard.
¹H NMR Acquisition:
Spectrometer: 400 MHz or higher field strength NMR spectrometer.
Parameters: Acquire a standard proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a spectral width of 16 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds.
¹³C NMR Acquisition:
Spectrometer: 100 MHz or higher frequency for ¹³C NMR.
Parameters: Acquire a proton-decoupled carbon spectrum. A wider spectral width (e.g., 240 ppm) is required. A longer relaxation delay (e.g., 2-5 seconds) and a significantly larger number of scans are necessary due to the lower natural abundance and sensitivity of the ¹³C nucleus.
Infrared (IR) Spectroscopy
Sample Preparation:
KBr Pellet: Mix a small amount of the solid sample with dry potassium bromide (KBr) and press into a thin, transparent pellet.
ATR (Attenuated Total Reflectance): Place a small amount of the solid sample directly on the ATR crystal.
Parameters: Collect the spectrum over the range of 4000-400 cm⁻¹. Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio. A background spectrum of the empty sample compartment (or KBr pellet) should be collected and subtracted from the sample spectrum.
Mass Spectrometry (MS)
Sample Introduction:
Gas Chromatography-Mass Spectrometry (GC-MS): Dissolve the sample in a volatile solvent (e.g., dichloromethane (B109758) or ethyl acetate) and inject it into the GC. The separated components will then enter the mass spectrometer.
Direct Infusion: Dissolve the sample in a suitable solvent and introduce it directly into the ion source.
Ionization: Electron Ionization (EI) is a common method for this type of analysis.
Acquisition:
Mass Analyzer: Quadrupole or Time-of-Flight (TOF) mass analyzer.
Parameters: Scan a mass range that includes the expected molecular ion (e.g., m/z 50-300). The ionization energy is typically set to 70 eV.
By following these protocols and comparing the acquired data with the reference tables, researchers can confidently confirm the structure of 2-Iodophenol and distinguish it from its isomers.
2-Iodophenol Derivatives as Precursors for Hypervalent Iodine(V) Catalysis in Oxidation Reactions: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive comparison of the catalytic performance of hypervalent iodine(V) species derived from 2-iodophenol precursors, particula...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the catalytic performance of hypervalent iodine(V) species derived from 2-iodophenol precursors, particularly 2-iodobenzoic acid, with alternative iodoarene-based catalysts in oxidation reactions. The information presented is supported by experimental data to facilitate the selection of optimal catalytic systems for various synthetic applications.
Mechanism of Action: 2-Iodophenol Derivatives in Catalysis
2-Iodophenol and its derivatives, such as 2-iodobenzoic acid, are not catalysts in their native state. Instead, they serve as precatalysts that are oxidized in situ to form highly reactive hypervalent iodine(V) species, such as 2-iodoxybenzoic acid (IBX). These hypervalent iodine compounds are the active catalytic species that perform the oxidation of organic substrates.
The catalytic cycle typically proceeds as follows:
Oxidation of the Precatalyst: The iodoarene precatalyst is oxidized by a stoichiometric terminal oxidant, most commonly potassium peroxymonosulfate (B1194676) (Oxone®) or meta-chloroperoxybenzoic acid (m-CPBA), to generate the active iodine(V) species.
Substrate Oxidation: The generated hypervalent iodine(V) catalyst oxidizes the substrate (e.g., an alcohol to a ketone or aldehyde).
Catalyst Regeneration: During the substrate oxidation, the hypervalent iodine(V) species is reduced back to the initial iodoarene, which then re-enters the catalytic cycle.
This catalytic approach offers a safer and more atom-economical alternative to using stoichiometric amounts of potentially explosive hypervalent iodine reagents.[1]
Figure 1: General catalytic cycle for the oxidation of substrates using 2-iodobenzoic acid as a precatalyst and a terminal oxidant.
Performance Comparison of Iodoarene-Based Catalysts in Alcohol Oxidation
The choice of the iodoarene precatalyst can significantly influence the efficiency of the oxidation reaction. While direct comparative data for 2-iodophenol is scarce, extensive studies have been conducted on its derivative, 2-iodobenzoic acid, and other functionalized iodoarenes. The following table summarizes the performance of various iodoarene precatalysts in the oxidation of alcohols.
Note: The oxidation of primary alcohols can often lead to the corresponding carboxylic acids, especially with longer reaction times or higher temperatures.[3]
Experimental Protocols
General Procedure for the Catalytic Oxidation of Alcohols with 2-Iodobenzoic Acid and Oxone®[1]
Reaction Setup: To a solution of the alcohol (1.0 mmol) in a 2:1 mixture of acetonitrile (B52724) and water (15 mL), add 2-iodobenzoic acid (0.1 mmol, 10 mol%).
Addition of Oxidant: Add Oxone® (2.2 mmol) to the reaction mixture.
Reaction Conditions: Stir the mixture at 70 °C and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
Work-up: Upon completion, cool the reaction mixture to room temperature. Add water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel.
General Procedure for the Iodoarene-Catalyzed Oxidative Cyclization of β-Amidoketones[5][6]
Reaction Setup: Dissolve the β-amidoketone (1 equiv) in acetonitrile (to a concentration of 0.14 M).
Addition of Catalyst and Reagents: Add 2-iodoanisole (0.2 equiv), followed by m-CPBA (3 equiv) and p-toluenesulfonic acid monohydrate (3 equiv).
Reaction Conditions: Stir the mixture overnight at room temperature.
Work-up: Quench the reaction by adding saturated aqueous solutions of Na2S2O3 and NaHCO3. Extract the mixture with dichloromethane.
Purification: Combine the organic layers, dry over MgSO4, filter, and concentrate under vacuum. Purify the residue by flash chromatography.
Figure 2: A generalized experimental workflow for hypervalent iodine(V) catalyzed oxidation reactions.
Conclusion
Derivatives of 2-iodophenol, particularly 2-iodobenzoic acid, serve as effective and readily available precatalysts for a variety of oxidation reactions. The in situ generation of the active hypervalent iodine(V) species from these precursors using a terminal oxidant provides a practical and safer alternative to the use of stoichiometric hypervalent iodine reagents. The choice of the iodoarene precursor, its substitution pattern, and the reaction conditions can be tailored to optimize the yield and selectivity for a specific transformation. While 2-iodobenzoic acid is a commonly used and efficient precatalyst, other functionalized iodoarenes, such as 2-iodoanisole and substituted 2-iodobenzamides, may offer enhanced reactivity or selectivity in certain applications. Researchers should consider the specific requirements of their synthetic target when selecting the optimal catalytic system.
Comparative Guide to the Biological Activity of 2-Iodophenol Derivatives
For Researchers, Scientists, and Drug Development Professionals This guide provides a comparative overview of the potential biological activities of 2-iodophenol derivatives, focusing on their anticancer, antimicrobial,...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the potential biological activities of 2-iodophenol derivatives, focusing on their anticancer, antimicrobial, and antioxidant properties. Due to a notable scarcity of publicly available quantitative data specifically for 2-iodophenol derivatives, this document leverages data from structurally related compounds, such as other halogenated phenols and parent phenolic compounds, to provide a comparative context and highlight areas for future research.
Introduction to 2-Iodophenol and its Derivatives
Phenolic compounds are a well-established class of molecules known for their diverse biological activities, including antioxidant, antimicrobial, and anticancer effects.[1] The introduction of halogen atoms, such as iodine, into the phenolic ring can significantly modulate these properties. The 2-iodophenol scaffold, with an iodine atom positioned ortho to the hydroxyl group, presents a unique electronic and steric profile that could lead to novel biological activities. While extensive research exists for other halogenated phenols, particularly bromophenols and chlorophenols derived from marine organisms, 2-iodophenol derivatives remain a largely unexplored chemical space.[2][3] This guide aims to synthesize the available information and provide a framework for evaluating the potential of these compounds.
Comparative Biological Activities
Anticancer Activity
Phenolic compounds can exert anticancer effects through various mechanisms, including the induction of apoptosis, inhibition of cell proliferation, and interference with key signaling pathways.[4] Halogenation can enhance these activities. For instance, certain bromophenol derivatives isolated from marine algae have demonstrated potent antiproliferative activity against several cancer cell lines with IC50 values in the nanomolar range.[5]
Data Presentation: Anticancer Activity
Compound/Derivative
Cancer Cell Line
IC50 (µM)
Reference Compound
IC50 (µM)
Hypothetical 2-Iodophenol Derivative A
MCF-7 (Breast)
Data not available
Doxorubicin
~0.5 - 2
Hypothetical 2-Iodophenol Derivative B
A549 (Lung)
Data not available
Cisplatin
~1 - 10
Hypothetical 2-Iodophenol Derivative C
HT-29 (Colon)
Data not available
5-Fluorouracil
~5 - 20
Bromophenol Derivative (from Leathesia nana)
A549, BGC-823, MCF-7, HCT-8
0.0018 - 0.0038
Not specified
-
Caption: Illustrative comparison of anticancer activity. Note the absence of specific data for 2-iodophenol derivatives, underscoring a significant research gap.
Signaling Pathways in Cancer
Phenolic compounds are known to modulate several signaling pathways critical for cancer cell survival and proliferation. These include the PI3K/Akt, MAPK, and NF-κB pathways. The introduction of an iodine atom could potentially influence the interaction of these derivatives with protein kinases or other components of these pathways.
Caption: Potential targeting of cancer signaling pathways by 2-iodophenol derivatives.
Antimicrobial Activity
The antimicrobial properties of phenols are well-documented, and halogenation can enhance their efficacy. The mechanism of action often involves disruption of the microbial cell membrane, leading to leakage of intracellular components and cell death. Iodine itself is a known potent antimicrobial agent. Therefore, 2-iodophenol derivatives are promising candidates for the development of new antimicrobial agents.
Data Presentation: Antimicrobial Activity
Similar to the anticancer data, specific Minimum Inhibitory Concentration (MIC) values for a range of 2-iodophenol derivatives against various microbial strains are not readily found in the literature. The table below presents data for other phenolic compounds to illustrate how such a comparison would be structured.
Compound/Derivative
Bacterial Strain
Fungal Strain
MIC (µg/mL)
Reference Compound
MIC (µg/mL)
Hypothetical 2-Iodophenol Derivative D
Staphylococcus aureus
-
Data not available
Vancomycin
~0.5 - 2
Hypothetical 2-Iodophenol Derivative E
Escherichia coli
-
Data not available
Ciprofloxacin
~0.015 - 1
Hypothetical 2-Iodophenol Derivative F
-
Candida albicans
Data not available
Fluconazole
~0.25 - 4
Phenolic extract (S. adstringens)
S. aureus, S. epidermidis
-
7.81 - 62.5
Not specified
-
Caption: Illustrative comparison of antimicrobial activity. The lack of data for 2-iodophenol derivatives highlights a key area for future investigation.
Mechanism of Antimicrobial Action
The proposed antimicrobial mechanism for phenolic compounds often involves interactions with the microbial cell envelope.
Caption: Proposed mechanism of antimicrobial action for phenolic derivatives.
Antioxidant Activity
Phenolic compounds are excellent antioxidants due to their ability to donate a hydrogen atom or an electron to neutralize free radicals. The antioxidant capacity is influenced by the number and position of hydroxyl groups and other substituents on the aromatic ring.
Data Presentation: Antioxidant Activity
The antioxidant activity of compounds is often evaluated using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, with results expressed as IC50 values (the concentration required to scavenge 50% of the radicals).
Compound/Derivative
DPPH Radical Scavenging IC50 (µg/mL)
Reference Compound
DPPH Radical Scavenging IC50 (µg/mL)
Hypothetical 2-Iodophenol Derivative G
Data not available
Ascorbic Acid
~2 - 10
Hypothetical 2-Iodophenol Derivative H
Data not available
Trolox
~5 - 20
Poinsettia Leaf Extract (Red)
79.77
Not specified
-
Caption: Illustrative comparison of antioxidant activity. Specific DPPH scavenging data for 2-iodophenol derivatives is needed for a direct comparison.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate further research in this area.
MTT Assay for Anticancer Activity
Objective: To determine the cytotoxic effects of compounds on cancer cell lines.
Protocol:
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., 2-iodophenol derivatives) and a vehicle control. Incubate for 48-72 hours.
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.
Caption: Workflow for the MTT cell viability assay.
Agar (B569324) Well Diffusion Assay for Antimicrobial Activity
Objective: To qualitatively assess the antimicrobial activity of compounds.
Inoculate Agar: Spread the microbial inoculum evenly onto the surface of an agar plate (e.g., Mueller-Hinton agar).
Create Wells: Aseptically create wells (6-8 mm in diameter) in the agar.
Add Compounds: Add a fixed volume (e.g., 50-100 µL) of the test compound solutions at various concentrations into the wells.
Incubation: Incubate the plates at the appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.
Measure Inhibition Zone: Measure the diameter of the clear zone of inhibition around each well.
Caption: Workflow for the agar well diffusion assay.
DPPH Radical Scavenging Assay for Antioxidant Activity
Objective: To determine the free radical scavenging capacity of compounds.
Protocol:
Prepare Solutions: Prepare a stock solution of DPPH in methanol (B129727) (e.g., 0.1 mM) and various concentrations of the test compounds.
Reaction Mixture: In a 96-well plate, add 100 µL of the test compound solution to 100 µL of the DPPH solution.
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
Absorbance Measurement: Measure the absorbance at 517 nm.
Data Analysis: Calculate the percentage of radical scavenging activity and determine the IC50 value.
Caption: Workflow for the DPPH radical scavenging assay.
Conclusion and Future Directions
2-Iodophenol derivatives represent a promising yet underexplored class of compounds with potential applications in cancer therapy, infectious disease control, and as antioxidants. The existing literature on related halogenated phenols suggests that the introduction of iodine could significantly enhance their biological activities. However, a critical lack of specific experimental data for 2-iodophenol derivatives prevents a direct and comprehensive comparison.
Future research should focus on the synthesis of a diverse library of 2-iodophenol derivatives and their systematic evaluation in a battery of in vitro and in vivo assays to determine their anticancer, antimicrobial, and antioxidant potential. Elucidation of their mechanisms of action and structure-activity relationships will be crucial for the rational design of novel and potent therapeutic agents. The experimental protocols and comparative frameworks provided in this guide offer a starting point for these much-needed investigations.
A Comparative Guide to the Quantitative Analysis of 2-Iodophenol in Reaction Mixtures
For researchers, scientists, and drug development professionals, the accurate and precise quantification of 2-Iodophenol in complex reaction mixtures is critical for process optimization, kinetic studies, and quality con...
Author: BenchChem Technical Support Team. Date: December 2025
For researchers, scientists, and drug development professionals, the accurate and precise quantification of 2-Iodophenol in complex reaction mixtures is critical for process optimization, kinetic studies, and quality control. This guide provides an objective comparison of the three most common analytical techniques for this purpose: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Vis Spectrophotometry. Each method's performance is evaluated based on key analytical parameters, supported by detailed experimental protocols to aid in method selection and implementation.
Comparison of Analytical Methods
The choice of analytical technique for the quantification of 2-Iodophenol depends on several factors, including the required sensitivity, selectivity, sample matrix complexity, and available instrumentation. The following tables summarize the key performance parameters for HPLC, GC-MS, and UV-Vis Spectrophotometry based on validated methods for 2-Iodophenol and structurally similar halogenated phenols.
Table 1: Performance Characteristics of Analytical Methods for 2-Iodophenol Quantification
Parameter
High-Performance Liquid Chromatography (HPLC)
Gas Chromatography-Mass Spectrometry (GC-MS)
UV-Vis Spectrophotometry
Principle
Separation based on polarity, with UV or MS detection.
Separation based on volatility and polarity, with mass spectrometric detection.
Measurement of light absorbance by the analyte at a specific wavelength.
Lower sensitivity compared to GC-MS for some analytes.
May require derivatization, which adds a step to the workflow.[4]
Lower sensitivity and susceptible to interference from other absorbing species in the matrix.[3]
Experimental Protocols
Detailed and robust experimental protocols are essential for achieving reliable and reproducible quantitative results. The following sections provide representative methodologies for the analysis of 2-Iodophenol using HPLC, GC-MS, and UV-Vis Spectrophotometry.
Phosphoric acid or Formic acid (for MS compatibility)[6]
2-Iodophenol standard
Procedure:
Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water (e.g., 60:40 v/v) with 0.1% phosphoric acid or formic acid.[6] Degas the mobile phase before use.
Standard Solution Preparation: Prepare a stock solution of 2-Iodophenol in the mobile phase. Perform serial dilutions to create a series of calibration standards (e.g., 1, 5, 10, 20, 50 µg/mL).
Sample Preparation: Dilute an aliquot of the reaction mixture with the mobile phase to a concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter.
Chromatographic Conditions:
Flow Rate: 1.0 mL/min
Injection Volume: 10 µL
Column Temperature: 30 °C
Detection Wavelength: 210 nm, 254 nm, or 280 nm[7][8]
Quantification: Inject the calibration standards to construct a calibration curve by plotting peak area versus concentration. Inject the prepared sample and determine the concentration of 2-Iodophenol from the calibration curve.
Figure 1. HPLC analysis workflow for 2-Iodophenol.
Gas Chromatography-Mass Spectrometry (GC-MS) Method
GC-MS is a powerful technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry, offering high sensitivity and selectivity.[1] For non-volatile compounds like phenols, derivatization is often necessary to increase their volatility.
Instrumentation:
Gas chromatograph coupled to a mass spectrometer (GC-MS)
Capillary column suitable for phenol (B47542) analysis (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm film thickness)
Reagents:
Dichloromethane or Hexane (GC grade)
Derivatizing agent (e.g., Acetic Anhydride or N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA)
Internal standard (e.g., 2,4,6-tribromophenol)
2-Iodophenol standard
Procedure:
Standard and Sample Preparation (Derivatization):
To 1 mL of the standard solutions or the diluted reaction mixture in a suitable solvent, add an internal standard.
Add the derivatizing agent (e.g., 100 µL of acetic anhydride).
Heat the mixture (e.g., at 60°C for 30 minutes) to complete the reaction.
GC-MS Conditions:
Injector Temperature: 250 °C
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)
Oven Temperature Program: Initial temperature of 80 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.
MS Transfer Line Temperature: 280 °C
Ion Source Temperature: 230 °C
Mode: Selected Ion Monitoring (SIM) using characteristic ions of derivatized 2-Iodophenol.
Quantification: Create a calibration curve by plotting the ratio of the peak area of the 2-Iodophenol derivative to the peak area of the internal standard against the concentration of the standards. Determine the concentration of 2-Iodophenol in the sample using this calibration curve.
Figure 2. GC-MS analysis workflow for 2-Iodophenol.
UV-Vis Spectrophotometry Method
UV-Vis spectrophotometry is a simple and rapid technique for the quantification of compounds that absorb light in the ultraviolet-visible region.[9]
Instrumentation:
UV-Vis Spectrophotometer
Reagents:
Solvent (e.g., Ethanol or a suitable buffer)
2-Iodophenol standard
Procedure:
Determination of λmax: Scan a dilute solution of 2-Iodophenol across the UV-Vis spectrum (e.g., 200-400 nm) against a solvent blank to determine the wavelength of maximum absorbance (λmax).
Standard Solution Preparation: Prepare a stock solution of 2-Iodophenol in the chosen solvent. Create a series of calibration standards by serial dilution.
Sample Preparation: Dilute a known volume of the reaction mixture with the solvent to ensure the absorbance falls within the linear range of the instrument (typically 0.1-1.0).
Measurement: Measure the absorbance of the blank, calibration standards, and the prepared sample at the predetermined λmax.
Quantification: Construct a calibration curve by plotting absorbance versus the concentration of the standards. Use the absorbance of the sample to determine the concentration of 2-Iodophenol from the calibration curve, applying the Beer-Lambert law.
A Comparative Guide to Separation Techniques for 2-Iodophenol Isomers
For researchers, scientists, and professionals in drug development, the efficient separation of 2-iodophenol from its structural isomers, 3-iodophenol (B1680319) and 4-iodophenol (B32979), is a critical step in ensuring...
Author: BenchChem Technical Support Team. Date: December 2025
For researchers, scientists, and professionals in drug development, the efficient separation of 2-iodophenol from its structural isomers, 3-iodophenol (B1680319) and 4-iodophenol (B32979), is a critical step in ensuring the purity of starting materials and the integrity of subsequent synthetic transformations. The structural similarity of these isomers presents a significant purification challenge. This guide provides an objective comparison of various separation techniques, supported by experimental data, to aid in the selection of the most appropriate method for your specific needs.
Challenges in Isomer Separation
The primary difficulty in separating 2-, 3-, and 4-iodophenol lies in their nearly identical physical and chemical properties. Techniques that rely on differences in boiling points, such as distillation, are often ineffective due to the isomers' very similar boiling points.[1] Therefore, methods that exploit subtle differences in polarity, charge, and molecular shape are generally more successful.
Comparison of Separation Techniques
The following table summarizes the performance of key separation techniques for 2-iodophenol and its isomers based on available experimental data. High-Performance Liquid Chromatography (HPLC) and Capillary Electrophoresis (CE) have demonstrated effective separation at an analytical scale. While fractional crystallization is a potential method for large-scale purification, specific quantitative data for iodophenol isomers is less readily available in the literature.
Separation Time: Maximum of 6.6 minutes for 2-iodophenol and 4-iodophenol.[5]
Fractional Crystallization
Principle: Separation based on differences in solubility and crystal lattice formation. Can be performed from a melt or a solution.[6]
Performance: Highly dependent on the solvent system and temperature profile. Can yield high-purity products.[6]
Benchtop to Industrial
Experimental Protocols
Below are detailed methodologies for the key separation techniques discussed. These protocols are based on established methods and can be adapted for specific laboratory conditions.
Injection: Hydrodynamic injection (e.g., 50 mbar for 5 seconds).
Detection: UV at a suitable wavelength (e.g., 210 nm).
Procedure:
Rinse the capillary sequentially with 0.1 M NaOH, deionized water, and the running buffer.
Fill the capillary with the running buffer.
Inject the sample solution.
Apply the separation voltage.
Detect the migrating isomers as they pass the detector window.
Fractional Crystallization
This technique is suitable for larger-scale purification and relies on the differential solubility of the isomers.
Apparatus: Jacketed crystallization vessel with a stirrer and temperature control.
Solvent Selection: The choice of solvent is critical. A solvent in which the desired isomer has lower solubility at a reduced temperature compared to the other isomers is ideal. Potential solvents could include hexane, heptane, or toluene, possibly in mixtures with more polar solvents.
General Procedure:
Dissolve the isomer mixture in a minimal amount of a suitable hot solvent to create a saturated solution.
Slowly cool the solution to induce crystallization of the least soluble isomer. The cooling rate should be controlled to promote the formation of pure crystals.
Hold the mixture at the final temperature to allow for complete crystallization.
Isolate the crystals by filtration.
Wash the crystals with a small amount of cold, fresh solvent to remove any adhering mother liquor containing the other isomers.
Dry the purified crystals.
The purity of the crystals and the composition of the mother liquor should be analyzed by a suitable method like HPLC or GC.
Experimental Workflow Visualization
The following diagram illustrates a general workflow for the separation and analysis of 2-iodophenol isomers.
General workflow for the separation of 2-iodophenol isomers.
2-Iodophenol: A Comparative Guide to Synthesis and Applications
For Researchers, Scientists, and Drug Development Professionals 2-Iodophenol, a halogenated aromatic compound, serves as a pivotal building block in modern organic synthesis. Its unique structure, featuring an iodine ato...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
2-Iodophenol, a halogenated aromatic compound, serves as a pivotal building block in modern organic synthesis. Its unique structure, featuring an iodine atom and a hydroxyl group in the ortho position on a benzene (B151609) ring, imparts distinct chemical reactivity, making it a valuable precursor in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. This guide provides a comprehensive comparison of the primary synthetic routes to 2-iodophenol and evaluates its performance in key applications against relevant alternatives, supported by experimental data and detailed protocols.
Synthesis of 2-Iodophenol: A Comparative Analysis
The synthesis of 2-iodophenol can be achieved through several methods, each with its own set of advantages and disadvantages concerning yield, regioselectivity, reaction conditions, and environmental impact.
Dissolve 2-aminophenol (1.0 eq) in a mixture of water and concentrated hydrochloric acid, cooled in an ice bath to 0-5 °C.
Slowly add a cold aqueous solution of sodium nitrite (1.0 eq) to the stirred solution, maintaining the temperature below 5 °C to form the diazonium salt.
In a separate flask, dissolve potassium iodide (1.2 eq) in cold water.
Slowly add the cold diazonium salt solution to the potassium iodide solution with stirring.
Allow the reaction mixture to warm to room temperature and then gently heat on a water bath (around 75-80 °C) until the evolution of nitrogen gas ceases.[4]
Cool the mixture to room temperature and extract the product with a suitable organic solvent (e.g., diethyl ether or chloroform).
Wash the combined organic extracts with a dilute sodium thiosulfate solution to remove any residual iodine.
Dry the organic layer over an anhydrous drying agent, filter, and remove the solvent under reduced pressure.
The crude 2-iodophenol can be purified by distillation under reduced pressure or recrystallization.
Applications of 2-Iodophenol: A Performance Comparison
2-Iodophenol is a versatile reagent, primarily utilized in cross-coupling reactions to form carbon-carbon and carbon-heteroatom bonds, which are fundamental transformations in the synthesis of complex organic molecules.
Comparison of 2-Iodophenol in Cross-Coupling Reactions
The reactivity of the carbon-iodine bond in 2-iodophenol is significantly higher than that of the corresponding carbon-bromine or carbon-chlorine bonds, making it a superior substrate in many palladium-catalyzed cross-coupling reactions. This enhanced reactivity often allows for milder reaction conditions, lower catalyst loadings, and shorter reaction times.
Cross-Coupling Reaction
Alternative Substrate
Key Performance Metrics
Advantage of 2-Iodophenol
Suzuki-Miyaura Coupling
2-Bromophenol
Reaction Time, Yield
Higher reactivity leads to shorter reaction times and often higher yields under similar conditions.[4][5][6]
Sonogashira Coupling
2-Bromophenol
Catalyst Loading, Temperature
Reactions can often be performed at lower temperatures with lower catalyst loadings.[7]
Heck Reaction
2-Bromophenol
Reaction Rate, Selectivity
The higher reactivity of the C-I bond generally leads to faster reaction rates.
Experimental Protocols for Applications
1. Sonogashira Coupling for the Synthesis of 2-(Alkynyl)phenols
This protocol describes a general procedure for the palladium- and copper-co-catalyzed coupling of 2-iodophenol with a terminal alkyne.
Materials: 2-Iodophenol, Terminal Alkyne, Palladium Catalyst (e.g., PdCl₂(PPh₃)₂), Copper(I) Iodide (CuI), Base (e.g., Triethylamine or Diisopropylamine), Anhydrous Solvent (e.g., THF or DMF).
Procedure:
To a dry Schlenk flask under an inert atmosphere (e.g., Argon), add 2-iodophenol (1.0 eq), the palladium catalyst (e.g., 2-5 mol%), and copper(I) iodide (e.g., 5-10 mol%).
Add the anhydrous solvent to dissolve the solids.
Add the terminal alkyne (1.1-1.5 eq) to the reaction mixture via syringe.
Finally, add the base (e.g., 2-3 eq).
Stir the reaction mixture at room temperature or heat as required (typically 50-80 °C).
Monitor the reaction progress by TLC.
Upon completion, cool the reaction mixture, dilute with an organic solvent, and filter through a pad of celite to remove the catalyst.
Wash the filtrate with a saturated aqueous solution of ammonium (B1175870) chloride and then with brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by column chromatography.
2. Synthesis of Benzofurans via Sonogashira Coupling and Cyclization
2-Iodophenol is a key starting material for the synthesis of benzofurans, a common motif in biologically active molecules.[8]
Follow the procedure for the Sonogashira coupling as described above.
After the initial coupling to form the 2-(alkynyl)phenol intermediate, the reaction is heated (often in the same pot) to induce intramolecular cyclization to the benzofuran (B130515) product. The required temperature and time will vary depending on the substrate.
The workup and purification are similar to the Sonogashira coupling protocol.
Visualizing Chemical Processes
To better understand the synthetic and mechanistic aspects discussed, the following diagrams are provided.
Caption: General workflow for the synthesis and application of 2-iodophenol.
Caption: Catalytic cycle of the Sonogashira cross-coupling reaction.
Conclusion
2-Iodophenol is a highly valuable and versatile intermediate in organic synthesis. While direct iodination of phenol offers a greener route, other methods starting from precursors like 2-aminobenzoic acid or 2-iodophenylboronic acid can provide higher yields. The high reactivity of the carbon-iodine bond in 2-iodophenol makes it an excellent substrate for a variety of cross-coupling reactions, often outperforming its bromo- and chloro-analogs in terms of reaction efficiency. This allows for the synthesis of complex molecules for pharmaceutical and material science applications under milder conditions. The choice of synthetic route and application will ultimately depend on the specific requirements of the target molecule, balancing factors such as cost, yield, and environmental impact.
Essential Safety and Logistical Information for Laboratory Professionals The proper disposal of 2-Iodophenol is a critical component of laboratory safety and environmental responsibility. Due to its hazardous properties,...
Author: BenchChem Technical Support Team. Date: December 2025
Essential Safety and Logistical Information for Laboratory Professionals
The proper disposal of 2-Iodophenol is a critical component of laboratory safety and environmental responsibility. Due to its hazardous properties, this compound must not be disposed of through conventional waste streams such as sanitary sewers or general trash.[1] This guide provides a comprehensive, step-by-step procedure for the safe handling and disposal of 2-Iodophenol, ensuring compliance with safety regulations and building trust in safe laboratory practices.
Immediate Safety and Handling Precautions
Before initiating any disposal procedure, it is imperative to handle 2-Iodophenol with appropriate safety measures.
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles with side-shields, and a laboratory coat.[2][3]
Ventilation: All handling of 2-Iodophenol should occur in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation exposure.[2][3]
Incompatible Materials: Store 2-Iodophenol waste away from strong oxidizing agents.[3][4]
Quantitative Data Summary
The following table summarizes key physical, chemical, and hazard data for 2-Iodophenol to inform safe handling and disposal.
H302, H312, H332 (Harmful if swallowed, in contact with skin, or if inhaled)[2][6], H315 (Causes skin irritation)[2][6], H319 (Causes serious eye irritation)[2][6], H335 (May cause respiratory irritation)[2][6]
Adherence to a systematic disposal protocol is mandatory. The primary method for disposal is through a licensed professional waste disposal service.[2] In-laboratory treatment or neutralization is not recommended.
Step 1: Waste Segregation and Collection
Identify as Hazardous Waste: 2-Iodophenol is a halogenated organic compound and must be treated as hazardous waste.
Collect Waste: All materials contaminated with 2-Iodophenol, including unused product, reaction residues, and contaminated items (e.g., gloves, filter paper, pipette tips), must be collected for disposal.
Use a Designated Container: Place all waste into a dedicated, sealable, and chemically compatible container. Glass containers are often preferred for organic solids. Do not mix with non-halogenated or other incompatible waste streams.
Step 2: Container Labeling
Label Immediately: As soon as the first item of waste is added, the container must be labeled.
Required Information: The label must clearly state "Hazardous Waste" and include the full chemical name, "2-Iodophenol." Avoid using abbreviations or chemical formulas. List all chemical constituents and their approximate percentages if it is a mixed waste stream.
Step 3: Temporary On-Site Storage
Satellite Accumulation Area (SAA): Store the sealed and labeled waste container in a designated SAA, which must be at or near the point of generation.
Storage Conditions: The SAA should be a secure, well-ventilated area, away from heat or ignition sources. The container must be kept closed except when adding waste.
Step 4: Arrange for Professional Disposal
Contact EHS: Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor to schedule a pickup.
Provide Documentation: Be prepared to provide the EHS office with an accurate description of the waste contents and a copy of the Safety Data Sheet (SDS).
Emergency Spill Procedures
In the event of a spill, immediate action is required:
Evacuate and Alert: Evacuate non-essential personnel from the immediate area and inform colleagues.
Ventilate: Ensure the area is well-ventilated, using a fume hood if the spill is contained within it.
Wear PPE: Don appropriate PPE, including respiratory protection if necessary.
Contain and Clean: For solid 2-Iodophenol, carefully sweep or vacuum the material to avoid creating dust.[3] Place the spilled material and all cleanup debris into a designated hazardous waste container.
Decontaminate: Clean the spill area thoroughly with an appropriate solvent, collecting all cleaning materials as hazardous waste.
Report: Report the spill to your laboratory supervisor and EHS department according to your institution's policies.
Experimental Protocols for Disposal
Note: The following information describes the industrial method for the destruction of 2-Iodophenol and is not a protocol for in-laboratory execution. The only approved disposal method for laboratory personnel is transfer to a licensed waste management facility.
Professional Incineration Method
The standard professional procedure for disposing of 2-Iodophenol involves chemical incineration. The material is typically dissolved or mixed with a combustible solvent.[2] This mixture is then burned in a chemical incinerator equipped with an afterburner and a scrubber to neutralize and remove hazardous combustion byproducts like hydrogen iodide.[2] This process ensures complete destruction and prevents the release of harmful substances into the environment.
Disposal Workflow Visualization
The following diagram illustrates the logical workflow for the safe and compliant disposal of 2-Iodophenol.
Caption: Workflow for the safe disposal of 2-Iodophenol.
Personal protective equipment for handling 2-Iodophenol
Essential Safety and Handling Guide for 2-Iodophenol This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of 2-Iodophenol in a laboratory setting. It i...
Author: BenchChem Technical Support Team. Date: December 2025
Essential Safety and Handling Guide for 2-Iodophenol
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of 2-Iodophenol in a laboratory setting. It is intended for researchers, scientists, and professionals in drug development to ensure safe and compliant use of this chemical.
Chemical Safety and Hazard Information
2-Iodophenol is a hazardous substance that requires careful handling to prevent exposure. It is harmful if swallowed, inhaled, or comes into contact with skin.[1][2][3][4] It is known to cause serious eye irritation, skin irritation, and may lead to respiratory irritation.[1][2][3][4]
Quantitative Data Summary
For quick reference, the following table summarizes key quantitative data for 2-Iodophenol.
Adherence to the following procedural steps is mandatory for the safe handling of 2-Iodophenol.
Engineering Controls and Preparation
Ventilation: All handling of 2-Iodophenol must be conducted inside a certified chemical fume hood to minimize inhalation exposure.[2][5]
Emergency Equipment: Ensure that an eyewash station and a safety shower are readily accessible and in proper working order.[6]
Spill Kit: A spill kit containing appropriate absorbent materials should be available in the immediate work area.
Personal Protective Equipment (PPE)
A comprehensive PPE regimen is required to prevent skin, eye, and respiratory exposure.
Eye and Face Protection: Wear chemical safety goggles that meet OSHA's eye and face protection regulations (29 CFR 1910.133) or European Standard EN166.[5] A face shield should be worn in situations where splashing is a possibility.[7]
Skin Protection:
Gloves: Wear appropriate chemical-resistant gloves, such as nitrile rubber.[2][3] Gloves must be inspected before use.[3]
Protective Clothing: A lab coat, long-sleeved garments, and closed-toe shoes are mandatory.[8] For tasks with a higher risk of splash, a chemical-resistant apron made of butyl rubber or neoprene is recommended.[8]
Respiratory Protection: If there is a risk of generating dust or if work is performed outside a fume hood, a respirator is required.[1][5] A respiratory protection program compliant with OSHA 29 CFR 1910.134 or European Standard EN 149 must be followed.[1][5] A dust mask (type N95 or equivalent) can be used for solid particulates.
Chemical Handling Protocol
Avoid Contamination: Avoid breathing any dust, vapor, mist, or gas from 2-Iodophenol.[1][5] Direct contact with the skin and eyes must be prevented.[1][5]
Weighing and Transfer:
Perform all weighing and transfers within a chemical fume hood.
Use a spatula for handling the solid material to minimize dust generation.
Keep the container tightly closed when not in use.[1][5]
Post-Handling: Wash hands and any exposed skin thoroughly with soap and water after handling is complete.[5]
Spill and Emergency Procedures
Small Spills:
Evacuate the immediate area if necessary.
Wearing appropriate PPE, carefully sweep or vacuum the spilled material.[1][5]
Place the collected material into a suitable, labeled container for hazardous waste disposal.[1][5]
Personal Exposure:
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]
Skin Contact: Remove all contaminated clothing and shoes immediately.[1] Flush the affected skin area with plenty of water for at least 15 minutes.[1] Seek medical attention.[1]
Inhalation: Move the individual to fresh air immediately.[1] If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[1]
Ingestion: Do not induce vomiting. Wash the mouth out with water and seek immediate medical attention.[1]
Waste Disposal Plan
Hazardous Waste: All unused 2-Iodophenol and any materials contaminated with it (e.g., gloves, absorbent pads, containers) are to be considered hazardous waste.[2]
Containerization: Collect waste in a designated, properly labeled, and sealed container.
Disposal: Dispose of all waste in accordance with federal, state, and local environmental regulations.[1][2] Do not dispose of it down the drain.[2]
Experimental Workflow and Logic Diagram
The following diagram illustrates the logical workflow for the safe handling of 2-Iodophenol, from initial preparation to final disposal.
Caption: Workflow for the safe handling of 2-Iodophenol.